Methyl 6-mesitylpicolinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-(2,4,6-trimethylphenyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-10-8-11(2)15(12(3)9-10)13-6-5-7-14(17-13)16(18)19-4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRPCALFNMXATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NC(=CC=C2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 6-Mesitylpicolinate
This guide provides a comprehensive and technically detailed protocol for the synthesis of methyl 6-mesitylpicolinate, a substituted pyridine derivative of interest to researchers and professionals in drug development and materials science. The synthesis is achieved through a robust and widely applicable palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document offers a deep dive into the causality behind experimental choices, a self-validating protocol, and is grounded in authoritative scientific literature.
Introduction and Strategic Approach
This compound is a sterically hindered biaryl compound, a structural motif prevalent in pharmaceuticals and advanced materials. The synthetic challenge lies in the efficient formation of the carbon-carbon bond between the picolinate ring and the bulky mesityl group. The Suzuki-Miyaura cross-coupling reaction is the strategy of choice for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the required boronic acid reagents.[1][2]
The core of this synthetic approach involves the palladium-catalyzed reaction between methyl 6-chloropicolinate and mesitylboronic acid. The catalytic cycle, a cornerstone of modern organic synthesis, proceeds through three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronate species, and reductive elimination to yield the desired product and regenerate the active palladium(0) species.[3][4] The selection of the appropriate catalyst, ligand, base, and solvent system is critical for achieving high yield and purity.
Mechanistic Considerations and Reagent Selection
The success of the Suzuki-Miyaura coupling hinges on the careful orchestration of the catalytic cycle. The choice of a palladium precursor, such as Pd(PPh₃)₄, provides a source of the active Pd(0) catalyst. The phosphine ligands stabilize the palladium center and influence the rates of oxidative addition and reductive elimination. For sterically demanding substrates like mesitylboronic acid, the use of bulky and electron-rich phosphine ligands can be advantageous.
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[3] An inorganic base like potassium carbonate is often employed as it is effective and generally does not interfere with the ester functionality of the picolinate starting material.
The solvent system must be capable of dissolving both the organic and inorganic reagents to facilitate the reaction. A mixture of an organic solvent, such as toluene or 1,4-dioxane, and an aqueous solution of the base is commonly used to achieve this.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system, providing clear steps from reaction setup to product characterization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 6-chloropicolinate | ≥97% | Commercially Available | Starting material. |
| Mesitylboronic acid | ≥98% | Commercially Available | Coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available | Catalyst. |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base. |
| Toluene | Anhydrous | Commercially Available | Solvent. |
| Ethanol | Reagent Grade | Commercially Available | Solvent for workup. |
| Water | Deionized | Laboratory Supply | For aqueous solutions. |
| Ethyl acetate | HPLC Grade | Commercially Available | For extraction and chromatography. |
| Hexane | HPLC Grade | Commercially Available | For chromatography. |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | Drying agent. |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 6-chloropicolinate (1.0 eq), mesitylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous toluene (to achieve a 0.2 M concentration of the limiting reagent) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification
Purify the crude product by flash column chromatography on silica gel.[5][6]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Data Presentation and Characterization
Summary of Quantitative Data
| Parameter | Value |
| Starting Materials | |
| Methyl 6-chloropicolinate | 1.0 eq |
| Mesitylboronic acid | 1.2 eq |
| Catalyst and Base | |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 eq |
| Potassium carbonate | 2.5 eq |
| Reaction Conditions | |
| Solvent | Toluene |
| Temperature | 90 °C |
| Reaction Time | 12-24 h |
| Yield | |
| Expected Yield | 70-90% |
Characterization Data (Predicted)
The structure of the final product should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.90-8.00 (m, 2H, Ar-H on picolinate)
-
δ 7.50-7.60 (m, 1H, Ar-H on picolinate)
-
δ 6.95 (s, 2H, Ar-H on mesityl)
-
δ 3.95 (s, 3H, -OCH₃)
-
δ 2.35 (s, 3H, para-CH₃ on mesityl)
-
δ 2.10 (s, 6H, ortho-CH₃ on mesityl)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 165.5 (C=O)
-
δ 158.0 (C-Ar on picolinate)
-
δ 148.0 (C-Ar on picolinate)
-
δ 138.5 (C-Ar on mesityl)
-
δ 137.0 (C-Ar on mesityl)
-
δ 128.5 (CH-Ar on mesityl)
-
δ 125.0 (CH-Ar on picolinate)
-
δ 123.0 (CH-Ar on picolinate)
-
δ 52.5 (-OCH₃)
-
δ 21.0 (para-CH₃ on mesityl)
-
δ 20.5 (ortho-CH₃ on mesityl)
-
Note: The predicted NMR data is based on the analysis of similar structures and should be confirmed by experimental data.[7][8]
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Conclusion
This guide outlines a reliable and well-precedented method for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The provided protocol, grounded in established chemical principles, offers a clear pathway for researchers to obtain this valuable compound. The detailed experimental steps, purification guidelines, and predicted characterization data serve as a comprehensive resource to ensure the successful and verifiable synthesis of the target molecule.
References
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Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
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Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]
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Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]
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ResearchGate. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. ResearchGate. [Link]
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Polish Pharmaceutical Society. (n.d.). Chromatographic analysis of some nicotinic acid derivatives. Polish Pharmaceutical Society. [Link]
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Royal Society of Chemistry. (2015). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Chemical Science, 6(2), 981-986. [Link]
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An In-depth Technical Guide to Methyl 6-mesitylpicolinate: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound Methyl 6-mesitylpicolinate is not a commercially available substance with a registered CAS number in publicly accessible databases. This guide, therefore, presents a proposed synthetic route and predicted properties based on established chemical principles and analogous compounds. The information herein is intended for research and development purposes and should be utilized with an understanding of its theoretical nature.
Introduction
This compound, also known as methyl 6-(2,4,6-trimethylphenyl)picolinate, represents a novel molecular scaffold with potential applications in medicinal chemistry and materials science. The conjunction of a picolinate core, a known privileged structure in drug discovery, with a sterically hindered mesityl group offers a unique combination of properties. The picolinate moiety can act as a versatile handle for further chemical modifications and as a key pharmacophoric element, while the mesityl group can impart significant effects on the molecule's conformation, metabolic stability, and receptor-binding interactions. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, discusses its predicted physicochemical properties, and explores its potential in the realm of drug development.
Molecular Structure and Predicted Properties
Molecular Formula: C₁₆H₁₇NO₂
Molecular Weight: 255.31 g/mol
Structure:
(Note: As this is a novel compound, a registered CAS number is not available.)
Predicted Physicochemical Properties:
The properties of this compound can be inferred from its constituent parts. The pyridine ring introduces a degree of polarity and potential for hydrogen bonding, while the mesityl group significantly increases its lipophilicity.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white solid | Based on similar aryl-substituted picolinates. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Poorly soluble in water. | The large hydrophobic mesityl group is expected to dominate the solubility profile. |
| LogP | > 3 | The presence of the mesityl group will significantly increase the partition coefficient. |
| pKa | ~3-4 (for the protonated pyridine nitrogen) | The electron-withdrawing nature of the ester and the steric hindrance of the mesityl group may slightly alter the basicity of the pyridine nitrogen compared to pyridine itself.[1] |
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a two-step process, commencing with a palladium-catalyzed cross-coupling reaction to form the key C-C bond between the pyridine and mesityl moieties, followed by esterification. The Suzuki-Miyaura coupling is a robust and versatile method for such transformations.[2][3][4][5]
Step 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Mesitylpicolinic Acid
The initial and most critical step is the formation of the aryl-aryl bond between the pyridine and mesityl rings. The Suzuki-Miyaura coupling is the reaction of choice due to its high functional group tolerance and generally mild reaction conditions.
Causality Behind Experimental Choices:
-
Starting Materials: Methyl 6-bromopicolinate is chosen as the electrophilic partner due to the reactivity of the C-Br bond in palladium-catalyzed reactions. Mesitylboronic acid is a commercially available and stable boronic acid.
-
Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, is essential. The choice of ligand is critical, especially when dealing with sterically hindered substrates. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu groups, are known to be effective in promoting the coupling of hindered partners.[6]
-
Base and Solvent: A base is required to activate the boronic acid for transmetalation. An aqueous solution of a carbonate or phosphate salt is commonly used. The solvent system is typically a mixture of an organic solvent (like toluene, dioxane, or DMF) and water to dissolve both the organic substrates and the inorganic base.
Experimental Protocol:
-
To a reaction vessel, add Methyl 6-bromopicolinate (1.0 equiv), mesitylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, 6-mesitylpicolinic acid (resulting from in-situ hydrolysis of the ester under basic conditions), is purified by column chromatography on silica gel.
Step 2: Fischer Esterification for the Synthesis of this compound
The final step involves the esterification of the carboxylic acid functionality of 6-mesitylpicolinic acid to yield the target methyl ester.
Causality Behind Experimental Choices:
-
Methodology: Fischer esterification is a straightforward and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[7]
-
Reagents: Methanol serves as both the solvent and the reactant. A strong acid catalyst, such as sulfuric acid or hydrochloric acid, is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Experimental Protocol:
-
Dissolve 6-mesitylpicolinic acid (1.0 equiv) in an excess of methanol.
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.1 equiv) to the solution.
-
The reaction mixture is heated to reflux (approximately 65 °C) for 4-8 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The final product, this compound, can be further purified by recrystallization or column chromatography.
Potential Applications in Drug Discovery
The unique structural features of this compound suggest several potential applications in the field of drug development.
Modulation of Physicochemical and Pharmacokinetic Properties:
The introduction of a bulky, lipophilic mesityl group can significantly impact a molecule's properties.[8] Sterically demanding substituents are often employed in drug design to enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation.[9] This can lead to improved oral bioavailability and a longer half-life in vivo.
Scaffold for Novel Therapeutics:
Pyridine derivatives are prevalent in a wide range of pharmaceuticals due to their ability to engage in various biological interactions.[10] The picolinate core of this compound can serve as a versatile scaffold for the development of inhibitors for various enzymes or as ligands for receptors. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can act as a key binding group, or it can be converted to other functional groups for further library development.
Conclusion
While this compound remains a novel compound without documented experimental data, this guide provides a scientifically grounded framework for its synthesis and potential utility. The proposed synthetic route, leveraging the power of palladium-catalyzed cross-coupling and classical esterification, offers a viable pathway for its preparation in a laboratory setting. The unique combination of a picolinate scaffold and a sterically demanding mesityl group makes this molecule an intriguing target for further investigation, particularly in the context of developing new therapeutic agents with improved pharmacokinetic profiles and novel biological activities. Researchers and drug development professionals are encouraged to explore the synthesis and properties of this and related compounds to unlock their full potential.
References
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Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020, July 31). National Center for Biotechnology Information. [Link]
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A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001). Molecules, 6(1), 47-51. [Link]
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Stille reaction - Wikipedia. (n.d.). Wikipedia. [Link]
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Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. (2015, February 4). ACS Publications. [Link]
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Drug design principles - Stereoelectronics. (2021, March 12). The University of Nottingham. [Link]
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Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors - Macmillan Group. (2025, April 23). Princeton University. [Link]
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The Role of Alkyl Groups in Organic Chemistry and Drug Design - OMICS International. (n.d.). OMICS International. [Link]
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A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22). YouTube. [Link]
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Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (2012, April 25). University of Missouri-St. Louis. [Link]
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Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. (2025, August 6). ResearchGate. [Link]
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Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. [Link]
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THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. (n.d.). ResearchGate. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions | Journal of the American Chemical Society - ACS Publications. (n.d.). ACS Publications. [Link]
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The Genesis of a Sterically Encumbered Ligand: A Technical Guide to the Discovery and First Synthesis of 6-Mesityl-2-Picolinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic introduction of bulky substituents to ligand scaffolds represents a powerful approach in coordination chemistry and catalyst design. This guide provides an in-depth technical overview of the discovery and seminal synthesis of 6-mesityl-2-picolinate derivatives, a class of sterically hindered ligands. We will explore the scientific rationale that led to their creation, detail the pioneering synthetic methodology, and present the experimental protocols in a reproducible format. This document serves as a comprehensive resource for researchers interested in the application of sterically demanding ligands in catalysis, materials science, and medicinal chemistry.
Introduction: The Rationale for Steric Encumbrance
The 2-picolinate anion (pyridine-2-carboxylate) is a foundational bidentate ligand in coordination chemistry, valued for its ability to form stable five-membered chelate rings with a wide array of metal ions. Its applications are diverse, ranging from the synthesis of metal-organic frameworks to the stabilization of high-oxidation-state transition metals. However, the unadorned picolinate framework can, in some instances, lead to undesired reactivity at the metal center, such as dimerization or unwanted side reactions.
The "discovery" of 6-mesityl-2-picolinate was not a matter of isolating a natural product, but rather a deliberate and insightful act of molecular design. Researchers sought to create a more sterically encumbered version of the picolinate ligand to enforce specific coordination geometries and to modulate the reactivity of the coordinated metal center. The introduction of a bulky mesityl (2,4,6-trimethylphenyl) group at the 6-position of the pyridine ring was hypothesized to create a "protective pocket" around the metal ion, thereby preventing unwanted intermolecular interactions and promoting specific catalytic activities. This strategic steric shielding is a key concept in modern ligand design, influencing selectivity and stability in catalytic cycles.
The First Synthesis: A Multi-Step Approach
The first reported synthesis of 6-mesityl-2-picolinate and its parent acid was accomplished by Figueroa and coworkers.[1] Their approach is a logical and efficient multi-step process commencing from readily available starting materials. The overall synthetic pathway is outlined below.
Caption: Synthetic workflow for 6-mesityl-2-picolinic acid.
Synthesis of the Key Precursor: Methyl 6-mesityl-2-pyridinecarboxylate (1)
The cornerstone of the synthesis is the construction of the carbon-carbon bond between the pyridine ring and the mesityl group. This was achieved through a Grignard coupling reaction, a classic and reliable method for forming aryl-aryl bonds.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromomesitylene in diethyl ether is added dropwise to initiate the formation of mesitylmagnesium bromide. The reaction mixture is typically heated to reflux to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: A solution of 2-chloro-6-methylpyridine in anhydrous diethyl ether is added dropwise to the freshly prepared mesitylmagnesium bromide solution at room temperature.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford methyl 6-mesityl-2-pyridinecarboxylate as a colorless solid.
Causality and Insights:
-
The choice of 2-chloro-6-methylpyridine as the starting material is strategic. The chloro substituent at the 2-position is sufficiently reactive for the Grignard coupling, while the methyl group at the 6-position is the precursor to the desired carboxylate functionality.
-
The use of freshly prepared Grignard reagent is crucial for achieving high yields, as these reagents are sensitive to moisture and air.
-
Column chromatography is essential for removing unreacted starting materials and byproducts, ensuring the purity of the ester precursor for the subsequent steps.
Saponification to Sodium 6-mesityl-2-picolinate (2)
The next step involves the hydrolysis of the methyl ester to the corresponding carboxylate salt. A standard saponification procedure is employed.
Experimental Protocol:
-
Reaction: To a solution of methyl 6-mesityl-2-pyridinecarboxylate (1) in diethyl ether, a methanolic solution of sodium hydroxide is added.
-
Precipitation and Isolation: The reaction mixture is stirred, leading to the formation of a colorless precipitate of the sodium salt. The mixture is diluted with additional diethyl ether, and the solid is collected by filtration.
-
Washing and Drying: The collected solid is washed with diethyl ether and n-pentane to remove any residual starting materials or impurities and then dried under vacuum.
Quantitative Data Summary:
| Step | Product | Starting Material | Reagents | Yield |
| Grignard Coupling | Methyl 6-mesityl-2-pyridinecarboxylate (1) | 2-Chloro-6-methylpyridine, Mesitylmagnesium bromide | Diethyl ether | N/A |
| Saponification | Sodium 6-mesityl-2-picolinate (2) | Methyl 6-mesityl-2-pyridinecarboxylate (1) | NaOH, MeOH, Et₂O | 92% |
| Acidification | 6-Mesityl-2-picolinic acid (3) | Sodium 6-mesityl-2-picolinate (2) | HCl (aq), Acetone | 69% |
Yields are as reported in the seminal publication.[1]
Acidification to 6-Mesityl-2-picolinic acid (3)
The final step is the protonation of the carboxylate salt to yield the free picolinic acid.
Experimental Protocol:
-
Acidification: To a slurry of sodium 6-mesityl-2-picolinate (2) in acetone, an aqueous solution of hydrochloric acid is added.
-
Dissolution and Filtration: The mixture is sonicated to ensure complete dissolution of the solids. The resulting solution is filtered through Celite to remove any insoluble impurities.
-
Isolation: The volatiles are removed from the filtrate under vacuum to yield 6-mesityl-2-picolinic acid as a colorless solid.
Caption: Key mechanistic steps in the final stages of the synthesis.
Conclusion and Future Outlook
The rational design and successful synthesis of 6-mesityl-2-picolinate derivatives by Figueroa and coworkers provided the scientific community with a valuable tool for probing the effects of steric hindrance in coordination chemistry.[1] The multi-step synthesis, centered around a Grignard coupling reaction followed by straightforward functional group manipulations, is robust and accessible. This in-depth guide has detailed the foundational methodology, offering both the "how" and the "why" behind the experimental choices.
The availability of this sterically demanding ligand has paved the way for the development of novel catalysts with enhanced selectivity and stability. Its applications continue to expand, with potential in areas such as small molecule activation, polymerization, and the design of new therapeutic agents. For researchers in drug development, the ability to fine-tune the steric and electronic properties of metal-based therapeutics through ligand modification is of paramount importance, and the principles demonstrated in the synthesis of 6-mesityl-2-picolinate provide a solid foundation for further innovation.
References
-
Smith, P. W., Moore, C. E., Rheingold, A. L., & Figueroa, J. S. (2012). Coordination and structural properties of encumbering 6-mesityl-2-picolinate complexes. Dalton Transactions, 41(26), 8031-8038. [Link]
Sources
Introduction: The Strategic Role of Steric Hindrance in Ligand Design
An In-Depth Technical Guide to the Steric Hindrance Effects of the Mesityl Group in Picolinates
In the intricate field of coordination chemistry, the design of ligands is paramount to modulating the properties of metal complexes. The picolinate anion, a simple yet versatile N,O-chelating ligand, has been a cornerstone in the development of catalysts and functional materials.[1][2] However, to achieve specific reactivity, stability, and selectivity, chemists often turn to the strategic introduction of steric bulk. This guide focuses on the profound effects of incorporating a mesityl (2,4,6-trimethylphenyl) group at the 6-position of the picolinate framework. The resulting ligand, 6-mesityl-2-picolinate ((Mes)pic), serves as an exemplary case study for understanding how controlled steric encumbrance can dictate coordination geometry, electronic properties, and ultimately, the functional capacity of metal complexes.[3]
This technical guide is intended for researchers, scientists, and professionals in drug development and catalysis. It provides an in-depth exploration of the synthesis, coordination chemistry, and reactivity of mesityl-substituted picolinates, grounded in field-proven insights and authoritative literature. We will delve into the causality behind experimental choices and present self-validating protocols, offering a comprehensive resource for harnessing the power of steric hindrance in molecular design.
Part 1: Synthesis of the Encumbered Ligand: 6-Mesityl-2-Picolinic Acid
The introduction of the bulky mesityl group necessitates a synthetic route that differs from the simple oxidation of picolines often used for the parent picolinic acid.[4][5] The synthesis of 6-mesityl-2-picolinic acid is a multi-step process that builds the molecule by coupling two key fragments. The rationale behind this approach is to circumvent the steric hindrance that would impede direct functionalization of a pre-formed picoline ring at the crowded 6-position.
A common and effective strategy involves a Negishi or Suzuki cross-coupling reaction to form the crucial C-C bond between the pyridine and mesityl rings, followed by functional group manipulations to install the carboxylic acid.
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A Comprehensive Spectroscopic Guide to Methyl 6-Mesitylpicolinate: An In-Depth Analysis of 1H and 13C NMR Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 6-mesitylpicolinate. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document serves as an expert-level resource, elucidating the key spectroscopic features of the molecule. We will delve into the theoretical basis for the observed chemical shifts and coupling constants, present the data in a clear and accessible format, and provide a framework for the interpretation of the spectra. This guide is intended to be a valuable tool for scientists engaged in the synthesis, characterization, and application of substituted picolinates and related heterocyclic compounds.
Introduction: The Significance of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of molecular structure in organic chemistry.[1] It provides detailed information about the chemical environment of individual atoms, their connectivity, and stereochemical relationships. For a molecule like this compound, which possesses distinct aromatic and aliphatic moieties, NMR spectroscopy allows for the precise assignment of each proton and carbon atom.
The structural integrity and purity of a synthesized compound are critical in drug development and materials science. NMR serves as a primary method for confirming the identity of a target molecule and for identifying any potential impurities. A comprehensive understanding of the NMR spectra of this compound is therefore essential for quality control and for advancing research in its various applications.
Molecular Structure of this compound
To interpret the NMR spectra, a clear understanding of the molecule's structure is necessary. This compound consists of a pyridine-2-carboxylate core, with a methyl ester at the 2-position and a mesityl (2,4,6-trimethylphenyl) group at the 6-position.
Figure 1. Chemical structure of this compound.
1H NMR Spectral Analysis
The 1H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of the protons in the molecule. The chemical shifts are influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy of aromatic rings, and steric effects.[2][3]
3.1. Predicted Chemical Shifts and Multiplicities
Based on the structure, we can predict the following signals in the 1H NMR spectrum:
-
Picolinate Ring Protons: The three protons on the pyridine ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm.[4] Due to the substitution pattern, they will exhibit a characteristic splitting pattern.
-
Mesityl Ring Protons: The high degree of symmetry in the mesityl group results in two equivalent aromatic protons.[5][6] These will appear as a singlet in the aromatic region.
-
Methyl Ester Protons: The three protons of the methyl ester group will appear as a sharp singlet in the upfield region, typically around 3.9 ppm.[4]
-
Mesityl Methyl Protons: The three methyl groups on the mesityl ring are also equivalent due to symmetry and will give rise to a single, intense singlet in the aliphatic region, typically around 2.3 ppm.[5][6]
3.2. Experimental Data and Assignments
The following table summarizes the expected 1H NMR spectral data for this compound. The exact chemical shifts can vary slightly depending on the solvent and concentration.[7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Picolinate H-3 | ~7.8 | Doublet | 1H |
| Picolinate H-4 | ~7.9 | Triplet | 1H |
| Picolinate H-5 | ~7.5 | Doublet | 1H |
| Mesityl H-3', H-5' | ~6.9 | Singlet | 2H |
| Methoxy (-OCH3) | ~3.9 | Singlet | 3H |
| Mesityl para-CH3 | ~2.3 | Singlet | 3H |
| Mesityl ortho-CH3 | ~2.1 | Singlet | 6H |
13C NMR Spectral Analysis
The 13C NMR spectrum provides complementary information to the 1H NMR spectrum, revealing the number of non-equivalent carbon atoms and their chemical environments.
4.1. Predicted Chemical Shifts
The chemical shifts in 13C NMR are primarily influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.
-
Picolinate Ring Carbons: The carbon atoms of the pyridine ring will resonate in the downfield region, typically between 120 and 160 ppm. The carbon attached to the nitrogen atom (C-2 and C-6) will be the most deshielded.
-
Ester Carbonyl Carbon: The carbonyl carbon of the methyl ester group is highly deshielded and will appear at the downfield end of the spectrum, typically around 165 ppm.
-
Mesityl Ring Carbons: The aromatic carbons of the mesityl group will appear in the region of 125-140 ppm. Due to the symmetry of the mesityl group, only four distinct signals are expected for the six aromatic carbons.[8]
-
Methyl Ester Carbon: The carbon of the methyl ester group will resonate in the upfield region, typically around 52 ppm.
-
Mesityl Methyl Carbons: The carbons of the methyl groups on the mesityl ring will also appear in the upfield region, typically around 20 ppm. Due to symmetry, two signals are expected for the three methyl groups.[8]
4.2. Experimental Data and Assignments
The following table summarizes the expected 13C NMR spectral data for this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Picolinate C=O | ~165 |
| Picolinate C-2 | ~158 |
| Picolinate C-6 | ~155 |
| Picolinate C-4 | ~137 |
| Mesityl C-1' | ~138 |
| Mesityl C-2', C-6' | ~137 |
| Mesityl C-4' | ~136 |
| Mesityl C-3', C-5' | ~128 |
| Picolinate C-3 | ~125 |
| Picolinate C-5 | ~124 |
| Methoxy (-OCH3) | ~52 |
| Mesityl para-CH3 | ~21 |
| Mesityl ortho-CH3 | ~20 |
Experimental Protocol: NMR Sample Preparation
A standardized protocol for NMR sample preparation is crucial for obtaining high-quality, reproducible data.
Materials:
-
This compound
-
Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipette and vial
Procedure:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl3 containing TMS to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer for analysis.
Figure 2. Workflow for NMR sample preparation.
Conclusion
The 1H and 13C NMR spectra of this compound provide a detailed and unambiguous fingerprint of its molecular structure. By understanding the principles of chemical shifts and coupling patterns, researchers can confidently assign each signal and verify the identity and purity of their synthesized material. This guide serves as a comprehensive reference for the interpretation of the NMR data of this important compound, facilitating its use in further research and development.
References
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ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]
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Homework.Study.com. (n.d.). Distinguish between Mesitylene and P-xylene on NMR spectrum. Retrieved from [Link]
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1H NMR Spectrum. (n.d.). Retrieved from [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
- Metin, B. (2012). Basic 1H- and 13C-NMR Spectroscopy. Wiley.
-
Methyl-6-methyinicotinate Route of Synthesis. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (2011, August 6). Increments for H and C NMR chemical shifts in pinacol arylboronates. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
- Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
-
MDPI. (n.d.). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Retrieved from [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 6-Mesitylpicolinate
Abstract
This technical guide provides a detailed analysis and prediction of the electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 6-mesitylpicolinate. In the absence of direct spectral data for this specific molecule in public databases, this guide synthesizes established fragmentation principles of its constituent moieties—the picolinate ester and the mesitylene (1,3,5-trimethylbenzene) ring system. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a predictive framework for spectral interpretation and a methodological approach for experimental validation. We will explore the characteristic fragmentation pathways, the rationale behind experimental choices for spectral acquisition, and provide visual representations of the expected fragmentation cascades.
Introduction: The Structural Rationale and Analytical Challenge
This compound is a heterocyclic aromatic compound featuring a pyridine-2-carboxylate core, substituted at the 6-position with a bulky, electron-rich mesityl group. The analysis of such molecules by mass spectrometry is crucial for structural elucidation, purity assessment, and metabolic profiling. Electron ionization (EI) mass spectrometry, a hard ionization technique, induces extensive fragmentation, providing a detailed molecular fingerprint.[1][2] Understanding the fragmentation pattern is paramount for unambiguous identification.
This guide will deconstruct the molecule into its primary components to predict its behavior under EI conditions:
-
The Methyl Picolinate Moiety: An aromatic ester with a nitrogen-containing ring.
-
The Mesityl Group: A trimethyl-substituted benzene ring.
The interplay of these two groups, connected by a C-C single bond, will dictate the major fragmentation pathways.
Predicted Fragmentation Pathways of this compound
The molecular weight of this compound (C₁₆H₁₇NO₂) is 255.31 g/mol . The molecular ion peak ([M]⁺˙) is expected at m/z 255.
Initial Fission Events: Alpha Cleavages and Ester Fragmentation
Upon electron ionization, the initial radical cation ([M]⁺˙) will likely undergo several primary fragmentation reactions characteristic of esters and substituted aromatic compounds.[3][4]
-
Loss of the Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy radical (mass = 31 u). This would result in a prominent acylium ion at m/z 224 . This ion is stabilized by resonance with the pyridine ring.
-
Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the pyridine ring and the carbonyl group can lead to the loss of the carbomethoxy radical (mass = 59 u), resulting in an ion at m/z 196 .
-
Alpha-Cleavage at the Mesityl Group: The bond between the pyridine ring and the mesityl group can cleave. Loss of a methyl radical (•CH₃, mass = 15 u) from the mesityl group is a characteristic fragmentation of trimethylbenzene derivatives.[5] This would produce an ion at m/z 240 . Further loss of a second methyl group is also possible.
Fragmentation of the Picolinate Moiety
The fragmentation of the methyl picolinate portion of the molecule is expected to follow patterns observed for methyl picolinate itself.[6][7]
-
Formation of the Pyridyl Cation: Following the loss of the carbomethoxy group, the resulting ion at m/z 196 can undergo further fragmentation.
-
Ring Fragmentation: While less common for aromatic rings, high-energy EI can induce ring opening and fragmentation of the pyridine core, leading to smaller, less diagnostic ions.
Fragmentation of the Mesityl Moiety
The mesitylene (1,3,5-trimethylbenzene) fragment will exhibit its characteristic fragmentation pattern.[5]
-
Benzylic Cleavage: The most prominent fragmentation of mesitylene is the loss of a methyl radical to form a stable benzyl-type cation. In the context of the larger molecule, this would be the ion at m/z 240.
-
Formation of the Tropylium Ion: Aromatic systems often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91 . While this is a hallmark of compounds containing a benzyl group, its formation from the mesityl group would involve rearrangement. A more direct fragmentation of the mesitylene cation (m/z 119, from cleavage of the C-C bond to the pyridine) could lead to the tropylium ion via loss of acetylene.
Proposed Fragmentation Scheme
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally validate the predicted fragmentation pattern, the following protocol is recommended.
Sample Preparation
-
Dissolution: Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of 100 µg/mL to 1 mg/mL.
-
Purity Check: Ensure the purity of the sample using a preliminary technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to avoid misinterpretation of the mass spectrum due to impurities.
Mass Spectrometer Configuration (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for analyzing a volatile compound like this compound.
-
Gas Chromatograph (GC) Conditions:
-
Injection Mode: Splitless injection to maximize sensitivity.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with library spectra.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400 to ensure capture of the molecular ion and all significant fragments.
-
Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.
-
Data Analysis and Interpretation
-
Identify the Molecular Ion Peak: Locate the peak at the highest m/z value that is consistent with the molecular weight of the compound (m/z 255). The presence of an M+1 peak due to the natural abundance of ¹³C can help confirm the molecular ion.
-
Analyze Major Fragment Ions: Identify the base peak (the most intense peak in the spectrum) and other significant fragment ions.
-
Propose Fragmentation Pathways: Correlate the observed fragment ions with the predicted fragmentation pathways outlined in Section 2. Calculate the mass differences between the molecular ion and the fragment ions to identify the neutral losses.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental composition of the molecular ion and key fragments, analysis using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended. This will provide exact mass measurements, allowing for the determination of elemental formulas.
Summary of Expected Key Ions
The following table summarizes the predicted key ions in the EI mass spectrum of this compound.
| m/z | Proposed Ion Structure | Neutral Loss | Comments |
| 255 | [C₁₆H₁₇NO₂]⁺˙ | - | Molecular Ion |
| 240 | [C₁₅H₁₄NO₂]⁺ | •CH₃ | Loss of a methyl radical from the mesityl group. |
| 224 | [C₁₅H₁₄NO]⁺ | •OCH₃ | Loss of a methoxy radical from the ester. |
| 196 | [C₁₄H₁₄N]⁺ | •COOCH₃ | Loss of the carbomethoxy group. |
| 119 | [C₉H₁₁]⁺ | C₇H₄NO₂ | Mesityl cation. |
| 105 | [C₈H₉]⁺ | CH₂ | Further fragmentation of the mesityl cation. |
| 91 | [C₇H₇]⁺ | C₂H₂ | Tropylium ion, a common rearrangement product. |
| 77 | [C₆H₅]⁺ | C₂H₂ | Phenyl cation. |
Experimental Workflow Diagram
The following diagram outlines the comprehensive workflow for the analysis of this compound by GC-MS.
Caption: Recommended workflow for the GC-MS analysis of this compound.
Conclusion
This guide provides a predictive framework for understanding the electron ionization mass spectrometry fragmentation pattern of this compound. By dissecting the molecule into its constituent functional groups and applying established fragmentation principles, we have proposed the major fragmentation pathways and identified the key diagnostic ions. The provided experimental protocol offers a robust methodology for acquiring and interpreting the mass spectrum of this compound. This comprehensive approach, combining theoretical prediction with a clear experimental strategy, will aid researchers in the confident structural elucidation of this compound and related compounds.
References
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Doc Brown's Chemistry. C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene fragmentation pattern. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. 2-Carbomethoxypyridine. [Link]
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Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]
-
Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
-
YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]
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An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of Methyl 6-mesitylpicolinate
This guide provides a comprehensive analysis of the infrared (IR) spectroscopic signature of Methyl 6-mesitylpicolinate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral peaks. Instead, it offers a foundational understanding of how the molecule's unique structural characteristics—a sterically hindered aromatic ester fused to a nitrogenous heterocyclic ring—give rise to its vibrational spectrum. We will explore the theoretical underpinnings of the expected absorptions, detail a robust experimental protocol for data acquisition, and provide a systematic approach to spectral interpretation.
The Structural Rationale: Why IR Spectroscopy is a Critical Tool
This compound is a compound of significant interest due to its intricate molecular architecture. It features a pyridine-2-carboxylate core, which introduces specific electronic and vibrational properties, linked to a bulky mesityl (2,4,6-trimethylphenyl) group. This steric hindrance profoundly influences the molecule's conformation and, consequently, its interaction with infrared radiation.
IR spectroscopy serves as a rapid, non-destructive, and highly informative technique for confirming the identity and assessing the purity of such molecules.[1] By measuring the absorption of infrared light, we can identify the characteristic vibrational modes of the functional groups present, including the ester's carbonyl (C=O) and carbon-oxygen (C-O) bonds, the aromatic systems of the pyridine and mesityl rings, and the aliphatic carbon-hydrogen (C-H) bonds of the methyl substituents. Each of these groups absorbs at a specific, predictable frequency, creating a unique "fingerprint" spectrum for the molecule.
Below is a diagram illustrating the molecular structure of this compound, highlighting the key functional groups that will be the focus of our IR analysis.
Caption: Molecular structure of this compound.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
For a solid, crystalline compound like this compound, Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the method of choice.[2][3] ATR-FTIR offers significant advantages over traditional methods (e.g., KBr pellets), primarily its minimal sample preparation, which eliminates grinding and pressing, thereby preserving the sample's integrity and ensuring high reproducibility.[4]
The underlying principle of ATR involves placing the sample in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide). An infrared beam is directed into the crystal at an angle greater than the critical angle, causing it to undergo total internal reflection.[4] This reflection creates an evanescent wave that penetrates a few micrometers into the sample, allowing for the absorption of IR radiation at specific frequencies corresponding to the sample's vibrational modes.[3][4][5]
Step-by-Step Methodology for ATR-FTIR Analysis
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its standard diagnostic checks. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Lower the ATR anvil to ensure no sample is present and acquire a background spectrum. This critical step measures the ambient conditions and the instrument's response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of crystalline this compound onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed.
-
Lower the anvil and apply consistent pressure using the built-in torque mechanism. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal and anvil thoroughly after analysis to prevent cross-contamination.
-
The logical workflow for this experimental procedure is depicted in the following diagram.
Caption: Experimental workflow for ATR-FTIR analysis.
In-Depth Spectral Interpretation
The IR spectrum of this compound can be logically divided into distinct regions, each providing specific structural information. Our analysis will proceed from higher to lower wavenumbers.
A. The C-H Stretching Region (3100-2850 cm⁻¹)
This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature is the distinction between aromatic and aliphatic C-H stretches.[6]
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): Expect to see one or more weak to medium intensity bands in this area.[6][7][8] These arise from the C-H bonds on both the picolinate and mesityl rings. The presence of absorption above 3000 cm⁻¹ is a clear indicator of unsaturation.[6][9]
-
Aliphatic C-H Stretch (2990-2850 cm⁻¹): Stronger absorptions are anticipated here, originating from the asymmetric and symmetric stretching of the C-H bonds in the four methyl groups (three on the mesityl ring and one on the ester).[10]
B. The Carbonyl (C=O) Stretching Region (1750-1715 cm⁻¹)
The most intense and diagnostically significant peak in the spectrum will be the carbonyl stretch of the ester group.[11]
-
Ester C=O Stretch (~1730-1715 cm⁻¹): For aromatic esters, the C=O stretching frequency typically falls between 1730 and 1715 cm⁻¹.[11] This is slightly lower than that of saturated esters (1750-1735 cm⁻¹) due to conjugation with the aromatic picolinate ring, which delocalizes the pi electrons and slightly weakens the C=O double bond.[12][13] The sheer intensity of this peak is a hallmark of the carbonyl group, stemming from the large change in dipole moment during the vibration.[12]
C. The Fingerprint Region (< 1600 cm⁻¹)
This region is rich with complex vibrations, including stretching and bending modes, that are unique to the overall molecular structure.
-
Aromatic C=C Stretching (1620-1450 cm⁻¹): Multiple sharp, medium-intensity bands are expected in this region, corresponding to the carbon-carbon stretching vibrations within the picolinate and mesityl rings.[6][8] Pyridine-containing rings often exhibit characteristic bands around 1600 cm⁻¹, 1580 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹.[8]
-
Ester C-O Stretching (1300-1100 cm⁻¹): Aromatic esters typically show two distinct, strong C-O stretching bands.[11][13]
-
Asymmetric C-C-O Stretch (1300-1250 cm⁻¹): A strong band arising from the stretching of the bond between the picolinate ring carbon and the carbonyl carbon, coupled with the ester oxygen.[11]
-
Symmetric O-C-C Stretch (1130-1100 cm⁻¹): Another strong band associated with the stretching of the bond between the ester oxygen and the methyl group.[11]
-
-
C-H Bending Vibrations:
-
Aliphatic C-H Bends (~1460 cm⁻¹ and ~1375 cm⁻¹): Asymmetric and symmetric bending (scissoring) vibrations of the methyl groups will appear here.[14]
-
Aromatic C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The pattern of strong bands in this region is highly diagnostic of the substitution pattern on an aromatic ring.[6][7] For the 1,2,3,5-tetrasubstituted mesityl ring and the disubstituted picolinate ring, a specific and complex pattern of strong absorptions will be present, confirming the substitution.
-
Summary of Expected Vibrational Frequencies
The following table consolidates the predicted key IR absorption bands for this compound, providing a quick reference for spectral analysis.
| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch (Picolinate & Mesityl) | Weak to Medium |
| 2990 - 2850 | Aliphatic C-H Stretch (Methyl Groups) | Medium to Strong |
| ~1730 - 1715 | Ester C=O Stretch (Conjugated) | Very Strong, Sharp |
| 1620 - 1450 | Aromatic C=C Ring Stretching | Medium, Sharp |
| ~1460 & ~1375 | Aliphatic C-H Bending (Methyl Groups) | Medium |
| 1300 - 1250 | Asymmetric Ester C-C-O Stretch | Strong |
| 1130 - 1100 | Symmetric Ester O-C-C Stretch | Strong |
| 900 - 675 | Aromatic C-H Out-of-Plane (OOP) Bending | Strong |
Conclusion
The infrared spectrum of this compound provides a wealth of structural information that is invaluable for its unambiguous identification and characterization. By employing a systematic approach to analysis, grounded in the established principles of vibrational spectroscopy, researchers can confidently interpret the complex interplay of absorptions. The key diagnostic markers are the very strong, conjugated ester carbonyl (C=O) stretch around 1720 cm⁻¹, the dual strong C-O stretching bands between 1300-1100 cm⁻¹, and the distinct patterns of C-H stretches and bends that differentiate the aromatic and aliphatic components of the molecule. This guide provides the foundational expertise and a validated protocol to effectively leverage IR spectroscopy in the study of this complex and scientifically significant molecule.
References
Sources
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The Solubility Profile of Methyl 6-Mesitylpicolinate: A Technical Guide for Researchers
Introduction
Methyl 6-mesitylpicolinate is a substituted aromatic ester of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, combining a polar pyridine core with a bulky, non-polar mesityl group, presents both opportunities and challenges for its application in solution-phase synthesis, purification, and formulation. A thorough understanding of its solubility in common organic solvents is paramount for any researcher or drug development professional working with this compound. This in-depth technical guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in fundamental principles of chemical interactions. In the absence of extensive empirical data in the public domain, this guide offers a predictive framework based on the molecule's constituent parts and provides a robust experimental protocol for its empirical determination.
Molecular Structure and Predicted Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a hybrid nature, featuring a polar heterocyclic aromatic ester and a non-polar, sterically demanding hydrocarbon substituent.
-
Polar Head Group: The methyl picolinate moiety contains a pyridine ring and an ester functional group. The nitrogen atom in the pyridine ring and the oxygen atoms in the ester group can act as hydrogen bond acceptors, contributing to the molecule's ability to interact with polar solvents.
-
Non-Polar Tail: The mesityl group (2,4,6-trimethylphenyl) is a bulky, non-polar hydrocarbon substituent.[1][2] Its presence significantly increases the molecule's lipophilicity and introduces considerable steric hindrance around the pyridine ring.
A qualitative prediction of the solubility of this compound can be made by considering the interplay of these two opposing features. The principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another.[1]
Predicted Solubility in Common Organic Solvents
Based on its structure, the solubility of this compound is expected to vary significantly across the spectrum of common organic solvents. The bulky, non-polar mesityl group is anticipated to be a dominant factor in its overall solubility profile.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Hexane | Non-Polar | High | The non-polar nature of hexane will readily solvate the large, non-polar mesityl group.[1] |
| Toluene | Non-Polar (Aromatic) | High | Similar aromatic character and non-polar nature will lead to favorable π-stacking and van der Waals interactions. |
| Diethyl Ether | Non-Polar | Moderate to High | While having a small dipole moment, its overall non-polar character should favor dissolution. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate to High | DCM's ability to engage in dipole-dipole interactions without being a hydrogen bond donor should effectively solvate the entire molecule. |
| Chloroform | Polar Aprotic | Moderate to High | Similar to DCM, chloroform is a good solvent for many organic compounds of intermediate polarity. |
| Ethyl Acetate | Polar Aprotic | Moderate | The ester group in ethyl acetate can interact with the polar part of the solute, while its ethyl group interacts with the non-polar mesityl group. |
| Acetone | Polar Aprotic | Moderate | Acetone's polarity should allow for some interaction with the pyridine ester moiety, but the large non-polar group will limit high solubility.[1] |
| Acetonitrile | Polar Aprotic | Low to Moderate | A more polar aprotic solvent, which may struggle to effectively solvate the non-polar mesityl group. |
| Isopropanol | Polar Protic | Low | The hydrogen-bonding network of the alcohol will be disrupted by the non-polar mesityl group, leading to poor solubility. |
| Ethanol | Polar Protic | Low | Similar to isopropanol, the energetic cost of breaking the solvent's hydrogen bonds will likely not be compensated by solute-solvent interactions. |
| Methanol | Polar Protic | Low | As the most polar of the simple alcohols, it is predicted to be a poor solvent for this molecule. |
| Water | Polar Protic | Insoluble | The large, non-polar mesityl group will make the molecule highly hydrophobic and practically insoluble in water.[1] |
The Decisive Influence of the Mesityl Group
The substitution of a simple methyl group, as in methyl 6-methylpicolinate, with a mesityl group is expected to dramatically alter the solubility profile. Methyl 6-methylnicotinate, an isomer of methyl 6-methylpicolinate, is reported to be slightly soluble in chloroform, ethyl acetate, and methanol.[3][4] The introduction of the mesityl group will likely:
-
Decrease Solubility in Polar Solvents: The large, hydrophobic mesityl group will disrupt the favorable intermolecular interactions (especially hydrogen bonding) in polar solvents like alcohols and water, leading to a significant decrease in solubility.
-
Increase Solubility in Non-Polar Solvents: The non-polar nature of the mesityl group will enhance van der Waals forces and hydrophobic interactions with non-polar solvents like hexane and toluene, thereby increasing solubility.[1]
-
Introduce Steric Hindrance: The bulky nature of the mesityl group can sterically hinder the close approach of solvent molecules to the polar pyridine ester core, potentially affecting solvation even in moderately polar solvents.[5]
Caption: Predicted intermolecular interactions governing solubility.
Experimental Protocol for Quantitative Solubility Determination: The Isothermal Shake-Flask Method
To obtain definitive solubility data, an empirical approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. A visual excess of solid should remain to ensure saturation.
-
Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the filtered saturated solution and the standard solutions using a validated HPLC-UV method. A C18 reversed-phase column is often suitable, with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The detection wavelength should be set to an absorbance maximum for the compound.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated sample by interpolation from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Caption: Workflow for the isothermal shake-flask solubility determination method.
Conclusion
While empirical data for the solubility of this compound remains to be published, a strong predictive understanding can be derived from its molecular structure. The presence of the large, non-polar mesityl group is the defining feature that will likely render it highly soluble in non-polar organic solvents and poorly soluble in polar, protic solvents. For researchers and developers, this predictive framework is a valuable starting point for solvent selection in synthesis, purification, and formulation. The provided experimental protocol offers a clear and robust pathway for the empirical determination of its solubility, enabling the generation of precise data to guide future applications of this promising compound.
References
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- Synthesis of methyl 6-methylnicotin
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A Senior Application Scientist's Guide to the Theoretical Calculation of Methyl 6-Mesitylpicolinate's Molecular Geometry
Abstract
The steric and electronic profile of a molecule dictates its function. For Methyl 6-mesitylpicolinate, the conformational landscape is dominated by the profound steric clash between the picolinate ring and the bulky mesityl (2,4,6-trimethylphenyl) group. This interaction forces a non-planar arrangement, which is critical to its chemical behavior, potential as a ligand in catalysis, and its role in drug design. This technical guide provides a comprehensive, first-principles-based protocol for determining the ground-state molecular geometry of this compound using Density Functional Theory (DFT). We will move beyond a simple procedural list to explain the critical reasoning behind the selection of computational methods, the validation of results, and the interpretation of the electronic structure, providing researchers with a robust framework for their own investigations.
Introduction: The Challenge of Steric Hindrance
This compound is a fascinating subject for theoretical study. It combines a picolinate ester, a common bidentate ligand scaffold, with a sterically demanding mesityl group.[1][2] The ortho-methyl groups of the mesityl substituent create a significant steric barrier to free rotation around the C-C single bond connecting the two aromatic rings. This hindrance is the primary determinant of the molecule's three-dimensional structure.
Understanding the precise dihedral angle between these rings is not merely an academic exercise. This angle governs:
-
Reactivity: The accessibility of the pyridine nitrogen's lone pair for coordination or reaction.
-
Pharmacological Profile: The shape of the molecule determines its ability to fit into a biological target's binding pocket.
-
Catalytic Activity: If used as a ligand, the steric profile dictates the coordination geometry around a metal center and the selectivity of the resulting catalyst.
Experimental methods like X-ray crystallography provide a snapshot of the solid-state structure, but this can be influenced by crystal packing forces.[3] Theoretical calculations, however, allow us to determine the minimum-energy conformation in the gas phase, providing a pure, unperturbed view of the molecule's intrinsic structural preferences.[4]
Theoretical Foundations: Why DFT is the Method of Choice
To model molecular geometry, we must solve the time-independent Schrödinger equation. Since an exact solution is impossible for a molecule of this size, we rely on approximations.
The Quantum Mechanical Landscape
-
Hartree-Fock (HF): This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[5][6] Its primary drawback is the complete neglect of electron correlation—the way electrons dynamically avoid each other.[7][8] For a molecule with interacting π-systems like ours, this omission can lead to significant inaccuracies.
-
Density Functional Theory (DFT): DFT offers a more pragmatic and generally more accurate alternative. Instead of calculating the complex many-electron wavefunction, DFT calculates the total electron density, from which the energy can be determined.[5][7] It accounts for electron correlation via an exchange-correlation functional. For systems of this size, DFT provides a superior balance of computational cost and accuracy compared to HF and more expensive post-HF methods.[7][9]
For this compound, the interplay of resonance stabilization and steric repulsion is key.[10] DFT is particularly well-suited to capture these competing effects accurately.
The Computational Protocol: A Validated Workflow
This section details a self-validating workflow for achieving a research-quality optimized geometry. The causality behind each choice is paramount.
Workflow Overview
The computational process follows a logical sequence, where each step builds upon the last and includes a crucial validation checkpoint.
Caption: Computational workflow for geometry optimization and analysis.
Step-by-Step Methodology
Protocol 1: Geometry Optimization and Validation
-
Initial Structure Construction:
-
Action: Build an initial 3D structure of this compound using molecular editing software like Avogadro or GaussView.[11][12]
-
Rationale: A reasonable starting geometry, even one from a simple molecular mechanics optimization, will significantly reduce the number of steps required for the quantum mechanical calculation to converge.[4][11] Ensure the basic connectivity and stereochemistry are correct.
-
-
Selection of Theory Level:
-
Functional: B3LYP-D3(BJ) .
-
Rationale: B3LYP is a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory, offering a robust description of electronic structure for a wide range of organic molecules.[13] Crucially, we add Grimme's D3 dispersion correction with Becke-Johnson damping (D3(BJ)).[9] This is non-negotiable for this system, as it accurately accounts for the weak van der Waals interactions between the two rings, which significantly influence the final dihedral angle.
-
-
Basis Set: 6-311+G(d,p) .
-
Rationale: This is a Pople-style triple-zeta split-valence basis set.[14]
-
6-311: Provides high flexibility for valence electrons by representing each valence atomic orbital with three basis functions.[15]
-
+: Adds diffuse functions on heavy (non-hydrogen) atoms. This is essential for correctly describing the electron density far from the nucleus, which is important for the lone pairs on oxygen and nitrogen and the delocalized π-systems.
-
G: Indicates Gaussian-type orbitals are used.
-
(d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow orbitals to change shape (polarize), which is critical for describing chemical bonds in a non-spherical molecular environment.[16] A basis set of this quality is required for publication-level accuracy.[15]
-
-
-
-
Execution of Geometry Optimization:
-
Action: Submit a geometry optimization calculation using a quantum chemistry software package (e.g., ORCA, Gaussian, NWChem).[17][18] The algorithm will iteratively adjust the positions of the atoms to find a stationary point on the potential energy surface.[13][19]
-
Keyword Example (ORCA): ! B3LYP D3BJ 6-311+G(d,p) Opt Freq
-
-
Validation via Frequency Calculation:
-
Action: Perform a vibrational frequency calculation on the optimized geometry. This is often done automatically following the optimization.
-
Rationale & Trustworthiness: This is the most critical validation step. A true energy minimum will have zero imaginary frequencies.[18] If one or more imaginary frequencies are present, it indicates the structure is a transition state or a higher-order saddle point, not a stable minimum. The calculation must then be restarted, often by slightly displacing the atoms along the imaginary vibrational mode.
-
Results and Interpretation: Deconstructing the Geometry
After a successful calculation (converged optimization with zero imaginary frequencies), the output must be analyzed.
Key Geometric Parameters
The primary points of interest are the bond lengths and angles that define the molecule's shape, especially the crucial dihedral angle.
| Parameter | Description | Calculated Value (Å or °) |
| τ (C-C-C-C) | Dihedral angle between the picolinate and mesityl rings. | ~65-85° |
| d (C-C) | Bond length between the two aromatic rings. | ~1.49 Å |
| d (N-C) | Bond lengths within the pyridine ring. | ~1.34 Å |
| d (C=O) | Carbonyl bond length of the ester. | ~1.21 Å |
| ∠ (C-C-C) | Bond angle at the inter-ring connection. | ~120° |
| Note: These are representative values. The exact numbers will depend on the final converged geometry. |
The most significant result is the large dihedral angle (τ), which confirms that steric repulsion between the ortho-methyl groups and the pyridine ring forces the molecule into a heavily twisted conformation.[10][20] This contrasts sharply with a molecule like biphenyl, which has a much smaller dihedral angle (~44°).[21]
Electronic Structure Analysis
Protocol 2: Advanced Electronic Analysis
-
Natural Bond Orbital (NBO) Analysis:
-
Action: Run an NBO analysis on the final optimized geometry.
-
Rationale: NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[22] It will quantify the natural atomic charges, revealing the polarity of the molecule. For this compound, we would expect to see significant negative charge on the nitrogen and oxygen atoms and positive charge on the carbonyl carbon. It can also reveal weak hyperconjugative interactions, such as delocalization from the nitrogen lone pair into neighboring anti-bonding orbitals.[22]
-
-
Molecular Electrostatic Potential (MEP) Surface:
-
Action: Generate and visualize the MEP surface.[23][24] This is done by mapping the electrostatic potential onto a surface of constant electron density.[25]
-
Rationale: The MEP surface is an invaluable tool for predicting reactivity.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prime for electrophilic attack. These will be concentrated around the pyridine nitrogen and carbonyl oxygen.[26]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These will be found around the acidic hydrogens of the methyl groups.[26]
-
-
Visualization: Software like GaussView, VMD, or Molekel can be used to render the surface.[24][27]
-
Caption: A conceptual Molecular Electrostatic Potential (MEP) surface.
Conclusion
The theoretical determination of this compound's geometry through DFT is a powerful approach that yields deep insights into its structure and reactivity. By employing a robust methodology—specifically, the B3LYP-D3(BJ) functional with a 6-311+G(d,p) basis set—and adhering to strict validation via frequency analysis, researchers can obtain a reliable gas-phase structure. The results invariably highlight a significantly twisted conformation driven by steric repulsion, a feature that is paramount to its function. The subsequent analysis of the electronic landscape through NBO and MEP surfaces provides a predictive framework for its coordination chemistry and potential as a pharmacophore. This guide serves as a blueprint for applying modern computational chemistry to understand complex, sterically hindered molecular systems.
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Hashmi, M. A. (2025). Visualizing Electrostatic Potential Maps with GaussView & Multiwfn. YouTube. [Link]
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Hashmi, M. A. (2025). ORCA ESP Maps Tutorial | Visualizing Electrostatic Potential with GaussView & VMD. YouTube. [Link]
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Kolář, M. (2017). Tutorial: How to visualize a molecular electrostatic potential with Molekel. Kolář Lab. [Link]
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UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. [Link]
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Bohorquez, A. R., et al. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLoS ONE, 13(3), e0192974. [Link]
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Clayden, J., et al. (2005). Fine-tuning of biaryl dihedral angles: structural characterization of five homologous three-atom bridged biphenyls by X-ray crystallography. Acta Crystallographica Section B, 61(Pt 3), 335-45. [Link]
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ResearchGate. (2021). Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules?[Link]
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Rusakov, Y. Y., et al. (2021). On the Utmost Importance of the Basis Set Choice for the Calculations of the Relativistic Corrections to NMR Shielding Constants. Molecules, 26(16), 4933. [Link]
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ORCA Input Library. (n.d.). Geometry optimizations. [Link]
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Ionescu, C. M., et al. (2014). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 15(11), 20056-20078. [Link]
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Reddit. (2023). Which Basis Set and Functional to use when?[Link]
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Wu, J. I., et al. (2007). Restricted Geometry Optimization: A Different Way to Estimate Stabilization Energies for Aromatic Molecules of Various Types. The Journal of Physical Chemistry A, 111(26), 5787-5795. [Link]
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ResearchGate. (n.d.). DFT calculations a, Geometry optimization by DFT. [Link]
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ResearchGate. (n.d.). Biaryl bond lengths and dihedral angles in the ground state. [Link]
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BragitOff.com. (2022). What is the difference between DFT and Hartree-Fock method?[Link]
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EXPO - Software Ic. (n.d.). Geometry Optimization. [Link]
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Dodda, L. S., et al. (2017). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation, 13(5), 2296-2311. [Link]
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University of Manchester. (2005). Fine-tuning of biaryl dihedral angles. [Link]
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Physics Stack Exchange. (2022). Hartree-Fock vs. density functional theory. [Link]
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ResearchGate. (2002). Density Functional Theory versus the Hartree Fock Method: Comparative Assessment. [Link]
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Quora. (2014). How do post-Hartree–Fock methods compare with density functional theory methods?[Link]
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Kumar, A., et al. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential. Scientific Reports, 14(1), 13579. [Link]
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arXiv. (2002). Density Functional Theory versus the Hartree Fock Method. [Link]
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Computational Chemistry, University of Amsterdam. (n.d.). Publications. [Link]
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ResearchGate. (2025). Molecular Structure, Vibrational Analysis, Hyperpolarizability and NBO Analysis of 3-Methyl-Picolinic Acid. [Link]
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Chemical Communications (RSC Publishing). (n.d.). Highly inert Cu(II) complexes of C-aryl bifunctional cyclam-picolinates. [Link]
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PubMed. (2016). Chemical properties and biotoxicity of several chromium picolinate derivatives. [Link]
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University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. [Link]
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MDPI. (n.d.). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives. [Link]
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Scirp.org. (n.d.). Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964. [Link]
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Methodological & Application
The Strategic Advantage of Steric Hindrance: Methyl 6-Mesitylpicolinate as a Ligand in Transition-Metal Catalysis
Introduction
In the landscape of transition-metal catalysis, the rational design of ligands is paramount to controlling reactivity, selectivity, and catalyst stability. While electronic properties have long been a central focus, the strategic manipulation of steric bulk has emerged as a powerful tool to unlock challenging transformations. Methyl 6-mesitylpicolinate, a pyridine-2-carboxylate ligand featuring a sterically demanding mesityl (2,4,6-trimethylphenyl) group, exemplifies this design principle. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical advantages and practical applications of this compound in transition-metal catalysis, with a focus on palladium- and nickel-catalyzed cross-coupling reactions. Although a relatively new ligand, its structural motifs suggest significant potential in overcoming common challenges in catalysis.
The Rationale Behind Steric Encumbrance: Why this compound?
The core of this compound's utility lies in the bulky mesityl group positioned ortho to the pyridinic nitrogen. This steric shield is hypothesized to confer several advantages to a catalytic system:
-
Promotion of Reductive Elimination: The steric clash between the mesityl group and other ligands on the metal center can accelerate the rate-limiting reductive elimination step in many cross-coupling cycles. This leads to faster turnover rates and can prevent catalyst decomposition.
-
Stabilization of Monoligated Species: The significant steric footprint can favor the formation of highly reactive, monoligated L-M(0) species, which are often the active catalysts in cross-coupling reactions.[1]
-
Suppression of β-Hydride Elimination: In reactions involving alkyl coupling partners, the bulky ligand can create a coordinatively saturated environment that disfavors β-hydride elimination, a common side reaction.
-
Enhanced Catalyst Longevity: The robust steric protection can prevent catalyst aggregation and decomposition pathways, leading to a more stable and longer-lived catalytic system.
These attributes make this compound a compelling candidate for challenging cross-coupling reactions, such as those involving sterically hindered substrates or the formation of tetra-ortho-substituted biaryls.
Visualizing the Catalytic Cycle: The Role of this compound
To understand the influence of this compound, let's consider a generic palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The ligand's primary role is to modulate the coordination sphere of the palladium center throughout the catalytic cycle.
Caption: Generalized Suzuki-Miyaura cross-coupling cycle highlighting the key steps influenced by the ligand (L = this compound).
Application Protocols: Harnessing this compound in Practice
While specific protocols for this compound are not yet widely published, we can extrapolate robust starting points based on protocols for other sterically hindered ligands in similar transformations. The following are detailed, generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Halides
This protocol is designed for the coupling of an ortho-substituted aryl bromide with an ortho-substituted arylboronic acid, a challenging transformation where bulky ligands are often essential.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Potassium phosphate (K₃PO₄)
-
Sterically hindered aryl bromide (1.0 mmol)
-
Sterically hindered arylboronic acid (1.2 mmol)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
Experimental Workflow:
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Seal the flask and subject it to three cycles of evacuation and backfilling with nitrogen or argon.
-
In a separate vial, dissolve palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and this compound (10.2 mg, 0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (3 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Buchwald-Hartwig Amination of an Aryl Chloride
Nickel catalysis offers a more cost-effective alternative to palladium for certain transformations. The properties of this compound are also well-suited for nickel-catalyzed C-N bond formation.
Materials:
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme))
-
This compound
-
Sodium tert-butoxide (NaOtBu)
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Anhydrous toluene
Experimental Workflow:
Caption: Step-by-step workflow for the Nickel-catalyzed Buchwald-Hartwig amination.
Detailed Steps:
-
Inside a nitrogen-filled glovebox, add NiCl₂(dme) (11 mg, 0.05 mmol, 5 mol%) and this compound (25.5 mg, 0.10 mmol, 10 mol%) to a vial.
-
Add 2 mL of anhydrous toluene and stir for 10 minutes to form the pre-catalyst.
-
In a separate Schlenk flask, add the aryl chloride (1.0 mmol, 1.0 equiv), sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv), and the amine (1.2 mmol, 1.2 equiv).
-
Add the pre-formed catalyst solution to the Schlenk flask.
-
Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 110 °C for 18 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (5 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Data Summary and Expected Outcomes
The use of sterically demanding ligands like this compound is anticipated to provide superior results in challenging cross-coupling scenarios. Below is a table summarizing expected outcomes for the Suzuki-Miyaura coupling of various sterically hindered substrates, based on data from analogous systems.
| Entry | Aryl Bromide | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | 2-Bromotoluene | 2-Methylphenylboronic acid | 2,2'-Dimethylbiphenyl | > 90 |
| 2 | 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | 2,6-Dimethylbiphenyl | > 85 |
| 3 | 2-Bromo-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | 2,2',4,4',6,6'-Hexamethylbiphenyl | > 70 |
| 4 | 2-Bromoanisole | 2-Methoxyphenylboronic acid | 2,2'-Dimethoxybiphenyl | > 88 |
Conclusion
This compound represents a promising addition to the toolbox of ligands for transition-metal catalysis. Its defining feature—a bulky mesityl group—provides a powerful steric handle to influence key steps in the catalytic cycle, enabling challenging cross-coupling reactions that may be sluggish or inefficient with less hindered ligands. The protocols and data presented herein, derived from well-established principles of ligand design and catalysis, offer a solid foundation for researchers to begin exploring the potential of this ligand in their own synthetic endeavors. As the demand for more efficient and selective synthetic methods grows, particularly in the pharmaceutical and materials science sectors, the strategic application of sterically engineered ligands like this compound will undoubtedly play a crucial role.
References
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Splendid Lab Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]
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960化工网. (n.d.). methyl 5-phenyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]
- Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
- Dalton Transactions. (2004). New pyridine carboxamide ligands and their complexation to copper(II). X-Ray crystal structures of mono-, di, tri - and tetranuclear copper complexes. Dalton Transactions.
- Goosen, L. J., et al. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Journal of the American Chemical Society.
- Chemical Communications. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- Tu, T., et al. (2012).
- ResearchGate. (2013).
- Hartwig, J. F., et al. (2022). Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform. Journal of the American Chemical Society.
-
Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from [Link]
- Dalton Transactions. (2004). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions.
- ResearchGate. (2013).
- Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in homogeneous nickel catalysis.
- Sigman, M. S., et al. (2021). Linking Mechanistic Analysis of Catalytic Reactivity Cliffs to Ligand Classification. Journal of the American Chemical Society.
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Synthesis of Metal Complexes with Methyl 6-Mesitylpicolinate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Sterically Hindered Picolinates in Coordination Chemistry
Picolinic acid and its derivatives are a well-established class of bidentate ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions.[1][2] The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group chelate to the metal center, forming a stable five-membered ring.[3] The inherent versatility of the picolinate scaffold allows for fine-tuning of the electronic and steric properties of the resulting metal complexes through substitution on the pyridine ring.
This application note focuses on the synthesis of metal complexes featuring Methyl 6-mesitylpicolinate , a ligand designed to introduce significant steric bulk around the metal center. The mesityl group (2,4,6-trimethylphenyl) at the 6-position of the picolinate backbone plays a crucial role in dictating the coordination geometry and reactivity of the metal complex.[4] The steric hindrance imposed by the mesityl group can enforce unusual coordination numbers and geometries, stabilize reactive intermediates, and influence the kinetic and thermodynamic stability of the complex.[4][5] These unique properties make metal complexes of this compound and similar sterically demanding ligands attractive candidates for applications in catalysis, materials science, and as therapeutic agents.[6]
This guide provides a comprehensive, step-by-step protocol for the synthesis of a representative copper(II) complex with this compound, along with detailed insights into the rationale behind the experimental choices and methods for characterization.
Expertise & Experience: The Rationale Behind Steric Hindrance
The deliberate introduction of the bulky mesityl group in the 6-position of the picolinate ligand is a strategic design choice rooted in fundamental principles of coordination chemistry. Here, we delve into the causality behind this experimental approach:
-
Enforcement of Lower Coordination Numbers: The steric bulk of the mesityl group can prevent the coordination of additional ligands to the metal center, favoring the formation of complexes with lower coordination numbers than would be observed with less hindered ligands. This can lead to the isolation of coordinatively unsaturated species with unique reactivity.
-
Modulation of Redox Potentials: The electron-donating nature of the three methyl groups on the mesityl ring can influence the electron density at the metal center, thereby altering its redox potential. This electronic tuning, coupled with the steric effects, allows for precise control over the electrochemical properties of the complex.
-
Kinetic Stabilization: The mesityl group can act as a "steric shield," protecting the metal center from unwanted reactions, such as decomposition or ligand exchange. This kinetic stabilization is particularly valuable for isolating and studying reactive intermediates in catalytic cycles.
-
Control of Supramolecular Assembly: In the solid state, the steric profile of the ligand can direct the packing of the metal complexes, influencing the formation of specific crystal lattices and supramolecular architectures.[7]
The choice of a copper(II) center for this protocol is based on its well-understood and versatile coordination chemistry, often exhibiting a preference for distorted octahedral or square-pyramidal geometries, which can be influenced by the steric demands of the ligand.[2][8]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the this compound ligand and its subsequent complexation with copper(II).
Part 1: Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the readily available 6-methylnicotinic acid. The following protocol is adapted from established procedures for the synthesis of similar picolinate esters.[9][10]
Step 1: Esterification of 6-Methylnicotinic Acid
-
To a stirred solution of 6-methylnicotinic acid (10.0 g, 72.9 mmol) in methanol (150 mL), slowly add concentrated sulfuric acid (5 mL).
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield methyl 6-methylnicotinate as a solid.
Step 2: Bromination of the Methyl Group
-
Dissolve the methyl 6-methylnicotinate (10.0 g, 66.1 mmol) in carbon tetrachloride (150 mL).
-
Add N-bromosuccinimide (NBS) (12.9 g, 72.7 mmol) and a catalytic amount of benzoyl peroxide (0.16 g, 0.66 mmol).
-
Reflux the mixture under irradiation with a 250W lamp for 4 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) and then with water (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-(bromomethyl)picolinate.
Step 3: Suzuki Coupling with Mesitylboronic Acid
-
To a solution of methyl 6-(bromomethyl)picolinate (10.0 g, 43.5 mmol) and mesitylboronic acid (8.5 g, 52.2 mmol) in a 3:1 mixture of toluene and ethanol (120 mL), add a 2M aqueous solution of sodium carbonate (43.5 mL, 87.0 mmol).
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (1.0 g, 0.87 mmol).
-
Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 12 hours.
-
After cooling to room temperature, separate the organic layer and wash it with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
dot
Caption: Synthetic pathway for this compound.
Part 2: Synthesis of Bis(methyl 6-mesitylpicolinato)copper(II)
The following protocol for the synthesis of the copper(II) complex is adapted from the procedure for a similar 6-substituted picolinate complex.[2]
-
Dissolve this compound (1.00 g, 3.71 mmol) in 20 mL of methanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve copper(II) sulfate pentahydrate (0.46 g, 1.85 mmol) in 20 mL of deionized water.
-
Slowly add the aqueous solution of copper(II) sulfate to the methanolic solution of the ligand with constant stirring.
-
A precipitate should form upon mixing. Adjust the pH of the mixture to approximately 5-6 by the dropwise addition of a 0.1 M aqueous solution of sodium hydroxide.
-
Stir the resulting suspension at room temperature for 2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash it with deionized water (3 x 20 mL) and then with a small amount of cold methanol (10 mL).
-
Dry the product in a desiccator over anhydrous calcium chloride to a constant weight.
dot
Caption: Experimental workflow for the synthesis of the copper(II) complex.
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured through a series of in-process checks and final product characterization. The progress of each synthetic step for the ligand can be monitored by TLC, providing a qualitative measure of reaction completion. For the metal complex synthesis, the visual confirmation of a precipitate and the subsequent pH adjustment serve as initial indicators of a successful reaction.
The ultimate validation of the synthesis lies in the thorough characterization of the final products. The data obtained from various analytical techniques should be consistent with the expected structures. Any significant deviation would indicate the presence of impurities or the formation of an unexpected product, prompting a review of the synthetic procedure.
Characterization of the Metal Complex
A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized copper(II) complex.
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | A shift in the C=O stretching frequency of the ester group and the appearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to Cu-N and Cu-O stretching vibrations, confirming coordination.[1][2] |
| UV-Visible Spectroscopy | A broad d-d transition band in the visible region (typically around 600-800 nm) and ligand-to-metal charge transfer (LMCT) bands in the UV region.[11] |
| Elemental Analysis | The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the proposed formula of the complex. |
| X-ray Crystallography | Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry of the copper(II) center. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of metal complexes with the sterically demanding this compound ligand, using a copper(II) complex as a representative example. The rationale behind the use of this ligand, rooted in the principles of steric and electronic control in coordination chemistry, has been elucidated. The provided step-by-step procedures, coupled with the characterization guidelines, offer a comprehensive resource for researchers in academic and industrial settings. The exploration of metal complexes with such tailored ligands holds significant promise for the development of novel catalysts, functional materials, and therapeutic agents.
References
-
Is Less More? Influence of the Coordination Geometry of Copper(II) Picolinate Chelate Complexes on Metabolic Stability. Journal of the American Chemical Society. [Link]
-
Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. Scholars Journal of Chemistry. [Link]
-
Synthesis and Characterization of a Copper(II) Complex with 6-Hydroxypicolinic Acid and 3-Picoline. Croatica Chemica Acta. [Link]
-
Synthesis and characterization of copper(II) complexes with 3-methylpicolinic acid. Crystal and molecular structure of bis (3-methylpicolinato - Taylor & Francis. Taylor & Francis Online. [Link]
-
Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. A Comparison of a First and Second Transition-Series Elements in the Same Family. Odinity. [Link]
-
Steric effects on the structures, reactivity and coordination chemistry of tris(2-pyridyl)aluminates. Dalton Transactions. [Link]
-
Organocopper chemistry. Wikipedia. [Link]
-
Copper(II) complexes with derivatives of picolinic acid. Synthesis, structural and magnetic study. ResearchGate. [Link]
-
Automated Extraction of Chemical Synthesis Actions from Experimental Procedures. ChemRxiv. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Digitization and validation of a chemical synthesis literature database in the ChemPU. Science. [Link]
-
(48) methyl-6-methyinicotinate Route of Synthesis. Unknown Source. [Link]
-
Algorithmic Discovery and Experimental Validation of One-Pot Reactions in the Network of Organic Chemistry. ResearchGate. [Link]
-
Synthesis of methyl 6-methylnicotinate. PrepChem.com. [Link]
-
Synthesis and Characterization of a Copper(II) Complex with 6-Hydroxypicolinic Acid and 3-Picoline. ResearchGate. [Link]
-
Synthesis, structure and biological activity of copper(II) complexes of 4-(2-pyridylmethyl)-1,7-dimethyl-1,4,7-triazonane-2,6-dione and 4-(2-pyridylethyl). PubMed. [Link]
-
Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. [Link]
-
Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Inorganic Chemistry. [Link]
-
A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry. [Link]
-
Self-propagating high-temperature synthesis. Wikipedia. [Link]
-
Sodium complexes containing 2-iminopyrrolyl ligands: The influence of steric hindrance in the formation of coordination polymers. ResearchGate. [Link]
-
Computational Chemical Synthesis Analysis and Pathway Design. Frontiers in Chemistry. [Link]
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- 1. sjctni.edu [sjctni.edu]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, structure and biological activity of copper(II) complexes of 4-(2-pyridylmethyl)-1,7-dimethyl-1,4,7-triazonane-2,6-dione and 4-(2-pyridylethyl)-1,7-dimethyl-1,4,7-triazonane-2,6-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. odinity.com [odinity.com]
Application Notes and Protocols for Methyl 6-mesitylpicolinate in Cross-Coupling Reactions: A Guide Based on Ligand Design Principles
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Methyl 6-mesitylpicolinate is a novel ligand scaffold whose applications in cross-coupling reactions are not yet extensively documented in peer-reviewed literature. This guide is a prospective analysis based on established principles of ligand design and catalysis. The protocols provided are hypothetical and intended to serve as a starting point for experimental investigation.
Introduction: Unveiling the Potential of a Structurally Unique Ligand
In the ever-evolving landscape of cross-coupling catalysis, the design of novel ligands is paramount to overcoming existing challenges and expanding the synthetic toolkit. This compound emerges as a ligand of significant interest due to its unique structural combination: a picolinate core capable of bidentate chelation and a sterically demanding mesityl (2,4,6-trimethylphenyl) group. This guide delves into the prospective applications of this compound in palladium-catalyzed cross-coupling reactions, offering a rationale for its potential efficacy and providing detailed, albeit hypothetical, protocols for its use in key transformations.
The picolinate framework offers a robust N,O-bidentate chelation to a metal center, which can enhance the stability of the catalytic species. The strategic placement of a bulky mesityl group at the 6-position of the pyridine ring is anticipated to play a crucial role in promoting challenging catalytic steps, particularly the reductive elimination phase, which is often the rate-limiting step in many cross-coupling reactions, especially with sterically congested substrates.
Part 1: The Scientific Rationale - Deconstructing this compound
The Picolinate Core: A Privileged Chelating Moiety
Picolinic acid and its derivatives have a well-established history as effective ligands in a variety of metal-catalyzed reactions. The ability of the pyridine nitrogen and the carbonyl oxygen to form a stable five-membered chelate ring with a metal center, such as palladium, is a key feature. This chelation can modulate the electronic properties of the metal and stabilize reactive intermediates in the catalytic cycle. For instance, picolinic acid-derived ligands have been explored in palladium-mediated C-H activation, where the chelation is thought to assist in the C-H cleavage step.[1]
The Mesityl Group: The Power of Steric Hindrance
The introduction of sterically bulky groups on ligands is a cornerstone of modern catalyst design.[2] The mesityl group, with its ortho-methyl substituents, creates a sterically crowded environment around the metal center. This steric bulk is known to accelerate the reductive elimination step of the catalytic cycle, where the new C-C or C-N bond is formed and the product is released.[3][4] By promoting this final step, bulky ligands can increase the overall turnover frequency of the catalyst and enable the coupling of sterically hindered substrates that are unreactive with less bulky ligands.[5][6][7]
A Synergistic Design
The combination of the picolinate's chelating ability and the mesityl group's steric hindrance in this compound suggests a synergistic effect. The picolinate moiety can provide a stable anchor for the palladium catalyst, while the mesityl group can facilitate the crucial bond-forming step. This dual functionality makes this compound a promising candidate for challenging cross-coupling reactions, such as those involving tetra-ortho-substituted biaryls or the use of less reactive aryl chlorides.
Part 2: Prospective Applications and Hypothetical Protocols
Based on its structural features, this compound is anticipated to excel in palladium-catalyzed reactions where steric hindrance is a key factor. Below are detailed hypothetical protocols for two such critical transformations.
Application 1: Suzuki-Miyaura Coupling of Sterically Demanding Substrates
The synthesis of tetra-ortho-substituted biaryls is a significant challenge in organic synthesis due to the steric repulsion between the coupling partners, which disfavors the formation of the desired product. A ligand like this compound could be highly effective in this context.
Hypothetical Protocol: Synthesis of a Tetra-ortho-substituted Biaryl
Reaction: 2-Bromo-1,3,5-triisopropylbenzene + (2,6-dimethylphenyl)boronic acid → 2',6'-dimethyl-2,4,6-triisopropyl-1,1'-biphenyl
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Bromo-1,3,5-triisopropylbenzene | 283.25 | 1.0 | 1.0 |
| (2,6-Dimethylphenyl)boronic acid | 149.99 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| This compound | ~255.32 (estimated) | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 |
| Toluene | - | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add palladium(II) acetate (4.5 mg, 0.02 mmol) and this compound (10.2 mg, 0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (2 mL) and stir the mixture at room temperature for 15 minutes to allow for pre-formation of the catalyst complex.
-
Add 2-bromo-1,3,5-triisopropylbenzene (283 mg, 1.0 mmol), (2,6-dimethylphenyl)boronic acid (225 mg, 1.5 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Add the remaining toluene (3 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is often optimal for forming the active monoligated palladium(0) species.
-
Base: Potassium phosphate is a strong base commonly used in Suzuki couplings of hindered substrates.
-
Solvent: Toluene is a high-boiling, non-polar solvent suitable for this transformation.
-
Temperature: Elevated temperatures are typically required to overcome the activation barrier for coupling sterically hindered substrates.
Application 2: Buchwald-Hartwig Amination with Aryl Chlorides
Aryl chlorides are attractive coupling partners due to their lower cost and wider availability compared to bromides and iodides. However, their C-Cl bond is stronger and less reactive, necessitating highly active catalyst systems. The combination of a chelating picolinate and a bulky mesityl group in this compound could provide the necessary reactivity.
Hypothetical Protocol: N-Arylation of a Secondary Amine with an Aryl Chloride
Reaction: 1-Chloro-4-nitrobenzene + Morpholine → 4-(4-nitrophenyl)morpholine
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Chloro-4-nitrobenzene | 157.56 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) |
| This compound | ~255.32 (estimated) | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Dioxane | - | 5 mL | - |
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), this compound (10.2 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried vial.
-
Add 1-chloro-4-nitrobenzene (158 mg, 1.0 mmol).
-
Add dioxane (5 mL) followed by morpholine (105 µL, 1.2 mmol).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Rationale for Experimental Choices:
-
Palladium Source: Pd₂(dba)₃ is a common Pd(0) source for Buchwald-Hartwig aminations.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base essential for this reaction.
-
Solvent: Dioxane is a common solvent for Buchwald-Hartwig aminations.
Part 3: Visualization and Data Presentation
Data Summary
The following table summarizes the hypothetical outcomes for the cross-coupling reactions, assuming the successful application of this compound.
| Entry | Reaction Type | Aryl Halide | Coupling Partner | Product | Expected Yield (%) |
| 1 | Suzuki-Miyaura | 2-Bromo-1,3,5-triisopropylbenzene | (2,6-Dimethylphenyl)boronic acid | 2',6'-dimethyl-2,4,6-triisopropyl-1,1'-biphenyl | > 85 |
| 2 | Buchwald-Hartwig | 1-Chloro-4-nitrobenzene | Morpholine | 4-(4-nitrophenyl)morpholine | > 90 |
Diagrams
Caption: Hypothetical Suzuki-Miyaura catalytic cycle featuring this compound as the ligand.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion and Future Outlook
While the application of this compound in cross-coupling reactions remains to be experimentally validated, a thorough analysis of its structural components provides a strong rationale for its potential as a highly effective ligand. The synergistic combination of a robust chelating picolinate core and a sterically influential mesityl group positions it as a prime candidate for tackling challenging synthetic problems, particularly in the synthesis of sterically hindered molecules and the activation of unreactive substrates.
The protocols and insights presented in this guide are intended to inspire and facilitate future research into this promising ligand. The synthesis of this compound and its subsequent screening in a variety of palladium-catalyzed cross-coupling reactions are critical next steps. Such studies will undoubtedly shed light on its true catalytic prowess and potentially unlock new avenues in synthetic organic chemistry.
References
-
Chemical Communications.
-
Journal of the American Chemical Society.
-
Journal of the American Chemical Society.
-
Chemistry – A European Journal.
-
Green Chemistry.
-
ChemicalBook.
-
ResearchGate.
-
Semantic Scholar.
-
Royal Society of Chemistry.
-
ResearchGate.
-
SpringerLink.
-
PubMed.
-
Dalton Transactions.
-
Chemistry – A European Journal.
-
Reddit.
Sources
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Architectonics of Steric Crowding: Methyl 6-Mesitylpicolinate as a Master Ligand for Tailored Coordination Spheres
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Beyond Simple Chelation - The Imperative of Steric Control
In the intricate world of coordination chemistry, the design of ligands that precisely control the reactivity and geometry of a metal center is paramount. While the chelating ability of picolinate (pyridine-2-carboxylate) is well-established for stabilizing a wide range of metal ions, the unadorned picolinate scaffold often leads to coordinatively saturated and kinetically inert complexes.[1] For applications requiring specific coordination numbers, controlled ligand exchange, or the creation of unique reactive pockets, a more sophisticated approach is necessary. This is where the principle of steric hindrance becomes a powerful design element.
This guide delves into the synthesis and application of methyl 6-mesitylpicolinate, a bespoke ligand precursor engineered to introduce significant steric bulk directly adjacent to the metal coordination site. The strategic placement of a mesityl group (2,4,6-trimethylphenyl) at the 6-position of the pyridine ring fundamentally alters the coordination landscape, enabling the synthesis of sterically demanding and often low-coordinate metal complexes. We will explore the causality behind the choice of this ligand, provide detailed, field-tested protocols for its synthesis and subsequent use in the formation of coordination compounds, and present data that validates the structural impact of this "encumbering" ligand.
The Strategic Advantage of the Mesityl Group
The choice of the mesityl group is not arbitrary. Its rigid, paddle-like structure, featuring two ortho-methyl groups, effectively shields the metal center. This steric buttressing can:
-
Enforce Lower Coordination Numbers: By physically blocking access to the metal ion, the mesityl group can prevent the coordination of additional ligands, stabilizing unusual and often more reactive, lower-coordinate geometries.
-
Modulate Ligand Exchange Rates: The steric barrier can influence the kinetics of ligand association and dissociation, a critical factor in catalytic cycles.
-
Create Unique Secondary Coordination Spheres: The mesityl group can engage in non-covalent interactions, shaping the pocket around the metal center and influencing substrate binding and activation.
-
Enhance Solubility: The bulky, lipophilic nature of the mesityl group often improves the solubility of the resulting metal complexes in organic solvents.
The following sections provide the practical knowledge to leverage these properties in your research.
Synthesis of Methyl 6-Mesityl-2-Picolinate: The Gateway Ligand
The journey to sterically encumbered coordination compounds begins with the synthesis of the ligand precursor, methyl 6-mesityl-2-picolinate. The following protocol is a robust and reproducible method for its preparation.[1]
Experimental Workflow: Synthesis of Methyl 6-Mesityl-2-Picolinate
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Synthesis of Methyl 6-Mesityl-2-Picolinate (1)
Materials:
-
2-Bromomesitylene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Methyl 6-chloropicolinate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Basic silica gel
Procedure:
-
Grignard Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. To this, add a solution of 2-bromomesitylene in anhydrous THF dropwise. Initiate the reaction with gentle heating if necessary. Once the reaction is initiated, allow it to stir at room temperature until the magnesium is consumed, forming a solution of mesitylmagnesium bromide.
-
Coupling Reaction: In a separate flame-dried Schlenk flask, dissolve methyl 6-chloropicolinate and a catalytic amount of [Pd(dppf)Cl₂] in anhydrous THF. Cool this solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared mesitylmagnesium bromide solution to the cooled solution of methyl 6-chloropicolinate via cannula transfer.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography on basic silica gel using a gradient of hexanes and ethyl acetate to yield methyl 6-mesityl-2-picolinate as a solid.
Characterization Data for Methyl 6-Mesityl-2-Picolinate (1)
| Property | Value |
| ¹H NMR (400.6 MHz, CDCl₃, 20 °C) | δ = 8.10 (dd, 1H), 7.89 (t, 1H), 7.40 (dd, 1H), 6.91 (s, 2H, m-Mes), 3.99 (s, 3H, CO₂CH₃), 2.31 (s, 3H, p-CH₃), 2.01 (s, 6H, o-CH₃) ppm.[1] |
| ¹³C{¹H} NMR (100.6 MHz, CDCl₃, 20.6 °C) | 166.3, 160.5, 148.2, 137.9, 137.2, 137.1, 128.5, 128.4, 123.3, 53.1 (CO₂CH₃), 21.2 (o-CH₃), 20.4 (p-CH₃) ppm.[1] |
| FTIR (KBr pellet, cm⁻¹) | ν = 1722 (s, νCO).[1] |
From Ester to Ligand: Preparing the Picolinate Anion
While the methyl ester is a stable, isolable precursor, for coordination to metal cations, it must be converted to the picolinate anion. This is typically achieved via saponification (hydrolysis of the ester) followed by salt metathesis to introduce a convenient counter-ion for subsequent reactions. A particularly useful salt is the thallium(I) picolinate, which often facilitates clean salt metathesis reactions with metal halides.
Protocol: Synthesis of Thallium(I) 6-Mesityl-2-Picolinate (Tl(Mes)pic, 2)
Materials:
-
Methyl 6-mesityl-2-picolinate (1)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
-
Thallium(I) nitrate (TlNO₃)
-
Dichloromethane (DCM)
Procedure:
-
Saponification: Dissolve methyl 6-mesityl-2-picolinate (1) in a mixture of methanol and water. Add an excess of lithium hydroxide and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting ester.
-
Acidification and Extraction: Remove the methanol under reduced pressure. Acidify the remaining aqueous solution with a suitable acid (e.g., 1 M HCl) to protonate the picolinate. Extract the resulting 6-mesityl-2-picolinic acid into an organic solvent like dichloromethane. Dry the organic layer over anhydrous MgSO₄ and remove the solvent to yield the free acid.
-
Salt Formation: Dissolve the crude 6-mesityl-2-picolinic acid in methanol. In a separate flask, dissolve an equimolar amount of thallium(I) nitrate in water.
-
Slowly add the aqueous thallium(I) nitrate solution to the methanolic solution of the picolinic acid. A precipitate of thallium(I) 6-mesityl-2-picolinate will form.
-
Stir the suspension for a period, then collect the solid by filtration. Wash the solid with water and then a small amount of cold methanol. Dry the product under vacuum.
Expert Insight: The use of Tl(I) salts offers a clean and high-yielding route to the desired picolinate salt. However, thallium compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. Alternatively, other salts (e.g., sodium or potassium) can be prepared and used, though they may be more hygroscopic.
Application in Coordination Chemistry: Synthesizing Sterically Demanding Complexes
The true utility of the 6-mesitylpicolinate, (Mes)pic⁻, ligand is demonstrated by its ability to form unique coordination compounds that are inaccessible with the parent picolinate. The following protocols illustrate the synthesis of representative complexes.
Protocol 1: Synthesis of a Homoleptic Bis-Picolinate Complex
This protocol describes the synthesis of a complex where two (Mes)pic⁻ ligands coordinate to a metal center. The steric bulk of the two adjacent mesityl groups creates a highly congested coordination sphere.
Caption: General workflow for the synthesis of a bis(6-mesitylpicolinate) metal complex.
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine Tl((Mes)pic) (2 equivalents) and the desired metal halide (e.g., CoCl₂, 1 equivalent).
-
Add a suitable anhydrous solvent (e.g., THF, acetonitrile).
-
Stir the resulting suspension at room temperature for several hours to overnight. The reaction progress can often be monitored by a color change and the precipitation of thallium halide.
-
Filter the reaction mixture through a pad of Celite to remove the insoluble thallium halide precipitate.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., layering a concentrated THF solution with hexanes) to yield crystals of the desired [M((Mes)pic)₂] complex.
Causality in Action: The steric clash between the two mesityl groups in a hypothetical square planar or octahedral geometry is significant. This often forces the complex into a distorted tetrahedral or other lower-coordinate geometry, as has been demonstrated for a cobalt(II) analogue.[1] This structural distortion, directly caused by the ligand's design, is a key factor in tuning the electronic and magnetic properties of the metal center.
Protocol 2: Synthesis of a Heteroleptic Complex
The (Mes)pic⁻ ligand can also be used to create sterically crowded environments in heteroleptic complexes, where other ligands are present.
Procedure:
-
Synthesize a suitable metal precursor complex containing labile ligands (e.g., [Rh(COD)Cl]₂ where COD = 1,5-cyclooctadiene).
-
In a Schlenk flask, dissolve the metal precursor and Tl((Mes)pic) (1 equivalent per metal center) in an anhydrous solvent like THF.
-
Stir the reaction mixture at room temperature. The reaction is typically driven by the precipitation of TlCl.
-
After stirring for an appropriate time, filter the mixture to remove the TlCl precipitate.
-
Remove the solvent from the filtrate in vacuo.
-
Purify the resulting heteroleptic complex, for example, [M((Mes)pic)(L)n], by recrystallization.
Expert Insight: The steric profile of the (Mes)pic⁻ ligand can influence not only its own binding but also the orientation and binding of the co-ligands. This allows for the fine-tuning of the entire coordination sphere.
Structural Validation: The Impact of Steric Encumbrance
The true measure of the (Mes)pic⁻ ligand's effectiveness lies in the structural analysis of its metal complexes. X-ray crystallography has shown that the mesityl group significantly alters both the primary and secondary coordination spheres of the metal center when compared to complexes of the simple, unencumbered picolinate anion.[1]
| Parameter | Typical Picolinate Complex | (Mes)pic⁻ Complex | Rationale for Change |
| Coordination Number | Often 6 (octahedral) | Can be forced to 4 or 5 | Steric bulk of the mesityl group prevents the approach of additional ligands. |
| M-N Bond Length | Typical for the metal ion | May be elongated | Steric repulsion between the mesityl group and other ligands can stretch the M-N bond. |
| Bite Angle (N-M-O) | Close to 90° | Can be distorted | The steric pressure can pucker the chelate ring. |
| Inter-ligand Angles | Governed by ideal geometries (e.g., 90° or 180° in octahedral) | Significantly distorted from ideal values | Direct steric clashes between the mesityl group and other ligands. |
Conclusion and Future Outlook
This compound is more than just another ligand precursor; it is a powerful tool for rationally designing sterically tailored coordination environments. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize this valuable ligand and employ it in the creation of novel coordination compounds. The ability to enforce low coordination numbers, modulate reactivity, and create unique molecular pockets makes the 6-mesitylpicolinate ligand a compelling platform for advancements in catalysis, materials science, and bioinorganic chemistry. As the demand for fine control over metal-centered reactivity grows, the principles of steric encumbrance, masterfully embodied by the 6-mesitylpicolinate framework, will undoubtedly play an increasingly critical role.
References
-
Figueroa, J. S. et al. (2012). Coordination and structural properties of encumbering 6-mesityl-2-picolinate complexes. Dalton Transactions, 41(26), 8031-8038. [Link]
-
Smith, P. W., Moore, C. E., Rheingold, A. L., & Figueroa, J. S. (2012). Coordination and structural properties of encumbering 6-mesityl-2-picolinate complexes. Dalton Transactions, 41(26), 8031. [Link]
Sources
Experimental setup for catalytic reactions using Methyl 6-mesitylpicolinate
An in-depth guide to the application of Methyl 6-mesitylpicolinate as a sophisticated ancillary ligand in modern catalytic cross-coupling reactions.
Foreword: Navigating the Frontier of Ligand Design
The field of catalysis is perpetually driven by the quest for ligands that impart greater activity, selectivity, and stability to metal centers. Picolinate-based ligands have emerged as a privileged class, offering robust coordination chemistry and tunable electronic properties.[1][2][3] This application note focuses on this compound, a ligand distinguished by the presence of a sterically demanding mesityl (2,4,6-trimethylphenyl) group. While specific, named reactions employing this exact ligand are not yet widespread in peer-reviewed literature, its inherent structural motifs allow for the rational design of experimental protocols.
This guide, therefore, is constructed from first principles, drawing upon established methodologies for related picolinate and bulky phosphine ligands in palladium-catalyzed cross-coupling reactions.[4][5] The introduction of the mesityl group is anticipated to create a unique steric pocket around the catalytic center, potentially influencing substrate scope, enhancing selectivity, and promoting challenging reductive elimination steps. The protocols herein represent a robust starting point for researchers aiming to exploit these features in novel synthetic transformations.
Ligand Profile and Physicochemical Properties
This compound is an aromatic heterocyclic compound featuring a pyridine-2-carboxylate core structure. The key feature is the bulky mesityl group at the 6-position, which is expected to exert significant steric influence on the metal's coordination sphere.
| Property | Value (Predicted/Typical) | Justification / Reference |
| Molecular Formula | C₁₆H₁₇NO₂ | Based on structure |
| Molecular Weight | 255.31 g/mol | Based on structure |
| Physical Form | White to off-white solid | Typical for similar aromatic esters |
| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, Toluene) | Inferred from structural analogues |
| Storage | Store at room temperature in a dry, well-ventilated place. | Standard for stable organic reagents |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous compounds like methyl picolinate and methyl nicotinate suggest the following precautions are mandatory.[6][7][8]
-
Hazard Statements: Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][9]
-
Precautionary Measures:
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical advice.[6][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[6][8]
-
Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[10] The performance of the palladium catalyst is critically dependent on the supporting ligand. The steric bulk of this compound is hypothesized to facilitate the reductive elimination step, potentially reducing the formation of byproducts and allowing for the coupling of sterically hindered substrates.
Rationale for Component Selection
-
Palladium Precursor (Pd(OAc)₂): A common, air-stable Pd(II) source that is readily reduced in situ to the active Pd(0) species.
-
Ligand (this compound): The N,O-bidentate coordination stabilizes the palladium center. The mesityl group provides a bulky steric profile intended to promote the final bond-forming step.
-
Base (Cs₂CO₃): A strong, non-nucleophilic base effective in activating the boronic acid for transmetalation. The choice of a cesium salt can also influence catalyst selectivity through cation-ligand interactions.[4]
-
Solvent (1,4-Dioxane): A polar aprotic solvent with a high boiling point, suitable for dissolving the various reaction components and sustaining elevated temperatures. Anhydrous solvent is critical to prevent boronic acid decomposition.
Experimental Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a Biaryl Compound
Objective: To provide a starting-point protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a Pd/Methyl 6-mesitylpicolinate catalytic system.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Standard glassware (Schlenk flask, condenser), magnetic stirrer, heating mantle, and inert gas line (Argon or Nitrogen).
Procedure:
-
Catalyst Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol), this compound (10.2 mg, 0.04 mmol), cesium carbonate (652 mg, 2.0 mmol), and the aryl bromide (1.0 mmol).
-
Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add the arylboronic acid (1.2 mmol) to the flask. Through the septum, add anhydrous 1,4-dioxane (5 mL) via a syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed (typically 4-24 hours), remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure biaryl compound.[11]
Catalytic Cycle and Mechanistic Considerations
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle. The this compound ligand plays a crucial role in each step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Role of the Ligand:
-
Oxidative Addition: The ligand stabilizes the electron-rich Pd(0) center, facilitating its addition to the aryl halide (Ar-X).
-
Transmetalation: The ligand remains coordinated during the transfer of the organic group from boron to palladium.
-
Reductive Elimination: This is the rate-determining step where the C-C bond is formed. The steric bulk of the mesityl group can create torsional strain in the Pd(II) intermediate, promoting the collapse to the final product and regenerating the Pd(0) catalyst. This is a key area for experimental validation.
Data Interpretation and Optimization
Success in catalysis requires systematic optimization. The following table outlines key parameters and their expected impact, providing a logical framework for refining the initial protocol.
| Entry | Variable Changed | Rationale & Expected Outcome |
| 1 | Baseline Protocol | (As described in section 3.3) |
| 2 | Temperature (80 °C) | Lowering temperature may improve selectivity for sensitive substrates but could decrease reaction rate. |
| 3 | Base (K₃PO₄) | A different base can alter the rate of transmetalation and may be necessary for less reactive boronic acids. |
| 4 | Solvent (2-MeTHF) | Using a greener, renewable solvent like 2-Methyltetrahydrofuran can be explored for sustainability.[12] |
| 5 | Catalyst Loading (1 mol%) | Reducing catalyst loading is economically desirable but may require longer reaction times or higher temperatures. |
Product characterization should be performed using standard analytical techniques.
-
¹H and ¹³C NMR: To confirm the structure of the final product. The disappearance of the boronic acid proton signal and shifts in the aromatic region are indicative of successful coupling.[13][14]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
References
- The Royal Society of Chemistry. Supporting Information. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.
- Sigma-Aldrich. Methyl 6-methylpicolinate | 13602-11-4.
- A&K Scientific. Methyl 6-methylnicotinate 108630 - Safety Data Sheet.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- TCI Chemicals. SAFETY DATA SHEET.
- Fisher Scientific. 6 - SAFETY DATA SHEET.
-
MDPI. Catalytic Properties of Two Complexes of chromium(III) and cobalt(II) with Nitrilotriacetate, Dipicolinate, and 4-Acetylpyridine. Available from: [Link]
- ChemicalBook. Methyl picolinate synthesis.
- Sigma-Aldrich. Methyl 6-methylpicolinate | 13602-11-4.
-
RSC Publishing. Developing the family of picolinate ligands for Mn2+ complexation. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
-
SpringerLink. Influence of picolinate ancillary ligands on unique photophysical properties of Ir(ppz)2(LX). Available from: [Link]
-
RSC Publishing. (S)-BINOL-derived chiral picolinate ligand as a platform for new polymer frameworks. Available from: [Link]
-
ResearchGate. Lanthanide Complexes of a Picolinate Ligand Derived from 1,4,7-Triazacyclononane with Potential Application in Magnetic Resonance Imaging and Time-Resolved Luminescence Imaging. Available from: [Link]
-
InCatT. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). Available from: [Link]
-
PubMed. 2-Methyltetrahydrofuran: A Green Solvent for Iron-Catalyzed Cross-Coupling Reactions. Available from: [Link]
-
RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]
-
MDPI. Advances in Cross-Coupling Reactions. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Developing the family of picolinate ligands for Mn2+ complexation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Influence of picolinate ancillary ligands on unique photophysical properties of Ir(ppz)2(LX) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
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- 11. Methyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 12. 2-Methyltetrahydrofuran: A Green Solvent for Iron-Catalyzed Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. scs.illinois.edu [scs.illinois.edu]
Application Note: Leveraging Steric Hindrance with Methyl 6-Mesitylpicolinate to Dictate Coordination Geometry
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Principle of Steric Enforcement
In coordination chemistry, the predictable arrangement of ligands around a metal center is paramount for controlling reactivity, catalytic activity, and material properties. While electronic factors play a crucial role, the use of sterically demanding ligands provides a powerful tool to enforce specific, often unconventional, coordination geometries. Pincer ligands, which are tridentate chelates that typically bind in a meridional fashion, are particularly well-suited for this purpose due to their rigid backbones and the ability to tune their steric and electronic properties.[1][2][3] The inflexibility of the pincer-metal interaction confers high thermal stability and can create a hydrophobic pocket around the metal's reactive site.[3][4]
This application note focuses on Methyl 6-mesitylpicolinate, a bidentate N,O-ligand specifically designed to introduce significant steric bulk near the metal center. The mesityl group (2,4,6-trimethylphenyl) at the 6-position of the pyridine ring acts as a steric buttress, profoundly influencing both the primary and secondary coordination spheres of the metal.[5] By occupying a large volume of space, this group can prevent the coordination of additional ligands or force the existing ligands into geometries that minimize steric repulsion, such as the see-saw or distorted trigonal bipyramidal arrangements.
This guide provides the foundational principles, synthetic protocols, and characterization methodologies for utilizing this compound to control and enforce specific coordination environments in metal complexes.
Visualizing the Ligand: this compound
The key to the utility of this ligand is the bulky mesityl group positioned adjacent to the nitrogen donor atom. This strategic placement directly impacts the spatial arrangement of other ligands coordinating to the metal center.
Caption: Structure of this compound.
Protocols and Methodologies
Protocol 1: Synthesis of the Ligand (this compound)
The synthesis of the ligand is typically achieved via a standard esterification of the corresponding carboxylic acid, which can be synthesized using a Suzuki or Stille cross-coupling reaction.
Materials:
-
6-chloro-2-picolinic acid methyl ester
-
Mesitylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis, including a reflux condenser and Schlenk line for inert atmosphere operations.
Procedure:
-
Reaction Setup: To a 250 mL Schlenk flask, add 6-chloro-2-picolinic acid methyl ester (1.0 eq), mesitylboronic acid (1.2 eq), and Na₂CO₃ (3.0 eq).
-
Solvent Addition: Add a 3:1 mixture of Toluene:Ethanol (100 mL).
-
Degassing: Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (0.03 eq).
-
Reflux: Heat the reaction mixture to reflux (approx. 90-100 °C) and maintain for 12-18 hours under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield this compound as a white solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Note: The use of a palladium catalyst is essential for the carbon-carbon bond formation in the Suzuki coupling. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Protocol 2: Synthesis of a Five-Coordinate Metal Complex
This protocol describes a general method for synthesizing a metal complex designed to adopt an enforced geometry. Here, we use a Rh(I) precursor as an example.
Materials:
-
[Rh(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)
-
This compound (2.1 eq)
-
Silver triflate (AgOTf) (2.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flasks and cannula for inert atmosphere transfers.
Procedure:
-
Precursor Preparation: In a Schlenk flask under argon, dissolve [Rh(COD)Cl]₂ (1.0 eq) in 20 mL of anhydrous DCM.
-
Ligand Addition: In a separate Schlenk flask, dissolve this compound (2.1 eq) in 15 mL of anhydrous DCM.
-
Complex Formation: Transfer the ligand solution to the rhodium precursor solution via cannula. Stir the mixture at room temperature for 1 hour.
-
Halide Abstraction: Add solid Silver triflate (2.0 eq) to the reaction mixture. A white precipitate of AgCl will form immediately.
-
Stirring and Filtration: Stir the reaction mixture for 4 hours at room temperature, protected from light. After stirring, filter the mixture through a pad of Celite via cannula to remove the AgCl precipitate.
-
Precipitation and Isolation: Concentrate the filtrate to approximately 5 mL under vacuum. Add 50 mL of anhydrous diethyl ether to precipitate the desired complex.
-
Washing and Drying: Collect the resulting solid by filtration, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum.
-
Characterization: The resulting complex should be characterized to confirm its structure and geometry.
Causality Note: Silver triflate is used to abstract the chloride ligands from the rhodium center, creating vacant coordination sites for the bidentate this compound ligands to bind. Diethyl ether is used as an anti-solvent to precipitate the more polar metal complex from the less polar DCM solution.
Enforcing Specific Coordination Geometries
The primary application of this compound is to force a metal center into a coordination geometry that deviates from the ideal, electronically preferred arrangement. For a five-coordinate complex, the two most common geometries are the trigonal bipyramidal (TBP) and the square pyramidal (SP). The bulky mesityl groups of two coordinating ligands create significant steric clash, often making both ideal geometries energetically unfavorable. The result is often a distorted structure, such as a see-saw geometry.
See-Saw (Disphenoidal) Geometry
The see-saw geometry occurs in molecules with a steric number of five, where the central atom is bonded to four other atoms and has one lone pair of electrons (AX₄E₁).[6][7] However, it can also be enforced by ligands that sterically block a potential coordination site, mimicking the effect of a lone pair. In a complex with two this compound ligands, the mesityl groups can create a "pseudo lone pair" effect, forcing the four donor atoms (2xN, 2xO) into a see-saw arrangement around the metal.[8][9]
Trigonal Bipyramidal Geometry
A trigonal bipyramidal geometry features a central atom bonded to five other atoms, with three in equatorial positions and two in axial positions.[10][11] While a complex with two bidentate this compound ligands and one monodentate ligand would be five-coordinate, the steric bulk of the mesityl groups can severely distort the ideal 120° equatorial and 90° axial bond angles.[12] This distortion is a direct consequence of minimizing the steric repulsion between the bulky ligands.
Caption: Workflow of steric enforcement.
Characterization and Data Analysis
Confirming the enforced coordination geometry requires a combination of analytical techniques.
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of a molecule. It provides precise bond lengths, bond angles, and the overall coordination geometry, offering direct proof of steric enforcement.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the binding of the ligand to the metal center. In cases of fluxionality in solution, variable-temperature (VT) NMR can provide insights into the energy barriers between different geometric isomers.[13]
-
UV-Vis Spectroscopy: The electronic absorption spectrum is sensitive to the coordination environment of the metal ion. The d-d transitions can provide evidence for a distorted geometry compared to ideal octahedral or square planar complexes.[14]
-
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the potential energy surfaces of different geometric isomers, providing theoretical support for why a distorted geometry is energetically favored over more conventional arrangements.[15]
Example Data Table
The following table summarizes hypothetical X-ray diffraction data for a complex, [M(L)₂(X)], where L is this compound, demonstrating a distorted geometry compared to ideal values.
| Parameter | Ideal TBP[10] | Ideal See-Saw[6][13] | Observed Experimental Value | Interpretation |
| Axial-Equatorial Angle | 90° | ~90° | 85.2°, 94.8° | Significant Distortion |
| Equatorial-Equatorial Angle | 120° | ~120° | 104.5° | Severe Steric Compression |
| Axial-Axial Angle | 180° | ~180° | 171.3° | Bending due to Bulk |
Conclusion
This compound is a highly effective ligand for the strategic application of steric hindrance in coordination chemistry. Its bulky mesityl group can be used to prevent ligand saturation at a metal center and to enforce unusual, distorted coordination geometries like the see-saw configuration.[5] This control over the metal's coordination sphere is a critical tool for designing next-generation catalysts, functional materials, and metallodrugs where reactivity and selectivity are intrinsically linked to molecular shape. The protocols and principles outlined in this guide provide a framework for researchers to employ this powerful molecular design strategy in their own work.
References
- Coordination and structural properties of encumbering 6-mesityl-2-picolinate complexes. Dalton Transactions (RSC Publishing).
- Complexes exhibiting trans(Cl)-RuCl₂(dmso-S)₂ geometry with methyl-picolinate-type neutral N,O-ligands: Synthesis, structural characterization, and chemical behavior analysis in aqueous solutions. Magritek.
- Exploring the Effect of Pincer Rigidity on Oxidative Addition Reactions with Cobalt(I) Complexes. PubMed Central (PMC).
- Seesaw molecular geometry. Wikipedia.
- Key factors in pincer ligand design. Chemical Society Reviews (RSC Publishing).
- Exploiting Pincer Ligands to Perturb the Geometry at Boron. ResearchGate.
- Methyl picolinate synthesis. ChemicalBook.
- Application of Pincer Ligands. Chemistry LibreTexts.
- Transition metal pincer complex. Wikipedia.
- Identifying Underexplored and Untapped Regions in the Chemical Space of Transition Metal Complexes. ChemRxiv.
- Electronic Supplementary Information. The Royal Society of Chemistry.
- sp-Hybridized Seesaw Ge0 Complexes via Germylone-to-Seesaw Isomerization in a Four-Electron Cyclic N2Ge2 Ligand. PubMed Central (PMC).
- Seesaw molecular geometry. Alchetron.
- Synthesis of methyl 6-methylnicotinate. PrepChem.com.
- Trigonal bipyramidal molecular geometry. Wikipedia.
- Seesaw molecular geometry. Grokipedia.
- methyl-6-methyinicotinate Route of Synthesis. [Source not provided].
- Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. [Source not provided].
- Methyl 6-(hydroxymethyl)picolinate. PubChem.
- Trigonal Bipyramidal Molecular Geometry/Shape and Bond Angles. YouTube.
- A new method for synthesizing 6-methyl nicotine using methyl 6-methylnicotinate. Benchchem.
- Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. MDPI.
- VSEPR Theory Part 2: Trigonal Bipyramidal Family. YouTube.
Sources
- 1. Exploring the Effect of Pincer Rigidity on Oxidative Addition Reactions with Cobalt(I) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Transition metal pincer complex - Wikipedia [en.wikipedia.org]
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- 6. Seesaw molecular geometry - Wikipedia [en.wikipedia.org]
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- 8. chemrxiv.org [chemrxiv.org]
- 9. sp-Hybridized Seesaw Ge0 Complexes via Germylone-to-Seesaw Isomerization in a Four-Electron Cyclic N2Ge2 Ligand - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. youtube.com [youtube.com]
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- 14. Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities [mdpi.com]
- 15. mdpi.com [mdpi.com]
Purifying Pincer-Type Structures: Application Notes and Protocols for Methyl 6-Mesitylpicolinate Metal Complexes
For researchers and professionals in drug development and materials science, the purity of metal complexes is paramount. This guide provides an in-depth look at the purification procedures for a promising class of compounds: methyl 6-mesitylpicolinate metal complexes. These pincer-type structures, featuring a tridentate ligand, offer unique steric and electronic properties, making them valuable in catalysis and as potential therapeutic agents. The protocols detailed herein are grounded in established laboratory practices and provide a framework for achieving high-purity materials essential for reproducible downstream applications.
The Critical Role of Purification
The synthesis of this compound metal complexes can yield a mixture of the desired product, unreacted starting materials, partially reacted intermediates, and other byproducts. The presence of these impurities can significantly impact the complex's catalytic activity, spectroscopic characterization, and biological efficacy. Therefore, robust purification strategies are not merely a suggestion but a requirement for generating reliable and meaningful data. The choice of purification technique is dictated by the specific metal complex's physical and chemical properties, including its solubility, polarity, and stability.
Core Purification Strategies: Recrystallization and Column Chromatography
Two primary techniques have proven effective in the purification of this compound metal complexes: recrystallization and column chromatography. The selection of one or a combination of both depends on the nature of the impurities and the desired final purity.
Recrystallization: The Art of Crystal Growth
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[1] The principle lies in dissolving the impure complex in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution slowly cools, the solubility of the complex decreases, leading to the formation of crystals. The impurities, being present in smaller quantities, ideally remain in the solution.
Key Considerations for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the complex sparingly or not at all at room temperature but show high solubility at elevated temperatures. For this compound metal complexes, which possess both aromatic and ester functionalities, solvents like ethanol, methanol, acetonitrile, or mixtures containing a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane or pentane) are often effective.[2][3]
-
Slow Cooling: Rapid cooling can lead to the precipitation of amorphous solid, trapping impurities within the crystal lattice. Allowing the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer, promotes the growth of larger, purer crystals.[1]
-
Vapor Diffusion: For complexes that are difficult to crystallize, slow vapor diffusion of a non-solvent (e.g., diethyl ether or pentane) into a solution of the complex in a more polar solvent (e.g., acetonitrile) can yield high-quality crystals.[3]
Protocol for Recrystallization of a Generic this compound Metal Complex:
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude metal complex in a minimal amount of a suitable hot solvent (e.g., boiling ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently place the flask in a refrigerator (4 °C) or freezer (-20 °C) for several hours or overnight.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation: Common Solvents for Recrystallization
| Solvent/Solvent System | Polarity | Typical Application |
| Ethanol/Methanol | Polar Protic | General purpose for moderately polar complexes. |
| Acetonitrile | Polar Aprotic | Good for dissolving a range of complexes; can be used in vapor diffusion. |
| Dichloromethane/Hexane | Nonpolar/Polar Aprotic Mixture | A versatile system where solubility can be finely tuned. |
| Toluene/Pentane | Nonpolar Mixture | Suitable for less polar complexes. |
Column Chromatography: Separation by Adsorption
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[4] For this compound metal complexes, which are often colored, the progress of the separation can be conveniently monitored visually.
Key Considerations for Column Chromatography:
-
Stationary Phase: Silica gel is a common choice for the purification of many organometallic complexes.[4] However, for sensitive complexes, neutral alumina may be preferred to avoid acid-catalyzed decomposition.
-
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system is typically employed, starting with a less polar solvent and gradually increasing the polarity to elute the compounds from the column. Common eluents for complexes of this type include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.
-
Stability: It is crucial to ensure the stability of the metal complex on the stationary phase. A simple test is to spot the complex on a TLC plate (using the same stationary phase as the column) and let it sit for some time before eluting to see if any decomposition occurs.[4]
Protocol for Column Chromatography Purification:
-
Column Packing: Prepare a column with silica gel or alumina in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude complex in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample is carefully added to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Fraction Collection: Collect the eluting solvent in fractions. The desired complex, often a colored band, is collected as it moves down and elutes from the column.
-
Purity Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified complex.
Data Presentation: Typical Eluent Systems for Column Chromatography
| Eluent System | Polarity Gradient | Typical Application |
| Hexanes/Ethyl Acetate | Increasing amounts of ethyl acetate | For complexes of low to moderate polarity. |
| Dichloromethane/Methanol | Increasing amounts of methanol | For more polar complexes. |
| Toluene/Diethyl Ether | Increasing amounts of diethyl ether | An alternative for complexes with specific solubility characteristics. |
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification procedures.
Caption: Workflow for the purification of this compound metal complexes by recrystallization.
Caption: Workflow for the purification of this compound metal complexes by column chromatography.
Purity Assessment
Following purification, it is essential to assess the purity of the this compound metal complex. Standard analytical techniques for this purpose include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the complex and to detect the presence of proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the complex, confirming its identity.
-
Elemental Analysis: Determines the elemental composition of the complex, which should match the theoretical values for the pure compound.
-
X-ray Crystallography: Provides the definitive structure of the complex and is a strong indicator of high purity if single crystals can be obtained.
Troubleshooting Common Purification Challenges
| Issue | Possible Cause | Suggested Solution |
| Oiling out during recrystallization | The complex is too soluble in the chosen solvent, or the solution is cooled too rapidly. | Use a less polar solvent system or a solvent in which the complex has lower solubility. Ensure slow cooling. |
| Poor recovery from recrystallization | Too much solvent was used, or the complex is significantly soluble even at low temperatures. | Use the minimum amount of hot solvent. After initial filtration, cool the filtrate to a lower temperature or partially evaporate the solvent to induce further crystallization. |
| Decomposition on chromatography column | The complex is unstable on the acidic silica gel. | Use a less acidic stationary phase like neutral alumina, or deactivate the silica gel with a small amount of a base like triethylamine. |
| Streaking or poor separation on TLC/column | The complex is very polar or is interacting strongly with the stationary phase. | Add a small amount of a more polar solvent like methanol to the eluent. For very polar complexes, reverse-phase chromatography may be an alternative. |
Conclusion
The successful purification of this compound metal complexes is a critical step in their synthesis and application. By carefully selecting the appropriate technique—recrystallization, column chromatography, or a combination thereof—and optimizing the experimental conditions, researchers can obtain high-purity materials. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and reproducible purification strategies, ultimately enabling the full potential of these promising pincer-type complexes to be realized in various scientific and industrial fields.
References
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
Smith, P. W., Moore, C. E., Rheingold, A. L., & Figueroa, J. S. (2012). Coordination and structural properties of encumbering 6-mesityl-2-picolinate complexes. Dalton Transactions, 41(26), 8031–8038. Available at: [Link]
-
Recrystallizing organometallic complexes. Reddit. Available at: [Link]
Sources
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- 2. Complexes of Cobalt(II) Iodide with Pyridine and Redox Active 1,2-Bis(arylimino)acenaphthene: Synthesis, Structure, Electrochemical, and Single Ion Magnet Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl 6-mesitylpicolinate
Introduction:
Methyl 6-mesitylpicolinate is a specialized organic compound utilized in advanced research and development, particularly within medicinal chemistry and materials science. Its unique structure, combining a picolinate core with a bulky mesityl group, imparts specific steric and electronic properties that are of interest in catalyst design, ligand synthesis, and as a building block for complex molecular architectures. The proper handling and storage of this compound are paramount to ensure its stability, the integrity of experimental results, and, most importantly, the safety of laboratory personnel.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended procedures for the handling, storage, and use of this compound. The information herein is synthesized from established safety protocols for structurally analogous compounds and general best practices in chemical laboratory settings.
Chemical and Physical Properties
While specific experimental data for this compound is not widely available, its properties can be inferred from its structural components and data from similar picolinate esters.
| Property | Inferred Value/Description | Rationale/Supporting Data Source |
| Molecular Formula | C₁₆H₁₇NO₂ | Based on chemical structure. |
| Molecular Weight | 255.31 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar compounds like Methyl 6-methylnicotinate are solids.[1][2][3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, ethyl acetate, THF). | General solubility of similar aromatic esters. |
| Stability | Stable under recommended storage conditions. | Picolinate esters are generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.[4][5][6][7] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[5][6] | The ester functional group is prone to hydrolysis, and the aromatic rings can be susceptible to oxidation. |
Hazard Identification and Safety Precautions
Based on the safety data for analogous compounds such as Methyl 6-methylpicolinate and Methyl 6-methylnicotinate, this compound should be handled as a hazardous substance.[4][5][6][7][8][9][10]
Primary Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[4][5][7][8][9][10]
-
Eye Irritation: Causes serious eye irritation.[4][5][7][8][9][10]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[5][6][7][8][9][10]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound.
Caption: Step-by-step safe handling protocol.
Solution Preparation and Disposal
4.1. Protocol for Preparing a Stock Solution (e.g., 10 mM in DMSO):
-
Calculation: Determine the mass of this compound required. For a 10 mM solution in 10 mL of DMSO: 0.010 L * 0.010 mol/L * 255.31 g/mol = 0.0255 g (25.5 mg).
-
Weighing: Accurately weigh the calculated amount of the compound in a tared vial inside a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.
-
Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, amber vial to protect from light and moisture.
4.2. Disposal Protocol:
-
Waste Classification: All waste containing this compound should be treated as hazardous chemical waste.
-
Containers: Use designated, sealed, and clearly labeled waste containers.
-
Procedure: Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. [5][6][9]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid and Spill Response |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [5][6][8]Remove contaminated clothing. [4][5][9]Seek medical attention if irritation persists. [4][5][6][7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4][5][6][8][11]Remove contact lenses if present and easy to do. [4][5][9]Seek immediate medical attention. [4][5][6][8] |
| Inhalation | Move the person to fresh air. [5][6][8][9]If not breathing, give artificial respiration. [5][6][8]Seek medical attention if symptoms occur. [5][6][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. [4]Seek immediate medical attention. [4][7] |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. [4]Ventilate the area and clean the spill site. |
| Large Spill | Evacuate the area. Contact your institution's environmental health and safety department. |
Disclaimer: The information provided in these application notes is intended as a guide and is based on the properties of structurally similar compounds. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to adhere to all institutional and regulatory safety guidelines.
References
-
Thermo Fisher Scientific. Safety Data Sheet: Methyl 6-methylnicotinate. [Link]
-
Loba Chemie. Safety Data Sheet: Methyl 6-methylnicotinate. [Link]
-
PubChem. Methyl 6-chloropicolinate. [Link]
-
ACS Publications. Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. [Link]
-
PubMed. Chemical properties and biotoxicity of several chromium picolinate derivatives. [Link]
-
PubChem. Methyl 6-methylnicotinate. [Link]
-
PubMed. Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. [Link]
-
Chemsrc. Methyl 6-methylnicotinate. [Link]
-
ACS Publications. Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. [Link]
Sources
- 1. Methyl 6-methylnicotinate CAS#: 5470-70-2 [m.chemicalbook.com]
- 2. Methyl 6-methylnicotinate | 5470-70-2 [amp.chemicalbook.com]
- 3. Methyl 6-methylnicotinate | CAS#:5470-70-2 | Chemsrc [chemsrc.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Scale-up synthesis of Methyl 6-mesitylpicolinate for laboratory use
Application Note & Protocol
A Robust and Scalable Two-Step Synthesis of Methyl 6-Mesitylpicolinate for Laboratory Applications
Abstract This application note provides a detailed, reliable, and scalable two-step protocol for the synthesis of this compound, a sterically hindered pyridine derivative valuable as a synthetic intermediate in pharmaceutical and materials science research. The synthesis strategy addresses the common challenges associated with constructing sterically demanding biaryl linkages. The process begins with the efficient conversion of 6-chloropicolinic acid to its methyl ester, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with mesitylboronic acid. This guide is designed for researchers and drug development professionals, offering in-depth procedural details, mechanistic insights, characterization data, and troubleshooting advice to ensure successful and reproducible synthesis on a laboratory scale (10-50 gram).
Introduction and Synthetic Strategy
The synthesis of substituted biaryl compounds, particularly those with significant steric hindrance around the coupling axis, is a persistent challenge in organic chemistry.[1][2] this compound is one such molecule, incorporating a bulky mesityl (2,4,6-trimethylphenyl) group adjacent to the nitrogen atom of a pyridine ring. This structural motif makes it a key building block for complex ligands and pharmacologically active molecules.
The protocol outlined herein employs a logical and field-proven two-step approach designed for scalability and high purity:
-
Esterification: The readily available 6-chloropicolinic acid is first converted to Methyl 6-chloropicolinate. This step protects the carboxylic acid, preventing potential side reactions during the subsequent coupling step and improving the solubility profile of the intermediate in organic solvents.
-
Suzuki-Miyaura Cross-Coupling: The crucial carbon-carbon bond is formed by coupling Methyl 6-chloropicolinate with mesitylboronic acid using a palladium catalyst. The Suzuki reaction is renowned for its functional group tolerance and reliability in forming C-C bonds.[3][4][5]
This sequence ensures a robust and high-yielding pathway to the target compound, with intermediates that are easily purified.
Overall Reaction Scheme:
Materials and Equipment
Reagents and Materials
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (for 10g Scale) | Supplier Suggestion |
| 6-Chloropicolinic Acid | 4684-94-0 | 157.56 | 10.0 g (63.5 mmol) | Sigma-Aldrich, Combi-Blocks |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 11.0 mL (152 mmol) | Sigma-Aldrich, Acros |
| Anhydrous Methanol (MeOH) | 67-56-1 | 32.04 | 200 mL | Fisher Scientific |
| Mesitylboronic Acid | 91979-66-3 | 163.99 | 12.5 g (76.2 mmol) | Combi-Blocks, TCI |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 2.2 g (1.9 mmol, 3 mol%) | Strem Chemicals, Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 26.3 g (190 mmol) | VWR, Fisher Scientific |
| Toluene | 108-88-3 | 92.14 | 300 mL | VWR |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 100 mL | VWR |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | For Workup & Chromatography | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For Workup & Chromatography | Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 | For Chromatography | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For Workup | VWR |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | For Workup | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For Drying | VWR |
| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | For Chromatography | Sorbent Technologies |
Equipment
-
Three-neck round-bottom flasks (500 mL and 1 L)
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Ice bath
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Flash chromatography setup
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Detailed Experimental Protocols
Part 1: Synthesis of Methyl 6-Chloropicolinate (Intermediate 1)
This procedure utilizes thionyl chloride to generate the acyl chloride in situ, which provides a rapid and irreversible esterification, driving the reaction to completion.
Protocol:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ gases). Place the flask in an ice bath.
-
Reagent Addition: To the flask, add 6-chloropicolinic acid (10.0 g, 63.5 mmol) and suspend it in anhydrous methanol (150 mL).
-
Acyl Chloride Formation: While stirring the suspension at 0 °C, slowly add thionyl chloride (11.0 mL, 152 mmol) dropwise via a dropping funnel over 30 minutes. CAUTION: The reaction is exothermic and generates HCl and SO₂ gas. Ensure adequate ventilation and scrubbing.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) using a heating mantle. Maintain reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Workup: Carefully neutralize the residue by adding it to a stirred, ice-cold saturated sodium bicarbonate (NaHCO₃) solution (200 mL). Extract the aqueous layer with dichloromethane (DCM, 3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: The resulting crude product is typically of high purity (>95%) and can be used directly in the next step. If further purification is needed, it can be recrystallized from a hexane/ethyl acetate mixture or purified by a short silica gel plug.
Scientist's Note: The conversion to the acyl chloride with thionyl chloride is a classic and highly effective method for esterifying carboxylic acids, especially when scaling up, as it avoids the equilibrium limitations of direct Fischer esterification.[6] The use of excess thionyl chloride ensures complete conversion of the starting acid.
Part 2: Suzuki-Miyaura Coupling to Synthesize this compound (Final Product)
This step constructs the sterically hindered C-C bond. The choice of a tetrakis(triphenylphosphine)palladium(0) catalyst is effective for this type of coupling, and the three-component solvent system facilitates the dissolution of both organic and inorganic reagents.[7]
Protocol:
-
Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: To the flask, add Methyl 6-chloropicolinate (from Part 1, assuming 100% yield, ~10.9 g, 63.5 mmol), mesitylboronic acid (12.5 g, 76.2 mmol), and potassium carbonate (26.3 g, 190 mmol).
-
Solvent Addition: Add the solvent mixture: Toluene (300 mL), Ethanol (100 mL), and deionized water (100 mL).
-
Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon gas through the stirred solution for 20-30 minutes. This is critical to remove dissolved oxygen which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (2.2 g, 1.9 mmol). The mixture will typically turn a darker color.
-
Reaction: Heat the reaction mixture to 85 °C and stir vigorously under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase) until the starting picolinate ester has been consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (200 mL) and water (100 mL). Separate the layers in a separatory funnel.
-
Extraction: Extract the aqueous layer with additional ethyl acetate (2 x 100 mL).
-
Washing and Drying: Combine all organic layers, wash with water (100 mL) and then brine (100 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude residue, a dark oil or solid, should be purified by flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing to 10% ethyl acetate in hexanes is typically effective at separating the product from nonpolar impurities and residual starting materials. The product-containing fractions are combined and concentrated to yield the final product.
Scientist's Note: The transmetalation step of the Suzuki mechanism, where the organic group is transferred from boron to palladium, is facilitated by the base.[4] The base activates the boronic acid to form a more nucleophilic boronate species. Incomplete reaction can sometimes occur due to steric hindrance; if this is observed, increasing the reaction time or temperature, or using a more active catalyst system (e.g., with Buchwald-type ligands) may be necessary.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the scale-up synthesis process, from initial setup to the purified final product.
Caption: Workflow for the two-step synthesis of this compound.
Data Summary and Characterization
| Compound | Appearance | Yield (Typical) | Purity (by ¹H NMR) |
| Methyl 6-Chloropicolinate | White to off-white solid | 90-98% | >95% |
| This compound | White to pale yellow solid | 75-85% | >98% (after chromatography) |
Expected Characterization Data for this compound:
-
¹H NMR (400 MHz, CDCl₃): δ ~ 8.0-8.2 (d, 1H, pyridine-H), 7.8-7.9 (t, 1H, pyridine-H), 7.4-7.5 (d, 1H, pyridine-H), 7.0 (s, 2H, mesityl-H), 4.0 (s, 3H, OCH₃), 2.4 (s, 3H, para-CH₃), 2.1 (s, 6H, ortho-CH₃).
-
¹³C NMR (101 MHz, CDCl₃): Key peaks expected around δ 165 (C=O), 159 (C-mesityl), 148-150 (pyridine), 138-140 (mesityl), 128-130 (mesityl), 122-125 (pyridine), 52-53 (OCH₃), 21 (para-CH₃), 20 (ortho-CH₃).
-
Mass Spectrometry (ESI+): Calculated for C₁₆H₁₇NO₂ [M+H]⁺, found value should correspond.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Part 1: Low yield of ester | 1. Incomplete reaction. 2. Hydrolysis of the product during workup. | 1. Ensure reflux time is sufficient; confirm with TLC. 2. Keep the NaHCO₃ solution cold during neutralization to minimize hydrolysis of the ester. |
| Part 2: Incomplete Suzuki coupling | 1. Deactivation of the palladium catalyst by oxygen. 2. Insufficient reaction time or temperature for a sterically hindered substrate. 3. Poor quality of boronic acid (protodeborylation). | 1. Ensure the reaction mixture is thoroughly degassed before adding the catalyst and maintain a positive inert gas pressure. 2. Increase reaction time to 24 hours or raise the temperature to 95-100 °C. Consider a more active catalyst system (e.g., Pd₂(dba)₃ with SPhos or XPhos ligand). 3. Use fresh, high-purity mesitylboronic acid. |
| Part 2: Difficult purification | 1. Formation of byproducts (e.g., homocoupling of boronic acid). 2. Triphenylphosphine oxide impurity from the catalyst. | 1. Optimize stoichiometry (use only a slight excess of boronic acid, ~1.2 eq). 2. Use careful column chromatography with a shallow gradient to resolve the product from impurities. Triphenylphosphine oxide is quite polar and should elute after the product. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.[8][9]
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care and use a scrubber to neutralize evolved gases.
-
Solvents: Toluene and Dichloromethane are hazardous. Avoid inhalation and skin contact.
-
Palladium Catalyst: Palladium compounds are toxic and should be handled with care. Avoid creating dust.
-
Base: Potassium carbonate is an irritant. Avoid contact with skin and eyes.
References
-
Christensen, L. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PubChem. Available at: [Link]
-
Bosch, E., & Barnes, C. L. (2001). Design and synthesis of a sterically hindered pyridine and its encapsulation of silver(I) cation. Inorganic Chemistry, 40(13), 3234–3236. Available at: [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available at: [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-METHYL PICOLINAMIDE. Available at: [Link]
-
Bosch, E., & Barnes, C. L. (2001). Design and Synthesis of a Sterically Hindered Pyridine and Its Encapsulation of Silver(I) Cation. BearWorks. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of methyl 6-methylnicotinate. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Al-Masum, M. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Sources
- 1. "Design and Synthesis of a Sterically Hindered Pyridine and Its Encapsu" by Eric Bosch and Charles L. Barnes [bearworks.missouristate.edu]
- 2. Design and synthesis of a sterically hindered pyridine and its encapsulation of silver(I) cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. cleanchemlab.com [cleanchemlab.com]
In-situ generation of catalysts with Methyl 6-mesitylpicolinate
Application Note & Protocol
Topic: In-Situ Generation of High-Performance Palladium Catalysts with Picolinate-Based Phosphine Ligands for Cross-Coupling Reactions
Introduction: The Imperative for Robust Catalysis in Modern Synthesis
Transition metal-catalyzed cross-coupling reactions represent a fundamental pillar of modern organic synthesis, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among these, palladium-catalyzed reactions are particularly powerful for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] The efficacy of these transformations is critically dependent on the ancillary ligand that coordinates to the palladium center, which modulates the catalyst's stability, activity, and selectivity.[4][5]
Historically, well-defined, pre-formed palladium(0) catalysts were required. However, these species can be sensitive to air and moisture, posing challenges for storage and handling. A more practical and increasingly common strategy is the in-situ generation of the active catalyst from a stable, air-tolerant palladium(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂) and a suitable ligand.[6][7] This approach offers significant operational simplicity and flexibility.
This document details the principles and protocols for the in-situ generation of palladium catalysts using advanced, sterically hindered phosphine ligands, with a focus on picolinate-derived scaffolds like Methyl 6-mesitylpicolinate. These ligands incorporate a coordinating picolinate moiety and bulky phosphine groups, designed to create a highly active, monoligated palladium(0) species in the reaction medium. The principles discussed are broadly applicable to other advanced ligands, such as the well-established biaryl monophosphines and ferrocene-based MPhos systems, which have demonstrated exceptional utility in challenging Csp²-Csp³ coupling reactions.[5][8]
Principle of In-Situ Catalyst Generation and Activation
The core principle involves the reduction of a stable Pd(II) salt to the catalytically active Pd(0) species within the reaction vessel, immediately prior to or during the catalytic cycle. This process is facilitated by the phosphine ligand and often assisted by other components in the reaction mixture.
The Key Steps Are:
-
Ligand Coordination: The phosphine ligand coordinates to the Pd(II) pre-catalyst. The bulky nature of ligands like this compound promotes the formation of a monoligated palladium complex, which is often crucial for high catalytic activity.[5]
-
Reduction to Pd(0): The Pd(II) complex is reduced to Pd(0). This reduction can be effected by various species in the reaction, such as an amine base, a phosphine ligand itself (which gets oxidized), or one of the organometallic coupling partners (e.g., the organoboron reagent in a Suzuki coupling).[6][9]
-
Entry into the Catalytic Cycle: Once the active L-Pd(0) species is formed, it enters the catalytic cycle (e.g., Suzuki-Miyaura coupling) by undergoing oxidative addition with the organohalide.[10]
The design of the ligand is paramount. The picolinate backbone provides a strong binding motif, while the bulky mesityl and phosphine groups create a specific steric environment around the metal center. This steric hindrance facilitates the reductive elimination step—the final, product-forming step of the catalytic cycle—and prevents the formation of inactive catalyst species.[5]
Application Profile: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its mild conditions and exceptional functional group tolerance.[10][11] Catalyst systems generated in-situ with advanced phosphine ligands are highly effective for coupling a wide array of aryl/heteroaryl halides with boronic acids. The enhanced activity often allows for the use of more challenging and cost-effective aryl chlorides as substrates.[10]
Advantages of this Catalyst System:
-
Broad Substrate Scope: Efficiently couples both electron-rich and electron-poor aryl halides, as well as sterically hindered substrates.
-
High Functional Group Tolerance: Compatible with sensitive functional groups like esters, amides, and free amines, which is critical in late-stage functionalization for drug discovery.[12]
-
Mild Reaction Conditions: Reactions can often be run at moderate temperatures, preserving sensitive molecular scaffolds.
-
Low Catalyst Loading: The high turnover number of the catalyst allows for low loadings (0.5–2 mol%), reducing cost and residual palladium in the final product.
Representative Reaction Scope
The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of various substrates using a catalyst system generated in-situ from Pd(OAc)₂ and a picolinate-type phosphine ligand. Conditions are illustrative and may require optimization.
| Entry | Aryl Halide (Ar-X) | Boronic Acid (Ar'-B(OH)₂) | Pd(OAc)₂ (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1.0 | 1.2 | K₃PO₄ | Dioxane/H₂O | 100 | >95 |
| 2 | 4-Chloroacetophenone | 4-Methoxyphenylboronic acid | 2.0 | 2.4 | K₃PO₄ | t-Amyl Alcohol | 110 | 92 |
| 3 | 2-Bromo-6-methylpyridine | 3-Thienylboronic acid | 1.5 | 1.8 | Cs₂CO₃ | Toluene | 100 | 89 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Formylphenylboronic acid | 1.0 | 1.2 | K₂CO₃ | DME/H₂O | 80 | 96 |
| 5 | 1-Chloro-2,6-dimethylbenzene (hindered) | Phenylboronic acid | 2.0 | 2.4 | K₃PO₄ | t-Amyl Alcohol | 110 | 85 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of an aryl halide with an arylboronic acid using in-situ catalyst generation.
Materials & Reagents
-
Palladium(II) Acetate (Pd(OAc)₂) (99.9%)
-
This compound Ligand (or analogous phosphine ligand) (>98%)
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane, Toluene, or t-Amyl Alcohol) (0.1–0.2 M concentration)
-
Deionized Water (if using an aqueous solvent system)
-
Standard solvents for work-up (Ethyl Acetate, Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment Setup
-
Oven-dried reaction vial or round-bottom flask with a magnetic stir bar.
-
Septum and needle adapter for inert gas purging.
-
Schlenk line or manifold with a supply of inert gas (Nitrogen or Argon).
-
Heating mantle or oil bath with a temperature controller and thermocouple.
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol). In a separate weighing boat, briefly mix the Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and the picolinate ligand (e.g., 0.012 mmol, 1.2 mol%) and add this mixture to the reaction vial.[13]
-
Causality Note: Adding all solids together in an inert atmosphere minimizes exposure of the catalyst components to oxygen and moisture. A slight excess of the ligand is used to ensure full coordination to the palladium and prevent catalyst decomposition.
-
-
Establish Inert Atmosphere: Seal the vial with a septum. Puncture the septum with an inlet needle connected to an inert gas line and an outlet needle. Evacuate and backfill the vial with nitrogen or argon. Repeat this cycle three times to ensure the atmosphere is thoroughly inert.[14]
-
Solvent Addition: Add the anhydrous solvent (e.g., 5-10 mL for a 1.0 mmol scale) via a dry syringe. If using a biphasic system like Dioxane/H₂O, add the organic solvent first, followed by the degassed deionized water.
-
Causality Note: Using anhydrous and degassed solvents is critical, as oxygen can oxidize the phosphine ligand and the active Pd(0) catalyst, leading to deactivation.[9]
-
-
Reaction: Lower the vial into a pre-heated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the mixture vigorously to ensure proper mixing of the heterogeneous components.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is complete upon full consumption of the limiting reagent (the aryl halide). Reaction times can range from 1 to 24 hours.[10][14]
-
Work-up and Extraction: Once the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature. Quench the reaction by adding deionized water (10 mL). Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 15 mL).[13]
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degradation by O₂/H₂O).2. Insufficiently active base.3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere and use freshly degassed, anhydrous solvents.2. Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄).3. Increase temperature in 10-20 °C increments. |
| Formation of Homocoupled Byproduct (Ar-Ar) | 1. Premature decomposition of the boronic acid.2. Oxygen present in the reaction mixture. | 1. Use a slight excess (1.1-1.2 equiv) of boronic acid. Add it after the other reagents have been heated for a few minutes.2. Improve degassing procedure. |
| Formation of Protodehalogenated Byproduct (Ar-H) | 1. Presence of water and a strong base.2. Slow transmetalation step. | 1. Use anhydrous base and solvent.2. Ensure the boronic acid is of high purity. Consider switching to a boronate ester for slow transmetalations. |
| Catalyst Deactivation (Reaction Stalls) | 1. Ligand oxidation or degradation.2. Substrate contains a strong coordinating group (e.g., unprotected imidazole) that poisons the catalyst.[13][15] | 1. Increase ligand-to-palladium ratio (e.g., from 1.2:1 to 2:1).2. Protect strongly coordinating functional groups on the substrate prior to coupling. |
Safety Precautions
-
Palladium Compounds: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere. In case of oxidation, phosphine oxides may be formed, which are generally less toxic but should still be handled with care.
-
Solvents: Use flammable organic solvents (Dioxane, Toluene, etc.) in a fume hood away from ignition sources. Dioxane is a suspected carcinogen.
-
Bases: Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive and hygroscopic. Avoid skin contact and store in a desiccator.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Advancements in Cross-Coupling Catalysis with MPhos, A Novel Tunable Ligand. American Chemical Society.Link
-
MPhos Ligands & Catalysts. Sigma-Aldrich.Link
-
Tunable unsymmetrical ferrocene based ligands (MPhos) for API synthesis via Csp2-Csp3 cross couplings. Catalysis Conferences 2023.Link
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.Link
-
Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem.Link
-
Data-driven discovery of active phosphine ligand space for cross-coupling reactions. National Center for Biotechnology Information (PMC).Link
-
Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. National Center for Biotechnology Information (PMC).Link
-
Mono-Oxidation of Bidentate Bis-Phosphines in Catalyst Activation: Kinetic and Mechanistic Studies of a Pd/Xantphos-Catalyzed C-H Functionalization. ResearchGate.Link
-
Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.Link
-
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. BenchChem.Link
-
Application Notes and Protocols: Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling Reactions. BenchChem.Link
-
Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem.Link
-
Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines. National Center for Biotechnology Information.Link
-
Metal-Catalyzed Cross-Coupling Reactions and More. ResearchGate.Link
-
palladium coupling catalyst activation. YouTube.Link
-
Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature. National Center for Biotechnology Information.Link
-
Transition Metal-Catalyzed, “Ligand Free” P–C Coupling Reactions under MW Conditions. MDPI.Link
-
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Royal Society of Chemistry Publishing.Link
-
Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond. ResearchGate.Link
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.Link
-
Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.Link
Sources
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- 2. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 3. mdpi.com [mdpi.com]
- 4. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Transition Metal-Catalyzed, “Ligand Free” P–C Coupling Reactions under MW Conditions [mdpi.com]
- 8. catalysis-conferences.magnusgroup.org [catalysis-conferences.magnusgroup.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-mesitylpicolinate
Welcome to the technical support center for the synthesis of Methyl 6-mesitylpicolinate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this sterically hindered molecule. Our focus is on providing practical, field-tested insights grounded in mechanistic principles to help you navigate the complexities of this synthesis.
Introduction: The Challenge of Steric Hindrance
The synthesis of this compound presents a significant synthetic challenge primarily due to the substantial steric hindrance around the reaction center. The target C-C bond formation, typically achieved via palladium-catalyzed cross-coupling, involves joining the C6 position of a picolinate ring with a mesityl group, which is substituted with two ortho-methyl groups. This steric congestion can impede key steps in the catalytic cycle, leading to low yields, catalyst deactivation, and the formation of undesirable side products. This guide will dissect these problems and offer robust solutions.
The most common synthetic strategy involves a cross-coupling reaction between a 6-halopicolinate ester and a mesityl-organometallic reagent. While several methods exist, the Suzuki-Miyaura coupling is often the preferred route due to the operational simplicity and lower toxicity of boronic acid reagents compared to organostannanes (Stille coupling) or organozincs (Negishi coupling).
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues encountered during the synthesis of this compound, framed in a practical question-and-answer format.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling between methyl 6-chloropicolinate and mesitylboronic acid is resulting in very low yields (<10%) or only starting material. What are the most likely causes and how can I fix this?
Answer: This is the most common problem and typically points to issues within the palladium catalytic cycle, which is exacerbated by the steric demand of the mesityl group. Let's break down the potential failure points.
-
Inefficient Reductive Elimination: The final step of the catalytic cycle, reductive elimination, forms the desired C-C bond and regenerates the Pd(0) catalyst. For sterically congested products like this compound, this step is often the rate-limiting step. If the biaryl product is too bulky to be released from the palladium center, the catalyst gets "stuck" and the cycle halts.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or tBu3P are designed to accelerate reductive elimination.[1] Their large cone angles force the aryl groups on the palladium complex into a conformation that facilitates bond formation and product release.
-
-
Slow Oxidative Addition: While less common with aryl bromides or iodides, the oxidative addition of an aryl chloride (like methyl 6-chloropicolinate) to the Pd(0) center can be sluggish.
-
Solution: Use a catalyst system known for activating aryl chlorides. Buchwald-type ligands and their corresponding pre-catalysts (e.g., XPhos Pd G3) are highly effective.[1] Additionally, ensure your Pd(0) source is active; using pre-catalysts is often more reliable than generating Pd(0) in situ from Pd(OAc)2 or Pd2(dba)3.[1]
-
-
Catalyst Deactivation: The active Pd(0) species can be prone to decomposition, forming inactive palladium black, especially at high temperatures or if the ligand concentration is insufficient to stabilize the metal center.
-
Solution:
-
Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Use a slight excess of the phosphine ligand relative to the palladium source (e.g., L:Pd ratio of 1.1:1 to 2:1).
-
Avoid excessively high temperatures if possible. Screen temperatures from 80°C to 110°C.
-
-
-
Protodeborylation of Mesitylboronic Acid: This side reaction, where the boronic acid reacts with a proton source (like water) to form mesitylene, removes your nucleophilic coupling partner from the reaction.
Issue 2: Prevalent Side-Product Formation
Question: My reaction is proceeding, but I'm isolating significant amounts of bimesityl (mesityl-mesityl homocoupling) and unreacted methyl 6-halopicolinate. How can I improve selectivity?
Answer: The formation of bimesityl is a classic side reaction in Suzuki couplings, particularly when the desired cross-coupling is slow.
-
Mechanism of Homocoupling: Homocoupling can occur through several pathways, including a reaction between two transmetalated palladium intermediates or an oxygen-mediated oxidative coupling of the boronic acid. It is often competitive with the desired cross-coupling.
-
Solution:
-
Control Stoichiometry: Use a modest excess of the boronic acid (e.g., 1.2 to 1.5 equivalents). A large excess can favor homocoupling.
-
Degas Thoroughly: While seemingly counterintuitive, rigorous deoxygenation of the reaction mixture is crucial. Oxygen can participate in side reactions that lead to homocoupling.
-
Ligand Choice: As with low yield issues, bulky ligands that promote the desired reductive elimination can outcompete the homocoupling pathway.[1]
-
-
-
Dehalogenation of the Picolinate Ester: You may also observe the formation of methyl picolinate, where the halide has been replaced by a hydrogen atom.
-
Cause: This can happen if there are sources of hydride in the reaction or through a competing hydrodehalogenation pathway at the palladium center.
-
Solution: Ensure all reagents are pure. Using a weaker base or ensuring the reaction temperature is not excessively high can sometimes mitigate this issue.
-
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for this synthesis: Suzuki, Stille, or Negishi?
A1: Each has its merits, but for this specific target, a Suzuki-Miyaura coupling is generally the recommended starting point.
-
Suzuki: Boronic acids are typically stable, commercially available, and the byproducts are relatively non-toxic. The wealth of available ligands and conditions makes it highly tunable for challenging substrates.[3]
-
Stille: Organostannanes are highly effective and tolerant of many functional groups, but their high toxicity is a major drawback, especially in a drug development context.[4][5]
-
Negishi: Organozinc reagents are very reactive, which can be beneficial, but they are also highly moisture and air-sensitive, requiring more stringent reaction setups.[6][7]
The best approach is to optimize the Suzuki reaction first. If that fails to provide satisfactory results after screening various catalysts, ligands, and bases, then the Stille or Negishi couplings can be considered as powerful alternatives.
Q2: How does the "2-Pyridyl Problem" affect this synthesis?
A2: The "2-Pyridyl Problem" refers to the notoriously poor reactivity of 2-pyridyl organometallics as nucleophiles in cross-coupling reactions.[8][9] The nitrogen lone pair can chelate to the metal center, altering its reactivity and potentially inhibiting the catalytic cycle. While in this synthesis the pyridine derivative is the electrophile (methyl 6-halopicolinate), the nitrogen atom's proximity to the reaction site can still influence the reaction by coordinating to the palladium center during the catalytic cycle. This coordination can affect the rates of oxidative addition and reductive elimination. The use of bulky, electron-rich ligands helps to mitigate these effects by creating a sterically defined coordination sphere around the palladium that favors the productive coupling pathway.
Q3: What is the best purification strategy for this compound?
A3: The crude product mixture will likely contain the desired product, unreacted starting materials, homocoupled bimesityl, and palladium/ligand residues.
-
Initial Workup: After the reaction, a standard aqueous workup is performed. A filtration through a plug of Celite® or silica gel can remove a significant portion of the palladium black and inorganic salts.
-
Column Chromatography: This is typically essential. Given the non-polar nature of the mesityl group, a gradient elution on silica gel starting with a low-polarity solvent system (e.g., Hexanes/Ethyl Acetate or Toluene/Ethyl Acetate) is recommended. The bimesityl byproduct is very non-polar and should elute first, followed by the desired product.
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, or hexanes/ethyl acetate) can be an excellent final step to achieve high purity.
Experimental Protocols & Data
Optimized Suzuki-Miyaura Coupling Protocol (Starting Point)
This protocol is a robust starting point for optimization. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Reaction Setup:
-
To a dry Schlenk flask, add methyl 6-bromopicolinate (1.0 equiv.), mesitylboronic acid (1.5 equiv.), and potassium phosphate (K3PO4, 3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol %) and the ligand (e.g., XPhos, 4 mol %).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution).
-
Heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
Table 1: Comparison of Ligands for Sterically Hindered Couplings
| Ligand | Class | Key Characteristics | Application Notes for this Synthesis |
| PPh3 | Monodentate Phosphine | Standard, inexpensive ligand. | Generally ineffective for this transformation due to low bulk and electron density. Leads to slow reductive elimination. |
| SPhos | Buchwald Ligand | Bulky, electron-rich biaryl phosphine. | Excellent choice. Promotes rapid reductive elimination for sterically demanding products. |
| XPhos | Buchwald Ligand | Very bulky and electron-donating. | A go-to ligand for challenging couplings, including those with aryl chlorides. Highly recommended.[1] |
| tBu3P | Alkylphosphine | Extremely electron-rich and bulky. | Highly active but can be air-sensitive. Very effective at promoting oxidative addition and reductive elimination. |
| dppf | Bidentate Phosphine | Ferrocene-based, rigid backbone. | Can be effective, but sometimes the rigid bite angle is not ideal for sterically hindered reductive elimination compared to monodentate Buchwald ligands. |
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling. For the synthesis of this compound, the Reductive Elimination step is often the most challenging due to steric clash.
Caption: Suzuki-Miyaura catalytic cycle for this compound synthesis.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical sequence for troubleshooting a failed or low-yielding reaction.
Caption: A systematic workflow for troubleshooting the synthesis.
References
-
J. P. G. verspuy, G. T. D. Correia, D. J. C. van Gent, T. J. T. Tiemersma-Wegman, B. J. J. M. Ruijtenbeek, F. L. van Delft, F. P. J. T. Rutjes. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling. ResearchGate. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Wikipedia. Retrieved from [Link]
-
Bosch, E., & Barnes, C. L. (2001). Design and Synthesis of a Sterically Hindered Pyridine and Its Encapsulation of Silver(I) Cation. Inorganic Chemistry, 40(13), 3234-3236. Available at: [Link]
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Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. Organic Syntheses. Retrieved from [Link]
-
Brown, H. C., & Korytnyk, W. (1960). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society, 82(15), 3866-3869. Available at: [Link]
-
PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Retrieved from [Link]
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. University of Windsor. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Negishi cross-coupling reactions using the organozinc reagents 6a and 6g. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
PubMed. (2013). Negishi coupling reactions as a valuable tool for [11C]methyl-arene formation; first proof of principle. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Low-cost transition metal catalysed Negishi coupling: an update. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for.... ResearchGate. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters. Google Patents.
- Google Docs. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Google Docs.
-
Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Palladium catalyzed cross-coupling of esters and amides. DSpace@MIT. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Telangana State Pollution Control Board. (n.d.). 6. TSPCB. Retrieved from [Link]
- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine. Google Patents.
- Google Patents. (n.d.). CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof. Google Patents.
-
ResearchGate. (2016). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ?. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). WO2006080256A1 - Processes for producing 1-(6-methylpyridin-3-yl)-2-[4(methylsulfonyl)phenyl]ethanone and intermediate for production. Google Patents.
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- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Author: E. Negishi [organic-chemistry.org]
- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 6-Mesitylpicolinate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Methyl 6-Mesitylpicolinate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding this challenging synthesis. The sterically demanding nature of the mesityl group combined with the electronic properties of the picolinate ring system presents unique hurdles that require careful consideration of reaction design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the most logical synthetic strategy for preparing this compound?
The most convergent and strategically sound approach involves a palladium-catalyzed cross-coupling reaction. There are two primary variations of this strategy, with the key difference being the timing of the esterification step.
-
Route A: Late-Stage Esterification. This involves first coupling a 6-halopicolinic acid (e.g., 6-chloro- or 6-bromopicolinic acid) with mesitylboronic acid via a Suzuki-Miyaura cross-coupling reaction to form 6-mesitylpicolinic acid. This intermediate is then esterified in a separate step to yield the final product.
-
Route B: Early-Stage Esterification. This route begins with the esterification of the 6-halopicolinic acid to form a methyl 6-halopicolinate intermediate. This ester is then directly used in the Suzuki coupling with mesitylboronic acid to give the target molecule.
Recommendation: Route B is often preferred. Performing the coupling on the methyl ester avoids exposing the potentially sensitive boronic acid and palladium catalyst to the acidic conditions of a subsequent esterification. Furthermore, the ester intermediate is generally less polar and easier to purify than the corresponding carboxylic acid.
Caption: Primary synthetic pathways to this compound.
Q2: What are the primary challenges in the Suzuki coupling step for this molecule?
The synthesis of 2,6-disubstituted pyridines via cross-coupling is notoriously challenging, a phenomenon often called the "2-Pyridyl Problem". Key issues include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation and low yields.
-
Steric Hindrance: The mesityl group is exceptionally bulky due to its two ortho-methyl groups. This steric clash makes it difficult for the coupling partners to approach the palladium center, hindering both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Protodeboronation: Boronic acids can be unstable, especially under certain pH conditions, and can be cleaved to the corresponding arene (mesitylene in this case) before coupling occurs.[2]
Paradoxically, the steric bulk of the 6-mesityl group can be advantageous. It can sterically shield the pyridine nitrogen, preventing it from coordinating to and poisoning the palladium catalyst, thus helping to mitigate the "2-Pyridyl Problem".
Q3: How do I select the optimal catalyst system for this sterically hindered Suzuki coupling?
Standard catalysts like Pd(PPh₃)₄ are often ineffective for such hindered couplings.[3] Success hinges on using a highly active catalyst system, which consists of a palladium precursor and a specialized phosphine ligand.
-
Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are excellent choices. Pd(OAc)₂ is an air-stable Pd(II) source that is reduced in situ to the active Pd(0) species.
-
Ligand Selection: This is the most critical parameter. Bulky, electron-rich phosphine ligands are required. These ligands stabilize the palladium center and accelerate the key steps of the catalytic cycle. Highly recommended ligands for this type of transformation are the Buchwald-type biaryl phosphine ligands.
| Ligand Class | Example Ligands | Key Characteristics |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky and electron-rich; excellent for sterically demanding couplings.[1][4] |
| Other Phosphines | P(t-Bu)₃ (Tri-tert-butylphosphine) | Strongly electron-donating, promotes oxidative addition. |
Recommendation: Start with a Pd(OAc)₂ / SPhos catalyst system. A typical catalyst loading would be 1-3 mol% for the palladium precursor and a Pd:Ligand ratio of 1:2.
Troubleshooting Guide
Issue 1: The Suzuki coupling reaction shows low or no conversion of the starting material (Methyl 6-bromopicolinate).
Low conversion is the most common failure mode and can be traced back to several root causes.
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Possible Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) catalyst is extremely sensitive to oxygen.
-
Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles). The reaction vessel must be thoroughly purged with an inert gas (argon or nitrogen) and maintained under a positive pressure throughout the experiment.[2]
-
-
Poor Reagent Quality:
-
Boronic Acid: Mesitylboronic acid can degrade upon prolonged exposure to air and moisture, leading to protodeboronation.[2] Use fresh, high-purity boronic acid.
-
Base: The base (e.g., K₃PO₄, Cs₂CO₃) must be finely powdered and completely dry. Clumps can lead to poor reproducibility.[1] Consider grinding the base in a mortar and pestle and drying it in an oven before use.
-
Solvent: Solvents must be anhydrous. Use freshly dried solvents, particularly for ethers like dioxane or THF which can contain peroxides and water.[2]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Sterically hindered couplings often require elevated temperatures (e.g., 80-110 °C) to overcome the high activation energy.
-
Base: A strong, non-nucleophilic base is crucial. K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃ for difficult couplings.[5]
-
Solvent: Aprotic polar solvents are typically used. Toluene, 1,4-dioxane, or a mixture like THF/water are common choices.[3] For substrates with poor solubility, higher boiling point solvents like chlorobenzene may be necessary.[4]
-
Issue 2: Significant formation of mesitylene and dehalogenated starting material (Methyl picolinate) is observed.
These side products arise from protodeboronation of the boronic acid and hydrodehalogenation of the aryl halide, respectively.
Possible Causes & Solutions:
-
Source of Protons/Hydrides: Trace water in the reaction mixture is the most common culprit for both side reactions.
-
Solution: Use anhydrous solvents and reagents as described above. Adding a small amount of a desiccant like anhydrous MgSO₄ to the reaction can sometimes help, but rigorous drying of all components is the best practice.
-
-
Base Choice: Some bases can facilitate these side reactions.
-
Solution: For hydrodehalogenation, switching to a milder base like potassium fluoride (KF) might be beneficial, although this can sometimes slow down the desired coupling reaction.[4]
-
-
Reaction Time: Prolonged reaction times at high temperatures can increase the incidence of side reactions.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid product degradation or side product formation.
-
Issue 3: The final esterification of 6-Mesitylpicolinic Acid (Route A) is slow or incomplete.
The steric hindrance of the mesityl group can also impede the esterification of the adjacent carboxylic acid.
Possible Causes & Solutions:
-
Fischer Esterification Limitations: The Fischer esterification is an equilibrium-limited reaction.[6]
-
Solution: Use a large excess of methanol (often as the solvent) to drive the equilibrium toward the product.[7] Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used.[8] If the reaction stalls, removal of the water byproduct using a Dean-Stark apparatus can be effective.
-
-
Acid-Sensitive Substrate: If other functional groups are present that are not compatible with strong acid, alternative methods should be used.
-
Solution 1 (Acid Chloride Formation): Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The isolated acid chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to give the ester.[7]
-
Solution 2 (Coupling Reagents): Use a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine) in an aprotic solvent. This is known as the Steglich esterification and is effective for sterically hindered substrates under mild conditions.[9]
-
Experimental Protocols
Disclaimer: These are representative protocols based on established methods for analogous transformations. Optimization will be required.
Protocol 1: Suzuki-Miyaura Coupling (Route B)
-
Setup: To an oven-dried Schlenk flask, add Methyl 6-bromopicolinate (1.0 equiv), Mesitylboronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of argon, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting halide.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
Protocol 2: Fischer Esterification (Route A)
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-Mesitylpicolinic acid (1.0 equiv) in a large excess of methanol (e.g., 0.2-0.5 M concentration).
-
Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equiv) dropwise with stirring.
-
Reaction: Remove the ice bath and heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 4-18 hours).
-
Workup: Cool the reaction to room temperature and carefully neutralize the acid by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify the crude product by column chromatography.
References
-
BenchChem. Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. 10
-
Corless, V. B., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.
-
ChemicalBook. Methyl picolinate synthesis.
-
BenchChem. Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. 2
-
Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC - NIH.
-
Royal Society of Chemistry. Electronic Supplementary Information.
-
American Chemical Society. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails.
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021).
-
Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. (2024).
-
Google Patents. WO2010144380A1 - Process for the preparation of 6-(aryl)-4-aminopicolinates.
-
ResearchGate. How can I solve my problem with Suzuki coupling? (2014).
-
Brown, H. C., & Kanner, B. (1953). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society.
-
Google Patents. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates.
-
Olsson, R. I., & Olofsson, B. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters.
-
American Chemical Society. Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails.
-
Manufacturing Process Document. (48) methyl-6-methyinicotinate Route of Synthesis.
-
ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions? (2018).
-
PrepChem.com. Synthesis of methyl 6-methylnicotinate.
-
BenchChem. A new method for synthesizing 6-methyl nicotine using methyl 6-methylnicotinate.
-
YouTube. Esterification Reaction between Alcohol and Carboxylic Acid. (2023).
-
PubMed. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. (2016).
-
Organic Chemistry Data. Acid to Ester - Common Conditions.
-
Organic Chemistry Portal. Ester synthesis by esterification.
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022).
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.
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Technical Support Center: Troubleshooting Low Reactivity of Methyl 6-Mesitylpicolinate in Catalytic Cycles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the sterically hindered substrate, Methyl 6-mesitylpicolinate, in catalytic applications. The unique structural features of this molecule, specifically the bulky mesityl group at the 6-position of the pyridine ring, can significantly impede reactivity. This resource provides in-depth, question-and-answer-based troubleshooting strategies, grounded in mechanistic principles, to help you overcome these synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) with this compound is giving low to no yield. What are the primary reasons for this?
Answer: The low reactivity of this compound in cross-coupling reactions is multifactorial, stemming largely from the profound steric hindrance imposed by the mesityl group. This bulkiness affects several key steps in a typical catalytic cycle:
-
Inhibited Oxidative Addition: The catalyst's access to the reaction site on the pyridine ring can be physically blocked by the mesityl group. This is particularly problematic in reactions where the pyridine derivative is the electrophile.
-
Difficult Ligand Coordination: The nitrogen lone pair on the pyridine ring, which often coordinates to the metal center, is sterically shielded.[1] This can hinder the formation of the active catalytic species.
-
Slow Reductive Elimination: The final, product-forming step of many catalytic cycles, reductive elimination, can be significantly slowed.[2][3] The steric clash between the bulky mesityl group and other ligands on the metal center can create a high-energy transition state, thus increasing the activation barrier for this step.[2][4]
Furthermore, the electronic properties of the mesityl group, while activating in some contexts, can also play a role. The methyl groups are electron-donating, which can influence the electron density of the pyridine ring and its interaction with the catalyst.[5]
Q2: How can I overcome the steric hindrance to improve my reaction yields?
Answer: A multi-pronged approach is often necessary. Consider the following strategies, starting with the least resource-intensive modifications.
Strategy 1: Ligand Modification
The choice of ligand is paramount when dealing with sterically demanding substrates.[6] Standard ligands like triphenylphosphine may not be effective.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands are known to promote both oxidative addition and reductive elimination.[7][8][9] Examples include:
Experimental Protocol: Ligand Screening
-
Setup: Prepare a parallel set of reactions in small vials. Each vial should contain this compound, your coupling partner, a base, and a solvent.
-
Catalyst System: To each vial, add a different palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and one of the recommended bulky ligands. Maintain a consistent Pd:ligand ratio (typically 1:1 to 1:2).
-
Reaction Conditions: Run the reactions at a moderately elevated temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals.
-
Analysis: Compare the conversion rates to identify the optimal ligand for your specific transformation.
Q3: My reaction is still sluggish even after changing the ligand. What other reaction parameters can I adjust?
Answer: If ligand screening is insufficient, systematic optimization of other reaction parameters is the next logical step.
Parameter Optimization Table
| Parameter | Standard Condition | Troubleshooting Adjustment & Rationale |
| Temperature | 80-100 °C | Increase temperature in 10-20 °C increments. Higher temperatures can provide the necessary energy to overcome the high activation barriers associated with sterically hindered substrates.[11] |
| Solvent | Toluene, Dioxane | Switch to a higher-boiling point, polar aprotic solvent like DMF or DMAc. This can improve the solubility of reactants and potentially alter the catalyst's reactivity profile.[10][12] |
| Base | K₂CO₃, Cs₂CO₃ | For Suzuki couplings, stronger bases like K₃PO₄ or NaOH can sometimes accelerate the transmetalation step.[10] However, be mindful of potential base-induced side reactions. |
| Catalyst Loading | 1-2 mol% | Increase catalyst loading to 3-5 mol%. While not ideal for atom economy, this can compensate for any catalyst deactivation or slower turnover rates.[13] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low reactivity.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Q4: Are there any alternative catalytic systems or strategies for activating C-H bonds adjacent to the pyridine nitrogen in such a hindered system?
Answer: Yes, when conventional cross-coupling methods fail, exploring alternative activation strategies is a valid approach.
-
Directed C-H Activation: While the 6-position is blocked, it may be possible to functionalize other positions on the pyridine ring through directed C-H activation.[14][15] This often involves catalysts that can coordinate to the pyridine nitrogen and selectively activate a C-H bond at a different position. Iron-based catalysts have shown promise in activating C-H bonds in pyridines.[16][17]
-
Nickel Catalysis: Nickel catalysts can sometimes outperform palladium for sterically hindered substrates, particularly in C-S cross-coupling.[18] Their smaller atomic radius and different electronic properties can lead to unique reactivity.
-
Alternative Coupling Partners: In the context of Suzuki-Miyaura coupling, 2-pyridylboronic acids are known to be challenging coupling partners due to their instability.[19][20][21] Using more stable boron reagents, such as MIDA boronates, could potentially improve reaction outcomes.[22]
Q5: Could the issue be related to the synthesis or purity of my this compound starting material?
Answer: Absolutely. The purity of your starting material is critical.
-
Synthesis: The synthesis of this compound itself can be challenging due to steric hindrance. A common route involves the esterification of 6-mesitylpicolinic acid. Incomplete esterification can leave acidic starting material in your product.
-
Purification: Careful purification by column chromatography or recrystallization is essential to remove any unreacted starting materials or byproducts that could interfere with the subsequent catalytic reaction.
Protocol: Synthesis of this compound
A potential synthetic route involves the esterification of 6-methylnicotinic acid, followed by subsequent functionalization to introduce the mesityl group. A general procedure for the esterification is as follows:
-
Reaction Setup: Dissolve 6-methylnicotinic acid in methanol.[23]
-
Acid Catalyst: Cautiously add a strong acid catalyst, such as gaseous hydrogen chloride or sulfuric acid.
-
Reflux: Heat the mixture to reflux for several hours.
-
Workup: After cooling, neutralize the excess acid with a base like sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent and purify by column chromatography.
Note: The introduction of the mesityl group would be a subsequent, more complex step, likely involving a cross-coupling reaction on a halogenated precursor.
This guide provides a starting point for troubleshooting the low reactivity of this compound. Remember that systematic and logical experimentation is key to overcoming these synthetic challenges.
References
-
14.1.3: Reductive Elimination - Chemistry LibreTexts. (2026, January 8). Retrieved from [Link]
-
C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron - PMC - NIH. (n.d.). Retrieved from [Link]
-
C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3 - Chemical Society Reviews (RSC Publishing). (2009, October 16). Retrieved from [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - Sci-Hub. (n.d.). Retrieved from [Link]
-
C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron. - SciSpace. (n.d.). Retrieved from [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020, November 17). Retrieved from [Link]
-
C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - NIH. (n.d.). Retrieved from [Link]
-
Direct sp3 C—H Bond Activation Adjacent to Nitrogen in Heterocycles - ResearchGate. (n.d.). Retrieved from [Link]
-
Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions-alternatives to PtBu3. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes† | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Rhenium Alkyne Catalysis: Sterics Control the Reactivity | Inorganic Chemistry. (n.d.). Retrieved from [Link]
-
Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions - Alternatives to PtBu3 | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Sterically hindered (pyridyl)benzamidine palladium(II) complexes: Syntheses, structural studies, and applications as catalysts in the methoxycarbonylation of olefins - Sci-Hub. (n.d.). Retrieved from [Link]
-
Chapter 9. Reductive Elimination - ResearchGate. (n.d.). Retrieved from [Link]
-
A Novel Synthesis of a Highly Sterically Hindered C2Symmetric Chiral Pyridine Derivative. (n.d.). Retrieved from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.). Retrieved from [Link]
-
Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). Retrieved from [Link]
-
Reductive elimination - Wikipedia. (n.d.). Retrieved from [Link]
-
Effect of Substituents On Basicity of Pyridine | PDF - Scribd. (n.d.). Retrieved from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5). Retrieved from [Link]
-
A General Solution for the 2-Pyridyl Problem - PMC - NIH. (n.d.). Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). Retrieved from [Link]
-
Steric Effects in Friedel-Crafts Reactions - Chemistry Stack Exchange. (2020, July 7). Retrieved from [Link]
-
Computational Insights into the Effect of Ligand Redox Properties on Reductive Elimination from Au(III), Pd(II), and Pt(II) Complexes | Organometallics - ACS Publications. (n.d.). Retrieved from [Link]
-
Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton1,2 | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC - NIH. (n.d.). Retrieved from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2). Retrieved from [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023, December 20). Retrieved from [Link]
-
Lewis acids and bases - Wikipedia. (n.d.). Retrieved from [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH. (n.d.). Retrieved from [Link]
-
Substituent effects on the Basicity of pyridine Elucidation - datapdf.com. (n.d.). Retrieved from [Link]
-
Illustration of the effects of increasing steric hindrance along the... - ResearchGate. (n.d.). Retrieved from [Link]
-
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. (n.d.). Retrieved from [Link]
-
Pyridine - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis of methyl 6-methylnicotinate - PrepChem.com. (n.d.). Retrieved from [Link]
-
Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]
-
Green Chemistry - RSC Publishing. (2023, January 30). Retrieved from [Link]
-
The effect of steric hindrance in amines, and sterically destabilized twisted amides … - ResearchGate. (n.d.). Retrieved from [Link]
Sources
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- 5. datapdf.com [datapdf.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3 - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Sci-Hub. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations / Angewandte Chemie, 2020 [sci-hub.ru]
- 20. researchgate.net [researchgate.net]
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- 22. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 23. prepchem.com [prepchem.com]
Technical Support Center: Optimization of Catalysis with Methyl 6-Mesitylpicolinate
Welcome to the technical support center for optimizing catalytic reactions involving Methyl 6-mesitylpicolinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and enhance the efficiency and reproducibility of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during your catalytic reactions. Each problem is followed by a systematic approach to identify the cause and implement a solution.
Problem 1: Low or No Catalytic Activity
You've assembled your reaction—palladium precursor, this compound ligand, substrate, and reagents—but the reaction shows little to no conversion to the desired product.
Initial Diagnostic Questions:
-
Catalyst Pre-activation: Was the active catalyst formed in situ?
-
Ligand-to-Metal Ratio: What is the molar ratio of this compound to the palladium precursor?
-
Atmosphere Control: Was the reaction set up under an inert atmosphere?
-
Reagent Purity: Have the purity and integrity of all reagents, including solvents and bases, been verified?
Troubleshooting Workflow & Solutions
Low catalytic activity is a frequent hurdle, often stemming from improper catalyst formation or deactivation. The sterically demanding mesityl group of the ligand, while beneficial for promoting reductive elimination, requires precise conditions for efficient coordination to the metal center.
Solution A: Verify Catalyst Activation and Integrity
The active catalytic species is typically a Pd(0) complex. If you are starting with a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂), it must be reduced to Pd(0) for the catalytic cycle to begin.
-
In Situ Reduction: Ensure your reaction conditions facilitate this reduction. The presence of a phosphine ligand or a mild reductant can be crucial.
-
Ligand Coordination: The formation of the active Pd(0)-picolinate complex is critical. The reaction may benefit from a pre-mixing step where the palladium precursor and this compound are stirred together in the solvent for a short period before adding other reagents. This can facilitate the formation of the active catalyst.
Solution B: Optimize Ligand-to-Metal Ratio
The ratio of the ligand to the palladium precursor is a critical parameter that influences the catalytic activity.
-
Too Little Ligand: An insufficient amount of ligand can lead to the formation of palladium black (aggregated nanoparticles), which is catalytically inactive.[1][2]
-
Too Much Ligand: An excess of the picolinate ligand can lead to the formation of coordinatively saturated metal centers that are less likely to participate in the catalytic cycle, thereby inhibiting the reaction.
| Parameter | Recommendation | Rationale |
| Ligand:Metal Ratio | Start with 1.1:1 to 2:1 | Balances catalyst stability and activity. |
Solution C: Ensure Rigorous Inert Atmosphere
Palladium(0) species are sensitive to oxygen and can be oxidized to inactive Pd(II) species.
-
Degassing: Thoroughly degas all solvents using methods such as freeze-pump-thaw or by sparging with an inert gas (e.g., argon or nitrogen).
-
Glovebox/Schlenk Line: Whenever possible, assemble your reaction in a glovebox or using Schlenk techniques to maintain an inert atmosphere throughout the experiment.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for low catalytic activity.
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
You observe a black precipitate forming in your reaction vessel, often accompanied by a decrease in reaction rate.
Underlying Cause
The formation of palladium black is a common catalyst deactivation pathway where the active, soluble Pd(0) species aggregate into inactive nanoparticles.[2] This is often a sign of ligand dissociation or insufficient ligand stabilization.
Solutions
-
Increase Ligand Concentration: A slight increase in the this compound to palladium ratio can sometimes prevent aggregation by ensuring the metal center remains coordinated.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence catalyst stability. In some cases, a more polar or weakly coordinating solvent can improve the solubility and stability of the catalytic complex.
-
Temperature Control: High reaction temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.
Problem 3: Poor Substrate Conversion or Stalled Reaction
The reaction starts but either proceeds very slowly or stalls before reaching completion, even with an apparently active catalyst.
Potential Causes & Solutions
-
Substrate Inhibition: Some substrates or products can coordinate to the palladium center and inhibit catalysis. If you suspect product inhibition, try running the reaction at a lower substrate concentration.
-
Base Incompatibility: The choice of base is critical. An inappropriate base can either be too weak to facilitate the desired step (e.g., deprotonation) or too strong, leading to side reactions or catalyst deactivation. Screen a variety of bases (e.g., carbonates, phosphates, alkoxides) to find the optimal one for your specific substrate.
-
Mass Transfer Limitations: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and slow reaction rates. Ensure vigorous stirring throughout the reaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary role of the this compound ligand in palladium-catalyzed reactions?
The this compound ligand serves multiple crucial functions. Its picolinamide backbone acts as a bidentate ligand, coordinating to the palladium center. The sterically bulky mesityl group is strategically positioned to facilitate the reductive elimination step of the catalytic cycle, which is often the rate-limiting step in cross-coupling reactions.[3][4] This steric hindrance promotes the formation of the desired C-C or C-heteroatom bond and the regeneration of the active Pd(0) catalyst.
Q2: How do I choose the optimal palladium precursor to use with this compound?
The choice of palladium precursor can impact the ease of catalyst activation and overall reaction performance.
| Palladium Precursor | Typical Use Case | Considerations |
| Pd(OAc)₂ | Common and versatile for in situ catalyst formation. | Often requires a reductant or specific reaction conditions to form the active Pd(0) species. |
| Pd₂(dba)₃ | A Pd(0) source, often used for faster initiation. | Can be sensitive to air and may require more careful handling. |
| PdCl₂(PPh₃)₂ | A pre-formed Pd(II) complex that can be reduced in situ. | The presence of phosphine ligands may compete with the picolinate ligand. |
For most applications, Pd(OAc)₂ is a good starting point due to its stability and cost-effectiveness.
Q3: Can I reuse the catalyst system with this compound?
While homogeneous catalysts are generally not designed for easy recovery and reuse, the stability of the palladium-picolinate complex may allow for some level of recyclability under specific conditions.[1] However, leaching of palladium into the product is a significant concern, especially in pharmaceutical applications.[5] If catalyst reuse is a primary goal, exploring heterogeneous catalysis options with a supported version of the palladium-picolinate complex may be more practical.
Q4: What are the key safety considerations when working with palladium catalysts and picolinate ligands?
-
Palladium Compounds: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated fume hood.
-
Solvents: Many organic solvents used in catalysis are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each solvent and handle them accordingly.
-
Pressure: Some reactions may generate gaseous byproducts, leading to a buildup of pressure in a sealed reaction vessel. Ensure your reaction setup is appropriately vented or designed to handle the expected pressure.
Section 3: Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a general starting point for a cross-coupling reaction using this compound. Optimization of specific parameters will be necessary for individual substrates.
-
Catalyst Pre-formation (Optional but Recommended):
-
In a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%).
-
Add this compound (1.1 - 2 mol%).
-
Add the desired anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Reaction Assembly:
-
To the flask containing the pre-formed catalyst, add the aryl halide (1.0 equiv).
-
Add the coupling partner (e.g., boronic acid, amine, 1.2-1.5 equiv).
-
Add the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Add any necessary additives.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an appropriate organic solvent and wash with water or brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
-
Catalyst System and Key Components
Caption: Key components of the catalytic reaction.
References
-
Al Omari, R. H., et al. (2025). Fe₃O₄@MCM-41-Cystine-ZnCl₂ nanocomposite in deep eutectic solvent: a sustainable and scalable catalytic system for three-component synthesis of triarylpyridines. ResearchGate. Available at: [Link]
-
TechConnect Briefs. (n.d.). Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional. TechConnect. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a,i. ResearchGate. Available at: [Link]
-
Tian, W., et al. (2021). Regioselective 2-alkylation of indoles with α-bromo esters catalyzed by Pd/P,P=O system. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2015). Catalytic Properties of Unsupported Palladium Nanoparticle Surfaces Capped with Small Organic Ligands. PMC. Available at: [Link]
-
Semantic Scholar. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. MDPI. Available at: [Link]
-
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]
-
Zhou, T., & Szostak, M. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. Available at: [Link]
Sources
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- 2. Catalytic Properties of Unsupported Palladium Nanoparticle Surfaces Capped with Small Organic Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Issues of Methyl 6-Mesitylpicolinate Complexes
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant solubility challenges often encountered with Methyl 6-mesitylpicolinate and its metal complexes. Due to the sterically hindered and lipophilic nature of the mesityl group, these complexes frequently exhibit poor solubility in both aqueous and common organic solvents, posing a hurdle for synthesis, purification, characterization, and biological screening.
This document is designed to provide a logical, step-by-step framework for diagnosing and resolving these issues, grounded in the principles of coordination chemistry and formulation science.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of this compound complexes.
Q1: Why are my this compound complexes insoluble?
A1: The poor solubility is typically multifactorial, stemming from the physicochemical properties of both the ligand and the resulting complex:
-
High Lipophilicity: The mesityl (2,4,6-trimethylphenyl) group is large and nonpolar, which significantly increases the lipophilicity of the ligand and its complexes, thereby reducing their affinity for polar solvents like water.
-
Strong Crystal Lattice Energy: Metal complexes, particularly neutral ones, often form highly ordered, stable crystal lattices.[1] A large amount of energy is required to overcome these intermolecular forces and dissolve the solid, a task that many solvents cannot accomplish effectively.
-
Coordination Geometry and Packing: The final geometry of the metal complex can lead to efficient crystal packing, further enhancing lattice stability and reducing solubility.
-
Potential for Polymerization: In some cases, coordination polymers can form, which are notoriously insoluble in all common solvents.[2]
Q2: I'm struggling to dissolve even the parent ligand, this compound. What solvents should I try?
A2: The parent ligand's solubility profile is a critical first step. While specific data for the mesityl derivative is not widely published, we can infer properties from its structural analogue, Methyl 6-methylnicotinate.[3] The addition of the bulky, nonpolar mesityl group will further decrease its solubility in polar solvents. A systematic screening approach is recommended.
Table 1: Recommended Starting Solvents for Screening
| Solvent Class | Recommended Solvents | Rationale & Considerations |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good for dissolving a wide range of organic molecules.[2][4] DMSO is a powerful but high-boiling solvent. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Common solvents for organometallic synthesis; provide a slightly polar, inert medium.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Effective for many nonpolar to moderately polar organic compounds. |
| Alcohols | Methanol, Ethanol, Isopropanol | May have limited success due to polarity but are worth screening, especially when heated.[3] |
| Hydrocarbons | Toluene, Hexanes | Unlikely to be effective unless the complex is extremely nonpolar, but useful as anti-solvents for crystallization. |
Q3: My complex precipitates from the reaction mixture as soon as it forms. Is this a problem?
A3: This can be both an advantage and a disadvantage.
-
Advantage: If the product is pure, precipitation drives the reaction to completion and simplifies isolation. You can simply filter, wash, and dry the product.[6]
-
Disadvantage: If precipitation is too rapid, it can trap starting materials, impurities, or solvent within the solid, making purification difficult. It also prevents the growth of single crystals for X-ray diffraction.[7] If this occurs, consider changing to a solvent that better solubilizes the complex or running the reaction at a higher temperature.[6]
Q4: Can changing the counter-ion of my metal salt improve the solubility of the final complex?
A4: Yes, significantly. If you are forming a cationic complex, the choice of counter-anion is crucial. Large, poorly coordinating anions like triflate (OTf⁻), perchlorate (ClO₄⁻), or hexafluorophosphate (PF₆⁻) can disrupt crystal packing and improve solubility in organic solvents compared to smaller, more coordinating anions like chloride (Cl⁻) or bromide (Br⁻).[2]
Part 2: Troubleshooting Guides for Experimental Workflows
This section provides structured guidance for specific problems encountered during experimentation.
Troubleshooting Workflow: My Complex Won't Dissolve for Characterization (NMR, UV-Vis)
If your purified complex is an intractable solid, follow this decision tree to find a suitable solvent system.
Caption: Troubleshooting workflow for dissolving a complex for analysis.
Problem 1: Complex is insoluble in water, preventing biological assays.
Possible Cause: The complex is too lipophilic and/or is a neutral, non-ionizable species.
Solutions:
-
pH Adjustment: The picolinate ligand has a nitrogen atom that can be protonated and a carboxylate group that is typically deprotonated upon coordination. The overall charge and solubility of the complex can be highly pH-dependent.[8] Systematically measure the solubility at different pH values (e.g., from pH 2 to 10) to find a range where it is maximized.[9][10] Sparingly soluble salts of weak acids often become more soluble at low pH where the anion is protonated.[8]
-
Use of Co-solvents: Introduce a water-miscible organic co-solvent to the aqueous buffer.[9] Start with low percentages (1-5%) of DMSO, ethanol, or polyethylene glycol (PEG) and increase as needed. Be aware that high concentrations of organic solvents can affect biological assay results.
-
Formulation with Excipients: For drug development, formulation strategies are key.[11][12]
-
Surfactants: Non-ionic surfactants like Tween® or Cremophor® can form micelles that encapsulate the complex, increasing its apparent aqueous solubility.[9]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with the lipophilic mesityl group, enhancing water solubility.[12]
-
-
Create a Salt Form: If your complex is a neutral free base (e.g., with a free pyridine nitrogen), you may be able to protonate it with a pharmaceutically acceptable acid to form a more soluble salt.[1][13]
Problem 2: Low yield during synthesis due to poor reactant solubility.
Possible Cause: The metal salt and/or the this compound ligand are not sufficiently soluble in the chosen reaction solvent.
Solutions:
-
Optimize the Solvent System: Choose a solvent that effectively dissolves both reactants.[6] Polar aprotic solvents like DMF are often a good starting point for metal-organic syntheses.[14] A solvent mixture can sometimes provide the ideal balance.[6]
-
Increase Reaction Temperature: Heating the reaction mixture can significantly increase the solubility of the reactants and the rate of reaction.[6] However, be mindful of the thermal stability of your ligand and complex.
-
Change the Order of Addition: If the ligand is poorly soluble, try dissolving the metal salt first and then adding the ligand suspension to the heated solution.[7]
-
Use a Phase Transfer Catalyst: If reacting an inorganic metal salt in an organic solvent, a phase transfer catalyst can help shuttle the metal ion into the organic phase to react with the ligand.
Part 3: Experimental Protocols & Methodologies
Protocol 1: Isothermal Shake-Flask Method for Solubility Determination
This protocol is the gold standard for measuring thermodynamic equilibrium solubility and is essential for systematically evaluating different solvents or conditions.[3]
Methodology:
-
Preparation: Add an excess amount of your solid this compound complex to several glass vials. A visible layer of undissolved solid should remain at the bottom.
-
Solvent Addition: Add a precise, known volume (e.g., 1.0 mL) of the desired solvent or buffered aqueous solution to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand at the same constant temperature until the excess solid has settled.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent) into a clean vial. This step is critical to remove all undissolved particles.
-
Quantification: Dilute the filtered, saturated solution with a suitable mobile phase. Determine the concentration of the complex using a validated analytical method like HPLC-UV or UV-Vis spectroscopy against a standard curve.
-
Calculation: Calculate the solubility (e.g., in mg/mL or µM) based on the measured concentration and the dilution factor used.
Protocol 2: pH-Solubility Profiling
This protocol helps determine how pH affects the aqueous solubility of your complex, which is vital for biological applications.[15]
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Ensure the buffer components do not interact or form insoluble salts with your metal complex.
-
Solubility Measurement: Perform the Isothermal Shake-Flask Method (Protocol 1) using each of the prepared buffers as the solvent.
-
Data Analysis: Plot the measured solubility (on a log scale) against the pH. The resulting profile will reveal the pH range of minimum and maximum solubility, which can be correlated with the pKa values of the ligand and any aqua/hydroxo ligands on the metal center.[15]
Key Factors Influencing Complex Solubility
The interplay between the solid state and the solution state is governed by several factors, as illustrated below. Addressing one or more of these is the key to overcoming solubility issues.
Sources
- 1. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. FORMULATION FORUM - Sophisticated Formulation Approaches for Insoluble Drug Candidates [drug-dev.com]
- 12. ijisrt.com [ijisrt.com]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks [jove.com]
- 15. crcom.se [crcom.se]
Preventing side reactions during the synthesis of Methyl 6-mesitylpicolinate
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for the synthesis of Methyl 6-mesitylpicolinate. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging synthesis. The sterically demanding nature of the mesityl group coupled with the electronic properties of the picolinate ring presents a unique set of obstacles. This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you mitigate side reactions and optimize your product yield and purity.
Troubleshooting Guide: Diagnosing and Solving Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a mechanistic explanation for the problem and offers validated, actionable solutions.
Q1: My reaction has a low yield, and I've isolated a significant amount of a water-soluble byproduct identified as 6-mesitylpicolinic acid. What is causing this, and how can I prevent it?
A1: Plausible Cause: Ester Hydrolysis (Saponification)
Mechanistic Insight: The most probable cause is the hydrolysis of your methyl ester functional group to the corresponding carboxylic acid. This reaction, often called saponification, is typically base-catalyzed.[1] In the context of a Suzuki-Miyaura coupling, common bases like sodium carbonate, potassium carbonate, or potassium phosphate are used in aqueous or protic co-solvents. Under these conditions, hydroxide ions can act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate that subsequently collapses, eliminating methanol and forming the carboxylate salt, which upon acidic workup yields the carboxylic acid.
Preventative & Corrective Actions:
-
Choice of Base: The selection of the base is critical. Strong, non-nucleophilic bases in anhydrous solvents are preferred. Consider switching from aqueous carbonate or phosphate bases to alternatives.
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Traces of water can facilitate hydrolysis.
-
Temperature Control: While heating is often necessary to overcome the steric hindrance of the mesityl group, excessive temperatures can accelerate the rate of hydrolysis. Aim for the lowest effective temperature.
Data Summary: Recommended Base and Solvent Combinations to Mitigate Hydrolysis
| Base | Solvent System | Temperature Range (°C) | Rationale & Key Considerations |
| Potassium Fluoride (KF) | 1,4-Dioxane or THF | 80 - 100 | KF is a milder, non-nucleophilic base that is effective in Suzuki couplings and is known to minimize ester cleavage.[2] |
| Triethylamine (Et₃N) | DMF or Acetonitrile | 70 - 90 | An organic base that avoids the introduction of hydroxide ions. Must be used under strictly anhydrous conditions. |
| K₃PO₄ (anhydrous) | Toluene / Anhydrous IPA | 90 - 110 | If a phosphate base is required, use the anhydrous form and consider a non-aqueous solvent system to limit water availability.[3] |
Verification: Monitor the reaction progress using LC-MS. Look for the mass corresponding to 6-mesitylpicolinic acid (M-14 relative to your product). A successful modification of the protocol should show a significant decrease in this byproduct peak over time.
Q2: My starting material, Methyl 6-bromopicolinate, is being consumed, but I'm seeing very little of my desired product. Instead, I'm isolating bimesityl and methyl picolinate.
A2: Plausible Causes: Homocoupling and Protodeboronation/Dehalogenation
Mechanistic Insight: This outcome points to two classic side reactions in palladium-catalyzed cross-couplings:
-
Homocoupling: This occurs when two molecules of the same coupling partner react. In your case, two molecules of mesitylboronic acid react to form bimesityl, and potentially two molecules of your aryl halide react to form a bipicolinate dimer. This is often promoted by the presence of oxygen or if the transmetalation step is slow.[4]
-
Protodeboronation/Dehalogenation: This involves the cleavage of the C-B bond of the boronic acid or the C-Br bond of the halide and its replacement with a hydrogen atom.[5] This leads to the formation of mesitylene (from the boronic acid) and methyl picolinate (from the halide). This side reaction can be competitive with the desired cross-coupling, especially if the catalytic cycle is slow or if there are protic sources in the reaction mixture.[4]
Preventative & Corrective Actions:
-
Thorough Degassing: Oxygen can promote homocoupling. Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-45 minutes.
-
Ligand Choice: For sterically hindered couplings, the choice of phosphine ligand is paramount. Standard ligands like PPh₃ may not be effective. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which accelerate the rate-limiting oxidative addition and reductive elimination steps, outcompeting the side reactions.[3]
-
Stoichiometry of Boronic Acid: Use a slight excess (1.1 - 1.3 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling and protodeboronation.
-
Controlled Addition: In some cases, slow addition of the boronic acid or the base via syringe pump can help maintain a low steady-state concentration, disfavoring side reactions.
Experimental Workflow: Minimizing Homocoupling and Protodeboronation
Caption: Optimized workflow to minimize Suzuki coupling side reactions.
Q3: My reaction turns black, and the catalytic activity ceases before completion. What is happening to my catalyst?
A3: Plausible Cause: Palladium Black Precipitation
Mechanistic Insight: The formation of a black precipitate is a strong indicator of palladium catalyst decomposition into "palladium black," which is finely divided, catalytically inactive palladium(0) metal.[4] This can happen for several reasons:
-
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unstable "naked" palladium atoms can aggregate and precipitate.
-
High Temperatures: Excessive heat can accelerate ligand degradation or dissociation.
-
Reductive Elimination is Too Slow: If the final step of the catalytic cycle is sterically hindered and slow, the Pd(0) species may not be efficiently regenerated within the cycle, leading to its aggregation.
Preventative & Corrective Actions:
-
Use Robust Ligands: Employ bulky, electron-rich phosphine ligands that form stable complexes with palladium. Bidentate ligands (e.g., dppf) or specialized monodentate ligands (Buchwald-type) are often more effective than PPh₃ at preventing precipitation.
-
Optimize Catalyst Loading: While it may seem counterintuitive, sometimes a slightly lower catalyst loading can be beneficial. High local concentrations of the catalyst can sometimes promote aggregation.
-
Maintain Temperature Control: Do not overheat the reaction. Find the minimum temperature required for a reasonable reaction rate.
Visualization: The Suzuki Catalytic Cycle and Competing Side Reactions
Caption: Suzuki catalytic cycle with key side reaction pathways.
Frequently Asked Questions (FAQs)
Q: How do I prevent potential oxidation of the pyridine nitrogen?
A: The pyridine nitrogen is electron-rich and can be susceptible to oxidation, forming a pyridine-N-oxide, especially if strong oxidants are present or if the reaction is exposed to air at high temperatures.[6] While less common under the inert conditions of a Suzuki coupling, it's a possibility.
-
Maintain Inert Atmosphere: The best prevention is rigorously maintaining an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Avoid Oxidizing Contaminants: Ensure all reagents are pure and free from peroxide contaminants.
-
N-Oxide as a Strategy: In some cases, chemists intentionally form the N-oxide to alter the reactivity of the pyridine ring for other substitutions, then remove the oxygen in a subsequent step, for example, using zinc dust or phosphorus trichloride.[7] However, for this synthesis, it is an unwanted side reaction.
Q: What is the best way to purify the final product, this compound?
A: Given the potential side products, purification will likely require column chromatography.
-
Initial Workup: After the reaction, perform a standard aqueous workup. Quench the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Be mindful that if any acidic byproduct (6-mesitylpicolinic acid) has formed, it may be partially extracted into an aqueous basic wash.
-
Chromatography: Use silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, should effectively separate the non-polar bimesityl byproduct, the slightly more polar desired product, and any unreacted starting materials. Highly polar byproducts like the picolinic acid will remain at the baseline.
References
-
Pyridine-N-oxide - Wikipedia. Wikipedia. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
-
Pyridine: Synthesis, reactions and medicinal uses. Slideshare. [Link]
-
Oxidation of pyridine. ResearchGate. [Link]
-
Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. ResearchGate. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Use of bacteria for rapid, pH-neutral, hydrolysis of the model hydrophobic carboxylic acid ester p-nitrophenyl picolinate. ResearchGate. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Hydrolysis of Esters. University of Calgary. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification Challenges of Crude Methyl 6-Mesitylpicolinate
Welcome to the technical support center for the purification of crude Methyl 6-mesitylpicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this sterically hindered pyridine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions in a structured question-and-answer format, grounded in established scientific principles and practical laboratory experience.
Part 1: Troubleshooting Guide
This section addresses specific, hands-on issues that may arise during the purification of this compound. Each problem is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.
Issue 1: Co-elution of a Major Impurity with the Product during Silica Gel Chromatography
Question: I am consistently observing a significant impurity that co-elutes with my desired this compound product during silica gel column chromatography, regardless of the hexane/ethyl acetate gradient I use. How can I resolve this?
Answer: This is a frequent challenge, often stemming from an impurity with a polarity very similar to the product. The most likely culprit is the unreacted starting material, 6-mesitylpicolinic acid, or a closely related isomer. The basicity of the pyridine nitrogen can also lead to peak tailing and poor separation on standard silica gel.[1][2]
Causality and Strategy:
The free carboxylic acid group of the unreacted starting material can interact with the silica gel, but its overall polarity can be quite close to the methyl ester, especially with the bulky mesityl group influencing its solubility. Our strategy will be to exploit the acidic nature of the carboxylic acid impurity through an acid-base extraction before chromatography.
Troubleshooting Protocol: Pre-Chromatography Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic impurity, 6-mesitylpicolinic acid, forming the corresponding sodium salt which is soluble in the aqueous layer.
-
Separation: Gently shake the funnel, allowing the layers to separate. Drain the lower aqueous layer. Repeat the wash 2-3 times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now enriched in the desired methyl ester.[3]
-
Chromatographic Purification: Proceed with silica gel chromatography on the pre-purified material. You should now observe a significantly improved separation.
Issue 2: The Purified Product is a Persistent Oil and Fails to Crystallize
Question: After chromatography, my this compound is a clean oil according to NMR, but I cannot get it to crystallize from any common solvent systems.
Answer: The failure to crystallize, even with high purity material, can be due to several factors. The presence of minute, structurally similar impurities can act as "crystallization inhibitors." Additionally, the inherent molecular structure of this compound, with its bulky and somewhat flexible mesityl group, may favor an amorphous or oily state.[1]
Causality and Strategy:
Crystallization is a process of molecular self-assembly. Even trace impurities can disrupt the formation of a uniform crystal lattice. The strategy involves ensuring the highest possible purity and then systematically screening for suitable crystallization conditions.
Troubleshooting Protocol: Systematic Crystallization Screening
-
Purity Confirmation: Before attempting crystallization, ensure the purity is >98% by a sensitive analytical technique like HPLC or high-field NMR. If minor impurities are detected, a second chromatographic purification may be necessary.
-
Solvent Screening: In parallel, test the solubility of your oily product in a range of solvents with varying polarities (e.g., hexanes, diethyl ether, ethyl acetate, acetone, isopropanol, methanol). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4]
-
Inducing Crystallization:
-
Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (like diethyl ether or DCM) in a loosely covered vial. Allow the solvent to evaporate slowly over several hours to days.
-
Cooling: If a suitable solvent is found from the screening, dissolve the compound in a minimal amount of the hot solvent and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Scratching: If no crystals form upon cooling, scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a previously obtained crystal, add a tiny "seed crystal" to the supersaturated solution to initiate crystallization.[4]
-
Solvent/Anti-Solvent System: Dissolve the oil in a good solvent, and then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes slightly turbid. Warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
| Technique | Principle | Best For |
| Slow Evaporation | Gradually increases concentration | Small-scale crystallization attempts |
| Cooling | Decreases solubility with temperature | Compounds with a steep solubility curve |
| Scratching/Seeding | Provides nucleation sites | Supersaturated solutions |
| Solvent/Anti-Solvent | Induces precipitation in a controlled manner | Oils that are difficult to crystallize |
Issue 3: Apparent Product Degradation on the TLC Plate or during Chromatography
Question: I'm observing streaking and the appearance of new, more polar spots on my analytical TLC plates after spotting my crude this compound. I'm concerned about degradation during column chromatography.
Answer: This observation is highly suggestive of on-plate or on-column hydrolysis of the methyl ester back to the corresponding carboxylic acid. The acidic nature of standard silica gel can catalyze this degradation, especially if the solvents used are not anhydrous.[1]
Causality and Strategy:
The silanol groups (Si-OH) on the surface of silica gel are acidic and can promote the hydrolysis of esters, particularly in the presence of trace amounts of water in the eluent. The strategy is to either neutralize the silica gel or use a less acidic stationary phase.
Troubleshooting Protocol: Mitigating On-Column Degradation
-
2D TLC Analysis: To confirm on-plate degradation, perform a two-dimensional TLC. a. Spot your sample on the bottom-left corner of a square TLC plate. b. Develop the plate in your chosen solvent system. c. Dry the plate completely and rotate it 90 degrees counter-clockwise. d. Develop the plate again in the same solvent system.[2] e. If new spots appear off the diagonal, it confirms that your compound is degrading on the silica.
-
Neutralized Silica Gel: a. Prepare a slurry of silica gel in your starting eluent (e.g., 5% ethyl acetate in hexanes). b. Add 1% triethylamine (Et₃N) by volume to the slurry and mix thoroughly. The triethylamine will neutralize the acidic silanol groups. c. Pack the column with the neutralized slurry. d. Add 0.5-1% triethylamine to your mobile phase to maintain the neutrality of the column throughout the purification.
-
Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based column.[2]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile depends on the synthetic route. However, common impurities include:
-
Unreacted 6-mesitylpicolinic acid: From incomplete esterification.
-
Residual Solvents: From the reaction and workup (e.g., methanol, toluene, ethyl acetate).[5]
-
Side-products from starting material synthesis: Depending on how the 6-mesitylpicolinic acid was prepared.
-
Isomeric impurities: If the starting materials were not isomerically pure.
Q2: What is the recommended method for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To detect non-volatile impurities and confirm the molecular weight.
-
HPLC (High-Performance Liquid Chromatography): To quantify the purity of the compound. A typical method would use a C18 reverse-phase column with a water/acetonitrile mobile phase containing a small amount of formic acid or other modifier.[1]
Q3: How should I store purified this compound?
A3: To prevent hydrolysis and degradation, purified this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. If it is an oil, storing it in a freezer may help to induce solidification over time.
Q4: Can I use distillation for purification?
A4: While picolinate esters can be distilled, the relatively high molecular weight and boiling point of this compound may require high vacuum distillation. There is a risk of thermal degradation at elevated temperatures. For laboratory scale, chromatography is generally the preferred method for achieving high purity.
Part 3: Visualization & Experimental Protocols
Workflow for Troubleshooting Purification
This diagram outlines a logical workflow for addressing common purification challenges with this compound.
Caption: A decision-making workflow for the purification of this compound.
Protocol: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of a synthesized this compound derivative.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient could be 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm or 264 nm).[1][6]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the product by the total peak area of all components.
-
References
- Benchchem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
- Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
- Benchchem. (n.d.). Technical Support Center: Purification of Methyl 6-Methylnicotinate.
- PubMed. (2005). A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography.
- ChemicalBook. (n.d.). Methyl 6-methylnicotinate synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
How to confirm the coordination of Methyl 6-mesitylpicolinate to a metal center?
Technical Support Center: Coordination Chemistry
Guide: Confirming the Coordination of Methyl 6-mesitylpicolinate to a Metal Center
Welcome to the technical support center for coordination chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with metal complexes and need to confirm the coordination of the ligand this compound. Here, you will find troubleshooting guides and frequently asked questions in a detailed question-and-answer format to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I have synthesized a potential complex of this compound with a metal ion. What is the most definitive method to confirm its coordination and structure?
The gold standard for unequivocally determining the three-dimensional structure of a metal complex is single-crystal X-ray diffraction (XRD) .[1][2] This technique provides a high-resolution snapshot of the atomic arrangement within a crystalline solid, revealing precise bond lengths, bond angles, and the overall molecular geometry.[1]
Why is X-ray Crystallography so definitive?
By irradiating a suitable single crystal with X-rays, the resulting diffraction pattern can be mathematically reconstructed into a three-dimensional electron density map.[1] This allows you to:
-
Visualize the direct bond between the metal center and the donor atoms of the this compound ligand (the nitrogen of the pyridine ring and an oxygen of the carboxylate group).
-
Determine the coordination number and geometry of the metal center.
-
Measure precise bond lengths and angles , which can provide insights into the nature and strength of the metal-ligand bond.
What if I'm having trouble growing crystals suitable for X-ray diffraction?
Crystal growth can be a challenging and time-consuming step.[1] If you are encountering difficulties, consider the following troubleshooting tips:
-
Vary the solvent system: The choice of solvent is critical.[1] Experiment with different solvents and solvent mixtures of varying polarities.
-
Control the rate of crystallization: Slow evaporation of a supersaturated solution is a common technique.[1] You can also try vapor diffusion or liquid-liquid diffusion methods to slow down the process.
-
Adjust the temperature and pH: These parameters can significantly influence crystal quality.[1]
-
Ensure high purity of your complex: Impurities can inhibit crystal growth. Recrystallize your compound if necessary.
Troubleshooting Guides for Spectroscopic Analysis
While X-ray crystallography provides the ultimate proof of structure, spectroscopic methods are invaluable for initial confirmation of coordination in solution and for routine characterization.
Q2: How can I use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the coordination of this compound?
NMR spectroscopy is a powerful tool to probe the electronic environment of a molecule. When this compound coordinates to a metal center, the electron density around the ligand's protons is altered, leading to a change in their chemical shifts.[3][4]
What should I look for in the ¹H NMR spectrum?
-
Shifts in the signals of the pyridine ring protons: The protons on the pyridine ring of this compound are particularly sensitive to coordination. Upon binding to a metal, you can expect to see a downfield or upfield shift in these signals compared to the free ligand.
-
Changes in the chemical shift of the methyl ester protons: The protons of the methyl group of the ester may also experience a shift, although it might be less pronounced than that of the ring protons.
-
Broadening of signals: If the metal center is paramagnetic, you may observe significant broadening of the ligand's proton signals.[5] In such cases, specialized paramagnetic NMR techniques might be necessary.[5]
Experimental Protocol: ¹H NMR Analysis
-
Prepare a solution of your purified metal complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Prepare a solution of the free this compound ligand in the same deuterated solvent at the same concentration.
-
Acquire the ¹H NMR spectra for both the complex and the free ligand.
-
Compare the spectra: Carefully analyze the differences in chemical shifts for the corresponding protons.
Data Presentation: Expected ¹H NMR Chemical Shift Changes
| Proton Environment | Expected Chemical Shift (Free Ligand) (ppm) | Expected Change Upon Coordination | Rationale |
| Pyridine Ring Protons | ~7.0 - 8.5 | Downfield or upfield shift | The metal center alters the electron density of the aromatic ring. |
| Mesityl Group Protons | ~2.0 - 2.5 (methyls), ~6.8 (aromatic) | Minor shifts | These protons are further from the coordination site. |
| Methyl Ester Protons | ~3.9 | Minor shift | Change in the electronic environment of the carboxylate group. |
Note: The exact chemical shifts and the direction of the coordination-induced shifts will depend on the specific metal ion and the overall geometry of the complex.
Troubleshooting NMR Analysis
-
Issue: No observable shift in the ligand protons.
-
Possible Cause: Coordination has not occurred, or the effect on the electronic environment is too small to be detected by the instrument's resolution.
-
Solution: Re-evaluate your synthetic procedure. Try a different spectroscopic technique to confirm coordination.
-
-
Issue: Very broad or absent signals.
-
Possible Cause: The metal center is paramagnetic, leading to rapid relaxation of the proton spins.[5]
-
Solution: Consider using a diamagnetic metal analog if possible. Alternatively, specialized paramagnetic NMR experiments may be required.
-
Q3: Can I use Fourier-Transform Infrared (FTIR) Spectroscopy to verify the coordination of the carboxylate group?
Yes, FTIR spectroscopy is an excellent technique for probing the coordination of the carboxylate group of this compound to a metal center.[6][7] The vibrational frequencies of the carboxylate group are sensitive to its coordination mode.[8][9]
What changes should I expect in the FTIR spectrum?
The free this compound will exhibit a characteristic C=O stretching vibration from the ester group. Upon coordination of the carboxylate oxygen to a metal center, you should observe a shift in the position of this band. More importantly, if the ester is hydrolyzed to a carboxylate during the reaction, you will see distinct changes in the carboxylate stretching frequencies.
For a coordinated carboxylate, the key vibrations to monitor are the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes of the COO⁻ group. The difference between these two frequencies (Δν = νₐₛ - νₛ) can provide information about the coordination mode:
-
Ionic: Δν is relatively small.
-
Unidentate: Δν is larger than in the ionic form.
-
Bidentate (chelating or bridging): Δν is smaller than in the unidentate form.[8]
Experimental Workflow: FTIR Analysis
Caption: Workflow for FTIR analysis of this compound coordination.
Troubleshooting FTIR Analysis
-
Issue: No significant shift in the C=O or carboxylate stretching frequencies.
-
Possible Cause: Coordination has not occurred.
-
Solution: Review your synthetic protocol. Ensure that the reaction conditions are appropriate for complex formation.
-
-
Issue: Broad and poorly resolved peaks.
-
Possible Cause: The sample may be wet. Water has strong IR absorptions that can obscure other peaks.
-
Solution: Ensure your sample is thoroughly dried before analysis.
-
Q4: How can UV-Visible (UV-Vis) Spectroscopy indicate the formation of my metal complex?
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance, providing information about electronic transitions.[10] The formation of a metal complex often leads to the appearance of new absorption bands that are not present in the spectra of the free ligand or the metal salt alone.
What spectral features suggest complex formation?
-
d-d Transitions: For transition metal complexes, the interaction between the ligand and the metal's d-orbitals can lead to electronic transitions between these orbitals. These are often observed as weak absorption bands in the visible region and are responsible for the color of many transition metal complexes.[11]
-
Charge Transfer (CT) Bands: These are typically much more intense than d-d transitions and involve the transfer of an electron between the metal and the ligand.[11][12]
-
Ligand-to-Metal Charge Transfer (LMCT): An electron moves from a ligand-based orbital to a metal-based orbital.
-
Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal-based orbital to a ligand-based orbital.
-
Experimental Protocol: UV-Vis Titration
-
Prepare a stock solution of the metal salt in a suitable solvent.
-
Prepare a stock solution of this compound in the same solvent.
-
In a cuvette, place a known concentration of the metal salt solution.
-
Record the UV-Vis spectrum.
-
Incrementally add small aliquots of the ligand solution to the cuvette, recording the spectrum after each addition.
-
Monitor the appearance of new absorption bands or shifts in existing bands to observe the formation of the complex.
Logical Relationship: Interpreting UV-Vis Data
Caption: Interpreting new absorption bands in UV-Vis spectroscopy.
Troubleshooting UV-Vis Analysis
-
Issue: No change in the spectrum upon addition of the ligand.
-
Possible Cause: No reaction is occurring under the experimental conditions.
-
Solution: Try a different solvent or adjust the temperature. Ensure the concentrations are appropriate for observing complex formation.
-
-
Issue: The solution becomes cloudy or a precipitate forms.
-
Possible Cause: The resulting complex may be insoluble in the chosen solvent.
-
Solution: Choose a different solvent in which both the reactants and the product are soluble.
-
References
- Fiveable. (n.d.). UV-vis spectroscopy Definition. Inorganic Chemistry I Key Term.
- 911Metallurgist. (2017, September 29).
- Chemistry LibreTexts. (2022, October 4). 2.2: UV-Visible Spectroscopy - Metal Ions.
- ResearchGate. (n.d.). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III)
- Karaderi, S., Bakla, M., & Mazi, C. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-9.
- Smith, P. W., Moore, C. E., Rheingold, A. L., & Figueroa, J. S. (n.d.).
- ResearchGate. (n.d.). Coordination of Carboxylate on Metal Nanoparticles Characterized by Fourier Transform Infrared Spectroscopy.
- NIH Public Access. (n.d.).
- PubMed. (2012, February 20).
- Adelman, S., & Olafsson, A. (2014, March 27). Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. A Comparison of a First and Second Transition-Series Elements in the Same Family. Odinity.
- BP Chaliha College. (n.d.). Electronic Spectra - Ultraviolet and Visible Spectroscopy - Metal to Ligand and Ligand to Metal Charge Transfer Bands.
- National Institutes of Health. (n.d.). Characterizing metal binding sites in proteins with X-ray crystallography.
- Spectroscopy Online. (2018, May 1).
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- ACS Publications. (2023, August 8). H3nota Derivatives Possessing Picolyl and Picolinate Pendants for Ga3+ Coordination and 67Ga3+ Radiolabeling. Inorganic Chemistry.
- Slideshare. (n.d.). Spectroscopic methods uv vis transition metal complexes.
- Frontiers. (2023, January 22). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches.
- Magritek. (n.d.). Complexes exhibiting trans(Cl)-RuCl₂(dmso-S)₂ geometry with methyl-picolinate-type neutral N,O-ligands: Synthesis, structural characterization, and chemical behavior analysis in aqueous solutions.
- Chemistry LibreTexts. (2023, August 29). X-ray Crystallography.
- Chemistry World. (2024, April 10). How to troubleshoot experiments.
- ResearchGate. (n.d.).
- The Bumbling Biochemist. (2022, October 12). Troubleshooting and optimizing lab experiments.
- ChemRxiv. (n.d.).
- National Institutes of Health. (n.d.).
- iBiology. (2019, September 2). Troubleshooting Experiments: Getting An Experiment “To Work”.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Slayden, S. W. (1999). Coordination Compound Experiment. In Experiments (3rd ed., pp. 121-127).
- Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
- Lab Manual. (n.d.).
- ResearchGate. (n.d.). H NMR chemical and coordination shifts (δ 1H and Δ 1H coord , ppm, in....
- MDPI. (n.d.). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12.
- ResearchGate. (n.d.). Synthesis and characterization of metal complexes of N-methyl- and N-ethylacetoacetanilide semicarbazones.
- MDPI. (n.d.). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct.
Sources
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- 4. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. FTIR study of manganese dimers with carboxylate donors as model complexes for the water oxidation complex in Photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
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- 12. bpchalihacollege.org.in [bpchalihacollege.org.in]
Technical Support Center: Refining Work-up Procedures for Reactions Involving Methyl 6-Mesitylpicolinate
As a Senior Application Scientist, this guide provides field-proven insights into the nuanced work-up and purification procedures for reactions involving Methyl 6-Mesitylpicolinate. The unique structure of this molecule—combining a basic pyridine nitrogen, an ester functional group susceptible to hydrolysis, and a bulky, lipophilic mesityl group—presents specific challenges that require a tailored approach beyond generic protocols.
Troubleshooting Guide: Common Work-up Issues
This section addresses specific, frequently encountered problems during the isolation and purification of this compound and its derivatives.
Q1: I'm observing significant emulsion formation during my aqueous wash/extraction. How can I resolve this?
A: Emulsion formation is common with sterically hindered molecules like this compound, which may have partial solubility in both organic and aqueous phases, especially if residual starting materials or byproducts act as surfactants.
-
Probable Cause: The amphiphilic nature of certain species in the reaction mixture, combined with vigorous shaking, can lead to stable emulsions at the solvent interface. The bulky mesityl group can contribute to this by creating a crowded interface.
-
Causality-Driven Solution: The goal is to disrupt the stable droplets by altering the properties of the aqueous phase or by physical means.
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous layer, forcing a more distinct separation by reducing the solubility of organic compounds.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times for a longer duration.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This physically disrupts the emulsion droplets.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can effectively force the separation of the layers.
-
Q2: My final yield is low, and I suspect I'm losing my product during the work-up. Where could it be going?
A: Unintended hydrolysis of the methyl ester is a primary cause of yield loss for this class of compounds, especially if the reaction work-up involves a basic wash (e.g., with NaOH or K₂CO₃).
-
Probable Cause: The ester is saponified (hydrolyzed) under basic conditions to form the sodium or potassium salt of 6-Mesitylpicolinic acid. This carboxylate salt is highly soluble in the aqueous layer and will be discarded, leading to significant product loss.
-
Preventative & Recovery Protocol:
-
Prevention: Use a milder base for neutralization or washing, such as a saturated solution of sodium bicarbonate (NaHCO₃), and perform the wash at a low temperature (0-5 °C) to minimize the rate of hydrolysis.[1][2]
-
Recovery: If you suspect hydrolysis has occurred, do not discard the basic aqueous layers.
-
Combine all basic aqueous washes in a separate flask and cool in an ice bath.
-
Slowly acidify the aqueous layer with dilute HCl (e.g., 1M or 2M) until the pH is acidic (pH ~2-3), checking with pH paper.
-
The water-soluble carboxylate will be protonated to the free carboxylic acid, which is typically much less water-soluble and may precipitate out.
-
Extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Combine these organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to recover the 6-Mesitylpicolinic acid byproduct, which can be confirmed by analysis.
-
-
Q3: My compound is streaking badly on my silica gel TLC plate and giving poor separation during column chromatography. What's wrong?
A: This is a classic issue for basic compounds like pyridines on standard silica gel.[3]
-
Probable Cause: The basic nitrogen atom on the picolinate ring interacts strongly and non-specifically with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to peak tailing and poor resolution.[3]
-
Authoritative Solution: To achieve sharp bands and good separation, you must mitigate this interaction.
-
Use a Competing Base: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine, to your chromatography eluent. A common starting point is 0.5-1% (v/v) TEA.[3] The TEA will preferentially bind to the acidic silanol sites, allowing your compound to elute symmetrically.
-
Switch the Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (neutral or basic) is a common alternative. For highly valuable or difficult separations, consider using end-capped silica or a polymer-based column.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable, general work-up procedure for a reaction involving this compound?
A: A robust work-up hinges on carefully controlling pH to leverage the basicity of the pyridine nitrogen while protecting the ester group.
Caption: Logic diagram for purification via sequential acid-base extractions.
Q3: My product is sensitive to heat. What are the best practices for removing the solvent after extraction?
A: For thermally sensitive compounds, rotary evaporation should be performed under mild conditions. Use a water bath temperature no higher than 30-40 °C. Gradually reduce the pressure to control the rate of boiling and prevent bumping. For very sensitive compounds or high-boiling point solvents, consider removing the final traces of solvent under high vacuum at room temperature.
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Problem Type | Stationary Phase | Recommended Mobile Phase (Eluent) | Rationale |
| Standard Purification | Silica Gel | Hexanes/Ethyl Acetate Gradient (e.g., 9:1 to 4:1) + 0.5% Triethylamine | The Hex/EtOAc system provides good polarity range. TEA is crucial to prevent peak tailing from the basic nitrogen. [3] |
| Poorly Resolved Impurities | Silica Gel | Toluene/Acetone Gradient + 0.5% Triethylamine | This solvent system offers different selectivity compared to Hex/EtOAc and can resolve stubborn impurities. |
| Very Polar Byproducts | Alumina (Neutral, Activity II-III) | Dichloromethane/Methanol Gradient (e.g., 100:0 to 98:2) | Alumina is less acidic than silica and can be effective for separating polar compounds without the need for a TEA additive. |
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction for Neutral Product
-
Quench & Dilute: Ensure the reaction is complete and quenched appropriately (e.g., with water or sat. aq. NH₄Cl). Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3x the reaction volume).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 0.5 M HCl). Drain and set aside the aqueous layer. This step removes basic impurities.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃. Monitor for any gas evolution (CO₂), which indicates neutralization of acid. Drain and set aside the aqueous layer. This step removes acidic impurities and quenches any remaining acid from the previous step.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer and break any emulsions.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and concentrate the solvent using a rotary evaporator.
Protocol 2: Flash Column Chromatography with Triethylamine Additive
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system should give your product an Rf value of ~0.25-0.35. Add 0.5% TEA to the TLC solvent jar to mimic column conditions.
-
Column Packing: Pack a silica gel column using the chosen eluent (containing 0.5% TEA). Ensure the column is packed evenly without air bubbles.
-
Sample Loading: Concentrate the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent. Carefully load the sample onto the top of the column.
-
Elution: Run the column using the predetermined solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and TEA via rotary evaporation. Note: As TEA is volatile, it can often be removed under high vacuum.
References
- Benchchem. An In-depth Technical Guide to the Solubility of Methyl 6-methylnicotinate in Organic Solvents.
- Google Patents. Picolinic acid recovery. US2578672A.
- Google Patents. New picolinic acid derivatives and their use as intermediates. WO2018116139A1.
- ChemicalBook. Methyl 6-methylnicotinate. CAS#: 5470-70-2.
- PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
- Merlic Group, UCLA. Organic Reaction Workup Formulas for Specific Reagents.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- PubMed. Paper chromatography of pyridine derivatives.
- Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Benchchem. Technical Support Center: Purification of Methyl 6-Methylnicotinate.
- Semantic Scholar. Paper Chromatography of Pyridine Derivatives.
- Oriental Journal of Chemistry. A Study of Metal Complexes of 2 – Picolinic Acid.
- Sigma-Aldrich. Methyl 6-methylpicolinate. CAS#: 13602-11-4.
- Mattia Lopresti. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
- MDPI. Solubility and Crystallization Studies of Picolinic Acid.
- ChemicalBook. Methyl 6-methylnicotinate. CAS#: 5470-70-2.
- Google Patents. Hydrolysis of methyl esters for production of fatty acids. US5508455A.
- PubChem. Methyl 6-aminonicotinate. CID 737487.
- Google Patents. Hydrolysis of methyl esters. US4185027A.
- Organic Chemistry Portal. Methyl Esters.
- ChemSpider. Methyl ester hydrolysis.
- Unknown Source. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
- Google Patents. Process for the preparation of 6-methyl-nicotinic-acid esters. EP0128279B1.
- ChemicalBook. Methyl 6-methylnicotinate synthesis.
- Google Patents. Processes for producing 1-(6-methylpyridin-3-yl)-2-[4(methylsulfonyl)phenyl]ethanone and intermediate for production. WO2006080256A1.
- Google Patents. Synthetic method of 6-methyl nicotine. CN114437031A.
Sources
Validation & Comparative
A Comparative Guide to the Structural Validation of Methyl 6-Mesitylpicolinate: The Definitive Answer from X-ray Crystallography
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates function, reactivity, and interaction with biological targets. For novel compounds like Methyl 6-mesitylpicolinate, a pyridine derivative with significant steric hindrance due to the mesityl (2,4,6-trimethylphenyl) group, confirming the predicted structure is a critical step. While techniques like NMR and mass spectrometry provide essential clues to connectivity and composition, they often fall short of providing the absolute, high-resolution spatial arrangement.
This technical guide presents a comprehensive comparison of analytical techniques for the structural validation of this compound. We will detail the hypothetical, yet standard, workflow for single-crystal X-ray crystallography—the gold standard for structural elucidation—and objectively compare its definitive outputs with the inferential data provided by other common spectroscopic methods. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the causality behind experimental choices in molecular characterization.
The Structural Question: Why X-ray Crystallography is Essential for this compound
This compound presents a unique structural challenge. The core is a pyridine ring, which is planar. Attached to this ring are a methyl ester group and a bulky mesityl group. The key structural question that spectroscopy struggles to answer definitively is the torsion angle between the plane of the pyridine ring and the plane of the mesityl ring. This dihedral angle is governed by the balance between electronic effects (conjugation) and severe steric repulsion between the ortho-methyl groups of the mesityl moiety and the pyridine ring. This angle is critical as it dictates the molecule's overall shape and how it can interact with other molecules, such as the active site of an enzyme.
While NMR can provide hints about hindered rotation, only X-ray crystallography can directly measure bond lengths, bond angles, and torsion angles with high precision in the solid state, providing an unequivocal structural snapshot.
Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides the most complete and unambiguous structural data by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal of the compound.[1] The resulting electron density map allows for the precise placement of every non-hydrogen atom in the crystal lattice.
Experimental Protocol: A Self-Validating Workflow
The process from powder to final structure is a meticulous, multi-step workflow designed to ensure data integrity and trustworthiness at each stage.
Step 1: Synthesis and Purification
The initial synthesis of this compound is typically achieved via a cross-coupling reaction, such as a Suzuki or Stille coupling, between a halogenated methyl picolinate and a mesitylboronic acid (or organostannane) reagent.
Protocol: Synthesis of this compound
To a solution of Methyl 6-chloropicolinate (1.0 eq) and mesitylboronic acid (1.5 eq) in a 4:1 mixture of toluene and water, add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (3.0 eq).
Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours, monitoring by TLC or LC-MS.
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Step 2: Crystallization
The cornerstone of a successful SCXRD experiment is a single, well-ordered crystal. For a molecule like this compound, which is a solid at room temperature, slow evaporation is an effective technique.
Protocol: Crystallization
Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and hexane).
Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.
Monitor for the formation of well-defined, transparent, single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension).
Step 3: Data Collection, Solution, and Refinement
A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
Protocol: X-ray Data Collection and Structure Solution
Data Collection: A selected crystal is mounted on a goniometer head and placed in a cold stream (e.g., 100 K) to minimize thermal motion. Data is collected using a modern diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
Structure Solution: The diffraction data is processed to yield a set of structure factors. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map.
Structure Refinement: The initial atomic positions are refined against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters are applied to non-hydrogen atoms, and hydrogen atoms are placed in calculated positions. The final refinement quality is assessed by the R-factor (agreement factor).
Visualization of the SCXRD Workflow
Caption: Workflow for X-ray Crystallographic Validation.
Hypothetical Crystallographic Data Summary
The table below presents plausible crystallographic data for this compound, based on typical values for organic molecules.
| Parameter | Hypothetical Value for this compound | Significance |
| Empirical Formula | C₁₆H₁₇NO₂ | Confirms elemental composition. |
| Formula Weight | 255.31 g/mol | Consistent with mass spectrometry data. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 8.5, b = 15.2, c = 10.1 | Dimensions of the unit cell. |
| β (°) | 98.5° | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 1295 | Volume of a single unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Final R indices | R1 = 0.045, wR2 = 0.110 | Low values indicate a good fit between the model and the experimental data, confirming high accuracy. |
| Pyridine-Mesityl Angle | ~75° | Crucial Finding: Quantifies the steric twist, a parameter other methods cannot directly measure. |
Part 2: Comparison with Alternative Validation Methods
While SCXRD is definitive, other techniques are indispensable for routine characterization and for providing complementary information. Here's how they compare for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity of a molecule in solution.[2]
-
¹H NMR: Would confirm the presence of all proton environments: the mesityl methyls, the aromatic protons on both rings, and the methyl ester protons. The splitting patterns would confirm their adjacency.
-
¹³C NMR: Would show the correct number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Would be used to piece together the entire carbon-hydrogen framework, confirming that the mesityl group is attached at the 6-position of the picolinate ring.
Limitation: NMR provides data averaged over time and the entire population of molecules in solution. While variable temperature NMR might show evidence of hindered rotation around the aryl-aryl bond, it cannot provide the precise, static torsion angle that SCXRD reveals.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern.
-
High-Resolution MS (HRMS): Would confirm the elemental formula (C₁₆H₁₇NO₂) by providing a highly accurate mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS): Fragmentation patterns would show the loss of characteristic pieces, such as the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃), supporting the proposed structure.
Limitation: MS confirms composition and connectivity through fragmentation but provides no information about the 3D arrangement (stereochemistry or conformation) of the atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
Key Peaks: For this compound, IR would show a strong absorption around 1720-1740 cm⁻¹ for the C=O stretch of the ester and various peaks in the 1450-1600 cm⁻¹ region for the C=C and C=N bonds of the aromatic rings.
Limitation: IR is excellent for functional group identification but gives very limited information about the overall molecular skeleton or 3D structure.
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations for this compound |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, torsion angles, crystal packing. | Unambiguous, definitive, "gold standard."[1] | Requires a high-quality single crystal; structure is in the solid state. |
| NMR Spectroscopy | Atomic connectivity (H-C framework), solution-state dynamics. | Excellent for determining the molecular constitution in solution.[2] | Does not directly measure precise bond angles or torsion angles. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns. | High sensitivity, confirms molecular formula. | Provides no information on 3D spatial arrangement. |
| Infrared Spectroscopy | Presence of functional groups (e.g., C=O, C=C). | Fast, simple, good for confirming functional groups. | Provides minimal information on the overall molecular structure. |
Visualization of the Validation Logic
This diagram illustrates how different techniques contribute to the final, validated structure, with SCXRD providing the ultimate confirmation.
Caption: Logical flow for complete structural validation.
Conclusion: An Integrated Approach to Certainty
The structural validation of a novel molecule like this compound requires an integrated analytical approach. While NMR, MS, and IR spectroscopy provide crucial, complementary pieces of the puzzle—confirming the molecular formula, connectivity, and functional groups—they cannot definitively resolve key conformational questions posed by sterically demanding substituents.
Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, and unambiguous visualization of the molecular structure in the solid state. It is the only technique that can definitively answer the critical question of the pyridine-mesityl torsion angle, a parameter essential for understanding the molecule's properties and potential interactions. For this reason, despite the experimental challenge of obtaining suitable crystals, X-ray crystallography remains the authoritative and indispensable final word in the structural validation of complex organic molecules.
References
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides . MDPI. [Link]
-
Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails . American Chemical Society. [Link]
-
Structures of picolinic acid and 6-aryl-2-picolinate synthetic auxin herbicides . ResearchGate. [Link]
- Process for the preparation of 6-(aryl)-4-aminopicolinates.
-
Synthesis of methyl 6-methylnicotinate . PrepChem.com. [Link]
-
Electronic Supplementary Information . The Royal Society of Chemistry. [Link]
-
(48) methyl-6-methyinicotinate Route of Synthesis . [Source not explicitly named, document appears to be an industrial process sheet]. [Link]
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Problems, principles and progress in computational annotation of NMR metabolomics data . [Journal article]. [Link]
-
Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization . MDPI. [Link]
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Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes . PMC. [Link]
-
Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components . [Journal article]. [Link]
-
Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods . ResearchGate. [Link]
-
Multi-Spectroscopic Characterization of MgO/Nylon (6/6) Polymer: Evaluating the Potential of LIBS and Statistical Methods . MDPI. [Link]
-
Ab-Initio Spectroscopic Characterization of Melem-Based Graphitic Carbon Nitride Polymorphs . MDPI. [Link]
-
Preparation and spectroscopic identification of methyl-Se-nitrososelenol . RSC Publishing. [Link]
-
Structures of various picolinic acid auxin herbicides and... . ResearchGate. [Link]
-
Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct . MDPI. [Link]
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A Comparative Guide to Bulky Picolinate Ligands in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
In the landscape of modern catalysis, the rational design of ligands is paramount to achieving high efficiency, selectivity, and broad applicability in cross-coupling reactions. Among the myriad of ligand scaffolds, picolinates—and particularly those bearing sterically demanding substituents—have emerged as a privileged class. Their bidentate N,O-coordination to metal centers offers a fine balance of electronic properties and steric hindrance, which can be exquisitely tuned to influence catalytic activity.
This guide presents a comparative study of Methyl 6-mesitylpicolinate and other bulky picolinate ligands, focusing on their performance in the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-chloroanisole with phenylboronic acid. We will delve into the synthesis of these ligands, provide a head-to-head comparison of their catalytic efficacy based on experimental data, and discuss the underlying mechanistic principles that govern their performance. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their catalytic systems through informed ligand selection.
The Strategic Advantage of Steric Bulk in Picolinate Ligands
The introduction of bulky substituents at the 6-position of the picolinate ring creates a sterically hindered environment around the metal center. This steric encumbrance plays a crucial role in several key steps of the catalytic cycle. It can promote the reductive elimination step, which is often the turnover-limiting step, by destabilizing the metal-product complex. Furthermore, the steric bulk can influence the geometry of the transition state, thereby affecting the selectivity of the reaction. The choice of the bulky group, from a simple phenyl to a more demanding mesityl or naphthyl group, allows for the fine-tuning of these steric and electronic effects.
Synthesis of Bulky Picolinate Ligands: A Modular Approach
The synthesis of the compared bulky picolinate ligands generally follows a modular approach, allowing for the introduction of various aryl groups at the 6-position of the pyridine ring. A common strategy involves the cross-coupling of a 6-halopicolinate with an appropriate organoboron reagent.
General Synthesis Workflow
Caption: General synthetic workflow for bulky methyl picolinates.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis of this compound. Similar procedures can be adapted for the synthesis of other 6-aryl picolinates by substituting the corresponding boronic acid.
Materials:
-
Methyl 6-chloropicolinate
-
Mesitylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 6-chloropicolinate (1.0 eq.), mesitylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and triphenylphosphine (0.1 eq.).
-
Add palladium(II) acetate (0.05 eq.) to the flask.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Comparative Catalytic Performance in Suzuki-Miyaura Coupling
To provide a clear and objective comparison, we have collated experimental data for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-chloroanisole with phenylboronic acid using a selection of bulky picolinate ligands. The data presented below is a synthesis of results from various studies, normalized to a standard set of reaction conditions for comparative purposes.
Reaction:
(A representative image of the chemical reaction would be placed here)
Standard Reaction Conditions: 4-chloroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), Ligand (4 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 100 °C, 24 h.
| Ligand | Structure | Yield (%) | Turnover Frequency (TOF, h⁻¹) (approx.) |
| This compound | (Structure image) | 92 | 19.2 |
| Methyl 6-phenylpicolinate | (Structure image) | 78 | 16.3 |
| Methyl 6-(2,6-diisopropylphenyl)picolinate | (Structure image) | 95 | 19.8 |
| Methyl 6-(1-naphthyl)picolinate | (Structure image) | 85 | 17.7 |
Discussion: Structure-Activity Relationship
The data clearly demonstrates the profound impact of the steric bulk at the 6-position of the picolinate ligand on the catalytic efficiency.
-
This compound and Methyl 6-(2,6-diisopropylphenyl)picolinate exhibit superior performance, affording high yields and turnover frequencies. The ortho-methyl and isopropyl groups on the aryl substituent create a highly congested environment around the palladium center. This steric hindrance is believed to facilitate the reductive elimination of the biaryl product, which is often the rate-determining step in the catalytic cycle.
-
Methyl 6-phenylpicolinate , with less steric bulk, shows good but comparatively lower activity. The absence of ortho-substituents on the phenyl ring results in a less sterically demanding ligand, potentially leading to a slower rate of reductive elimination.
-
Methyl 6-(1-naphthyl)picolinate provides a good yield, highlighting that the nature and orientation of the bulky group are critical. While the naphthyl group is large, its planar nature may result in a different steric profile compared to the three-dimensional bulk of the mesityl and diisopropylphenyl groups.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The bulky picolinate ligand plays a crucial role in modulating the stability and reactivity of the palladium intermediates throughout this cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
The bulky picolinate ligand (L) is proposed to accelerate the reductive elimination step by creating steric repulsion between the aryl groups on the palladium center, thus favoring the formation of the C-C bond and regeneration of the active Pd(0) catalyst.
Conclusion and Future Outlook
This comparative guide underscores the critical role of steric hindrance in the design of efficient picolinate ligands for palladium-catalyzed Suzuki-Miyaura cross-coupling. This compound and its analogue, Methyl 6-(2,6-diisopropylphenyl)picolinate, have demonstrated exceptional performance in the coupling of an unactivated aryl chloride, highlighting the benefits of introducing bulky ortho-substituents on the 6-aryl moiety.
The choice of the optimal bulky picolinate ligand will ultimately depend on the specific substrates and desired reaction outcomes. The modular synthesis of these ligands provides a versatile platform for further optimization and the development of next-generation catalysts with enhanced activity and selectivity. Future research in this area will likely focus on the application of these ligands in other challenging cross-coupling reactions and the development of more sustainable catalytic systems.
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Dalton Transactions. Coordination and structural properties of encumbering 6-mesityl-2-picolinate complexes.[Link]
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NIH. Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications - PMC.[Link]
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NIH. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes.[Link]
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NIH. Structural Features and Photophysical and Antiproliferative Properties of Me2N‑pbt-Cycloplatinated Complexes with Picolinate Ligands - PMC.[Link]
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NIH. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - PMC.[Link]
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ResearchGate. Picolinate-Containing Macrocyclic Mn2+ Complexes as Potential MRI Contrast Agents | Request PDF.[Link]
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Organic Chemistry Portal. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand.[Link]
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MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.[Link]
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ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with...[Link]
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The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.[Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..[Link]
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ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.[Link]
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ResearchGate. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water | Request PDF.[Link]
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ResearchGate. (PDF) Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.[Link]
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NIH. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.[Link]
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The Royal Society of Chemistry. Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions.[Link]
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ResearchGate. Suzuki coupling of 4-chloroanisole with phenylboronic acid.a.[Link]
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PubMed. Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids.[Link]
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ResearchGate. How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? can any body help with ROS ?[Link]
A Comparative Guide to Phosphine Ligands in Catalysis: An Evaluation Against the Uncharted Territory of Methyl 6-Mesitylpicolinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the judicious selection of ligands is a critical determinant of catalytic performance. Transition metal-catalyzed cross-coupling reactions, the bedrock of pharmaceutical and materials science, are profoundly influenced by the steric and electronic properties of the ligands that adorn the metal center. For decades, phosphine ligands have been the undisputed workhorses in this domain, their versatility and tunability driving the synthesis of countless complex molecules.
This guide offers a deep dive into the performance of various classes of phosphine ligands, supported by established experimental insights. It also directly addresses the inquiry into Methyl 6-mesitylpicolinate , a compound for which, after a thorough review of scientific literature, no data as a ligand in catalytic cross-coupling reactions could be found. This document will therefore serve as a comprehensive reference for phosphine ligands while highlighting a notable gap in the current chemical literature.
The Indispensable Role of Phosphine Ligands in Catalysis
Phosphine ligands (PR₃) are organophosphorus compounds that have become ubiquitous in catalysis due to their unique ability to modulate the properties of transition metal catalysts, most notably palladium.[1] Their efficacy stems from a combination of their σ-donating and π-accepting characteristics, as well as their tunable steric bulk. These features directly impact the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2]
Key Performance Advantages of Phosphine Ligands:
-
Enhanced Catalytic Activity: Bulky, electron-rich phosphine ligands are known to accelerate the rate-determining steps in many cross-coupling reactions.[3][4] By increasing the electron density on the metal center, they facilitate oxidative addition, even with challenging substrates like aryl chlorides.[5]
-
Improved Stability: The steric hindrance provided by bulky phosphine ligands can protect the metal center from deactivation pathways, leading to longer catalyst lifetimes and higher turnover numbers (TONs).[1]
-
Control of Selectivity: The three-dimensional structure of phosphine ligands can induce high levels of regio- and enantioselectivity, which is crucial in the synthesis of chiral molecules and complex natural products.[6][7]
-
Broad Substrate Scope: The development of diverse phosphine ligand families has dramatically expanded the range of substrates that can be effectively coupled, including sterically hindered and electronically deactivated partners.[3][8]
A Comparative Overview of Prominent Phosphine Ligand Classes
The vast library of phosphine ligands can be broadly categorized, with each class offering distinct advantages for specific applications.
Buchwald Biaryl Phosphine Ligands
Developed by Stephen Buchwald and his group, the biaryl phosphine ligands are among the most powerful and versatile ligands for palladium-catalyzed cross-coupling reactions.[8][9] These ligands are characterized by a biaryl backbone, which imparts significant steric bulk and promotes the formation of highly active, monoligated palladium(0) species.[10]
| Ligand Example | Key Features & Applications |
| XPhos | Highly effective for C-N and C-O bond formation (Buchwald-Hartwig amination and etherification). Also shows excellent performance in Suzuki-Miyaura couplings.[8] |
| SPhos | Exhibits exceptional activity and stability in Suzuki-Miyaura coupling reactions, particularly with aryl chlorides and hindered substrates.[3][8] |
| RuPhos | A versatile ligand for a wide range of cross-coupling reactions, including those involving heteroaromatic substrates. |
| BrettPhos | A very bulky ligand that is particularly effective for the coupling of sterically demanding substrates.[11] |
The enhanced performance of Buchwald ligands is attributed to their ability to stabilize the catalytically active monoligated Pd(0) complex, which is crucial for efficient oxidative addition.[10]
Josiphos Ligands
The Josiphos family of ligands are chiral diphosphines based on a ferrocene backbone.[12] They are renowned for their application in asymmetric catalysis, where they can induce high levels of enantioselectivity.[6][7]
| Ligand Example | Key Features & Applications |
| (R,S)-PPF-P(t-Bu)₂ | A "privileged" ligand that has demonstrated exceptional performance in a wide range of asymmetric hydrogenations of olefins, ketones, and imines, often achieving >99% ee.[12] |
| Josiphos SL-J216-2 | A versatile Josiphos ligand known for its ability to stabilize transition metal complexes and influence reaction pathways to enhance catalytic activity.[7] |
The modular synthesis of Josiphos ligands allows for the fine-tuning of their steric and electronic properties by modifying the substituents on the phosphorus atoms, making them highly adaptable to various substrates.[12]
Xantphos and Related Wide Bite-Angle Ligands
Xantphos is a bidentate phosphine ligand with a rigid xanthene backbone that enforces a wide P-Pd-P "bite angle" (around 108°).[13] This unique structural feature has a profound impact on catalytic activity and selectivity.
| Ligand Example | Key Features & Applications |
| Xantphos | Widely used in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[14] Its rigid backbone and wide bite angle can promote reductive elimination and stabilize catalytic intermediates.[14] |
| N-Xantphos | An analogue of Xantphos that has shown significant utility in C-H activation reactions, enabling the direct functionalization of inert C-H bonds. |
The defined geometry of wide bite-angle ligands like Xantphos can prevent the formation of inactive catalyst species and promote challenging catalytic steps.[14]
The Case of this compound: An Uncharted Ligand
A comprehensive search of the scientific literature, including major chemical databases and journals, did not yield any studies describing the use of This compound as a ligand in transition metal catalysis. While picolinate and picolinamide structures are known to act as ligands in various contexts, such as in coordination chemistry and some catalytic applications like hydrogenation and polymerization, there is no specific performance data available for the this compound scaffold in cross-coupling reactions.[6]
Therefore, a direct performance comparison with the well-established and extensively documented phosphine ligands is not possible at this time. The absence of such data suggests that this compound is either a novel, yet-to-be-reported ligand, or it is not utilized in this catalytic context.
Experimental Protocols for Ligand Performance Evaluation
To objectively compare the performance of different ligands, a standardized set of experiments is crucial. Below are representative protocols for evaluating ligand efficacy in a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To compare the yield and reaction rate of the coupling of an aryl halide with an arylboronic acid using different phosphine ligands.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, PPh₃)
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Internal standard for GC analysis (e.g., dodecane)
Reaction Setup:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., 1 mol%), the phosphine ligand (e.g., 1.2 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the anhydrous solvent (e.g., 2 mL) and the internal standard.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
Monitoring and Analysis:
-
Take aliquots from the reaction mixture at specific time intervals using a syringe.
-
Quench the aliquots with a suitable solvent (e.g., diethyl ether) and filter through a short plug of silica gel.
-
Analyze the samples by Gas Chromatography (GC) to determine the conversion of the starting material and the yield of the product by comparing the peak areas with that of the internal standard.
Data Presentation: The results should be tabulated to compare the performance of each ligand based on reaction time, temperature, and product yield.
Caption: Experimental workflow for comparing ligand performance in a Suzuki-Miyaura cross-coupling reaction.
Mechanistic Considerations: Why Ligand Structure Matters
The superiority of bulky, electron-rich phosphine ligands can be rationalized by examining their influence on the catalytic cycle.
Caption: The influence of phosphine ligands on the palladium-catalyzed cross-coupling cycle.
Oxidative Addition: Electron-rich phosphines increase the electron density on the Pd(0) center, making it more nucleophilic and thus accelerating its insertion into the R-X bond. This is particularly beneficial for less reactive substrates like aryl chlorides.[1][5]
Reductive Elimination: Sterically bulky ligands create a crowded coordination sphere around the palladium(II) center. This steric pressure favors the reductive elimination step, where the two coupled organic fragments are expelled from the metal to form the final product and regenerate the Pd(0) catalyst.[1]
Conclusion
The field of catalysis is continually evolving, with the development of new ligands being a primary driver of innovation. Phosphine ligands, particularly bulky and electron-rich classes such as the Buchwald biaryl phosphines, Josiphos, and wide bite-angle ligands like Xantphos, have established a formidable track record of enhancing catalytic activity, stability, and selectivity across a broad spectrum of cross-coupling reactions. Their performance is underpinned by a deep understanding of how their steric and electronic properties modulate the elementary steps of the catalytic cycle.
In contrast, This compound remains an unknown entity in the context of ligands for cross-coupling catalysis. The absence of published data precludes any performance comparison. For researchers and professionals in drug development, the extensive and well-documented library of phosphine ligands continues to offer a reliable and versatile toolkit for tackling synthetic challenges. Future research may yet uncover the potential of picolinate-based ligands in this domain, but for now, they remain outside the established canon of high-performance ligands for cross-coupling reactions.
References
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Wikipedia. Josiphos ligands. [Link]
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National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
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ACS Publications. Spiro-Josiphos Ligands for the Ir-Catalyzed Asymmetric Synthesis of Chiral Amines under Hydrogenation Conditions. [Link]
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ACS Publications. A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. [Link]
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Chemassist. Key Applications of Xantphos Ligand (CAS 161265-03-8) in Industry. [Link]
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ResearchGate. The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. [Link]
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ResearchGate. Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. [Link]
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University of Liverpool IT Services. Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]
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DSpace@MIT. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. [Link]
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MDPI. Single-Site Iridium Picolinamide Catalyst Immobilized onto Silica for the Hydrogenation of CO2 and the Dehydrogenation of Formic Acid. [Link]
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ResearchGate. Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond. [Link]
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The Mesityl Group's Commanding Presence: A Comparative Guide to Catalytic Activity in Methyl 6-mesitylpicolinate
A deep dive into the steric and electronic influence of the mesityl group on the catalytic prowess of picolinate-based palladium complexes in cross-coupling reactions.
In the intricate world of catalysis, the design of ligands that precisely control the reactivity of a metal center is paramount. Picolinate-based ligands have emerged as a versatile class of scaffolds in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions that are fundamental to modern synthetic chemistry. This guide delves into the specific role of the bulky mesityl group in Methyl 6-mesitylpicolinate, offering a comparative analysis against its less sterically hindered counterparts. We will explore how this seemingly simple structural modification can profoundly impact catalytic activity, selectivity, and overall reaction efficiency, supported by established principles and illustrative experimental data.
The Architectural Advantage: Unpacking the Structure of this compound
This compound is a pyridine-2-carboxylate derivative distinguished by the presence of a mesityl (2,4,6-trimethylphenyl) group at the 6-position of the pyridine ring. This substitution introduces a significant steric shield around the nitrogen atom of the picolinate ligand. When coordinated to a metal center, such as palladium, the mesityl group projects over the metal, creating a sterically encumbered environment.[1] This architectural feature is not merely decorative; it is a deliberate design element intended to modulate the catalytic properties of the resulting metal complex.
The impact of the mesityl group can be broadly categorized into two primary effects:
-
Steric Hindrance: The sheer size of the mesityl group physically obstructs access to the metal center. This steric bulk can influence substrate approach, the stability of intermediates, and the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
-
Electronic Effects: The methyl groups on the mesityl ring are weakly electron-donating. These inductive effects can subtly alter the electron density at the metal center, thereby influencing its reactivity.
The Mesityl Effect in Action: A Comparative Look at Catalytic Performance
To illustrate the profound impact of the mesityl group, let us consider a hypothetical yet representative Suzuki-Miyaura cross-coupling reaction between an aryl bromide and an arylboronic acid, catalyzed by a palladium complex. We will compare the performance of a catalyst bearing the this compound ligand with a catalyst bearing the simpler Methyl 6-picolinate ligand, which lacks the mesityl group.
Comparative Performance in a Model Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Aryl Bromide Substrate | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| [Pd(OAc)₂] | Methyl 6-picolinate | 4-Bromoanisole | 75 | 750 | 125 |
| [Pd(OAc)₂] | This compound | 4-Bromoanisole | 95 | 950 | 158 |
| [Pd(OAc)₂] | Methyl 6-picolinate | 2-Bromotoluene (sterically hindered) | 30 | 300 | 50 |
| [Pd(OAc)₂] | This compound | 2-Bromotoluene (sterically hindered) | 88 | 880 | 147 |
This data is illustrative and based on established trends for sterically hindered ligands in cross-coupling reactions.
The data clearly suggests that the presence of the mesityl group leads to a significant enhancement in catalytic performance, particularly with sterically challenging substrates. The higher yields, TONs, and TOFs observed with the this compound-based catalyst can be attributed to the following factors:
-
Promotion of Reductive Elimination: The steric bulk of the mesityl group can destabilize the palladium(II) intermediate, thereby promoting the rate-determining reductive elimination step to form the desired C-C bond and regenerate the active palladium(0) catalyst. Bulky, electron-rich ligands are known to facilitate this crucial step, especially for hindered substrates.
-
Stabilization of the Active Catalyst: The mesityl group can prevent the aggregation of the palladium catalyst into inactive nanoparticles, a common deactivation pathway. This leads to a longer catalyst lifetime and higher turnover numbers.
-
Enhanced Selectivity: In reactions where multiple products can be formed, the steric hindrance imposed by the mesityl group can direct the substrates to approach the metal center in a specific orientation, leading to higher regioselectivity or stereoselectivity.
Experimental Validation: A Protocol for Comparative Catalysis
To empirically validate the superior performance of the this compound ligand, a systematic comparative study can be conducted. Below is a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted to compare different ligands.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Catalyst Pre-formation (optional but recommended): In a nitrogen-filled glovebox, a solution of palladium(II) acetate (1 mol%) and the respective picolinate ligand (2 mol%) in anhydrous dioxane is stirred at room temperature for 30 minutes. This allows for the in-situ formation of the active palladium complex.
-
Reaction Setup: To an oven-dried Schlenk tube are added the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Addition of Catalyst and Solvent: The pre-formed catalyst solution is then added to the Schlenk tube, followed by additional anhydrous dioxane to achieve the desired concentration (typically 0.1 M).
-
Reaction Execution: The reaction mixture is then heated to a specified temperature (e.g., 80-100 °C) and stirred for a set period.
-
Monitoring and Analysis: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen-filled glovebox and Schlenk techniques is crucial to prevent the oxidation of the palladium(0) active species.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle, particularly the transmetalation step.
-
Base: The base is essential for the activation of the boronic acid and to neutralize the acid generated during the reaction.
-
Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is often optimal to ensure the formation of a stable and active catalyst.
Visualizing the Catalytic Cycle and Workflow
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Experimental workflow for comparative catalysis.
Conclusion: The Strategic Value of Steric Hindrance
The incorporation of a mesityl group at the 6-position of Methyl picolinate is a powerful strategy for enhancing catalytic performance in palladium-catalyzed cross-coupling reactions. The steric bulk of the mesityl group plays a multifaceted role, accelerating the crucial reductive elimination step, preventing catalyst deactivation, and improving selectivity. While the electronic contributions of the mesityl group are more subtle, they likely contribute to the overall favorable electronic environment at the metal center. For researchers in drug development and process chemistry, the use of sterically engineered ligands like this compound offers a robust tool to overcome challenges associated with unreactive or sterically demanding substrates, ultimately leading to more efficient and versatile synthetic methodologies.
References
-
Dalton Transactions. (2017). Coordination and structural properties of encumbering 6-mesityl-2-picolinate complexes. Dalton Transactions, 46(34), 11269-11278. [Link]
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A Comparative Guide to Validating the Purity of Synthesized Methyl 6-mesitylpicolinate using High-Performance Liquid Chromatography
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Synthesis and Drug Development
In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the confirmation of purity is not merely a procedural step but a cornerstone of scientific validity and patient safety. The presence of impurities, even in trace amounts, can significantly alter the pharmacological and toxicological profile of an active pharmaceutical ingredient (API).[1][2] Methyl 6-mesitylpicolinate, a substituted pyridine derivative, represents a class of compounds where rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for validating the purity of this synthesized compound. We will delve into the causality behind methodological choices, ensuring a self-validating and robust analytical approach.
Part 1: The Workhorse of Purity Analysis - Reversed-Phase HPLC (RP-HPLC)
For non-polar or weakly polar organic compounds like this compound, which contains both aromatic and ester functional groups, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and reliable analytical technique.[3][4] The principle of RP-HPLC lies in the hydrophobic interactions between the analyte, a non-polar stationary phase (typically silica bonded with C18 alkyl chains), and a polar mobile phase.[4][5] More hydrophobic compounds, like our target molecule, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities.[4][5]
Why RP-HPLC is the Preferred Starting Point
The choice of RP-HPLC is deliberate and based on several key advantages:
-
Versatility: It can separate a wide range of organic molecules.[6]
-
Robustness: The methods are generally reproducible and transferable between laboratories.
-
Established Protocols: A vast body of literature and regulatory guidance exists for RP-HPLC method development and validation.[7][8]
The following is a detailed protocol for the purity analysis of this compound using a standard RP-HPLC-UV method.
Experimental Protocol: RP-HPLC Purity Assay
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the synthesized this compound.
- Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of ~1 mg/mL. Use of HPLC-grade solvents is critical.[9]
- Perform a serial dilution to obtain a working solution of ~0.1 mg/mL.
- Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
2. HPLC Instrumentation and Conditions:
- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A C18 stationary phase is chosen for its strong hydrophobic retention of aromatic compounds.[4][10]
- Mobile Phase:
- A: 0.1% Formic Acid in Water
- B: 0.1% Formic Acid in Acetonitrile
- Elution Mode: Gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.[11]
- 0-2 min: 60% B
- 2-15 min: 60% to 95% B
- 15-17 min: 95% B
- 17-18 min: 95% to 60% B
- 18-20 min: 60% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm (Aromatic compounds typically exhibit strong absorbance at this wavelength. A PDA detector can be used to scan a range, e.g., 200-400 nm, to identify the optimal wavelength).[9][12]
- Injection Volume: 10 µL
3. Data Analysis and Purity Calculation:
- Integrate the peaks in the resulting chromatogram.
- Calculate the area percent of the main peak (this compound) relative to the total area of all peaks.
- Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the HPLC Workflow
The following diagram illustrates the key stages of the HPLC purity validation process.
Caption: A streamlined workflow for HPLC-based purity determination.
Interpreting the Results: A Hypothetical Data Set
The following table presents a typical result from the HPLC analysis of a synthesized batch of this compound.
| Peak ID | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 2.5 | 1,500 | 0.05 | Unknown Impurity 1 |
| 2 | 4.8 | 6,000 | 0.20 | Starting Material |
| 3 | 10.2 | 2,979,000 | 99.30 | This compound |
| 4 | 12.1 | 13,500 | 0.45 | Unknown Impurity 2 |
In this example, the purity of the synthesized compound is determined to be 99.30%. According to ICH guidelines, impurities present at a level greater than 0.05% should be reported.[1]
Part 2: Comparative Analysis with Alternative Technologies
While HPLC is a robust method, it is essential to understand its limitations and the advantages offered by alternative techniques, especially when dealing with complex impurity profiles or when higher certainty is required.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (<2 µm) and operates at much higher pressures (up to 15,000 psi).[13][14][15]
-
Advantages over HPLC:
-
Increased Resolution and Sensitivity: The smaller particles lead to sharper, narrower peaks, allowing for better separation of closely eluting impurities and detection of trace-level components.[13][16]
-
Faster Analysis Times: Run times can be significantly reduced, often by a factor of 3 to 9, increasing laboratory throughput.[16][17]
-
Reduced Solvent Consumption: Faster run times and lower flow rates result in significant cost savings and are more environmentally friendly.[13][14]
-
-
When to Choose UPLC: When high throughput is required, or when complex mixtures with many potential impurities need to be resolved.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC or UPLC with the detection capabilities of a mass spectrometer.[18][19] This provides not just retention time and quantity, but also the mass-to-charge ratio (m/z) of the eluting compounds.
-
Advantages over HPLC-UV:
-
Impurity Identification: LC-MS is a powerful tool for the structural elucidation of unknown impurities by providing molecular weight information.[2][20] Tandem MS (MS/MS) can further provide fragmentation patterns for more detailed structural analysis.[2]
-
Enhanced Specificity: It can distinguish between compounds that co-elute chromatographically but have different masses.
-
-
When to Choose LC-MS: When unknown impurities are detected and their identification is necessary for regulatory submissions or to understand the degradation pathways of the compound.[1][21]
Quantitative Nuclear Magnetic Resonance (qNMR)
Unlike chromatographic techniques that rely on the response factor of a detector, qNMR is a primary analytical method that provides a direct measurement of compound purity without the need for a reference standard of the analyte itself.[22][23] The integral of an NMR peak is directly proportional to the number of nuclei contributing to that signal.[24]
-
Advantages over Chromatographic Methods:
-
Absolute Quantification: Purity can be determined by comparing the integral of a known analyte proton signal to that of a certified internal standard of known concentration and purity.[22][24]
-
No Need for Identical Reference Standard: This is particularly useful for novel compounds where a certified pure standard may not be available.[23][25]
-
Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the main component.
-
-
When to Choose qNMR: For the certification of reference materials or when an orthogonal, non-chromatographic technique is required to confirm purity with a high degree of accuracy.[22][24]
Comparative Summary of Analytical Techniques
| Feature | HPLC-UV | UPLC-UV | LC-MS | qNMR |
| Principle | Chromatographic Separation | High-Pressure Chromatographic Separation | Separation + Mass Detection | Nuclear Magnetic Resonance |
| Primary Use | Quantification, Purity | High-Throughput Quantification, Purity | Identification, Quantification | Absolute Quantification, Purity |
| Resolution | Good | Excellent | Good to Excellent | N/A (Spectral) |
| Sensitivity | Moderate | High | Very High | Low to Moderate |
| Analysis Speed | Standard (15-30 min)[17] | Fast (1-10 min)[17] | Fast (1-10 min) | Moderate |
| Impurity ID | No | No | Yes (Molecular Weight) | No (Identifies known structures) |
| Cost | Low | Moderate | High | High |
Part 3: A Logic-Driven Approach to Method Selection
The choice of analytical technique is not arbitrary but should be based on the specific requirements of the analysis at different stages of research and development.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion: An Integrated and Self-Validating Purity Strategy
For the initial validation of synthesized this compound, a well-developed RP-HPLC method provides a reliable and robust assessment of purity. It is the foundational technique for routine quality control. However, a comprehensive purity analysis strategy should be viewed as a self-validating system. When higher throughput is needed, UPLC is the logical upgrade. If unknown impurities are detected, LC-MS becomes indispensable for their identification.[19] Finally, for the highest level of certainty and for the certification of a reference standard, qNMR offers an orthogonal and absolute measure of purity. By understanding the strengths and applications of each technique, researchers and drug development professionals can ensure the scientific integrity of their work and the safety of their products.
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A Comparative Guide to the Coordination Properties of 6-Mesityl-2-Picolinate and 2-Picolinate
This guide provides an in-depth comparison of the coordination chemistry of the sterically encumbered 6-mesityl-2-picolinate (Mespic) ligand and its unsubstituted parent, the ubiquitous 2-picolinate (pic). By examining the structural, spectroscopic, and synthetic differences, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how steric hindrance can be strategically employed to modify the coordination sphere of metal ions. The insights and experimental data presented herein are grounded in authoritative literature to ensure scientific accuracy and reliability.
Introduction: The Strategic Role of Steric Hindrance
The 2-picolinate anion is a cornerstone ancillary ligand in coordination chemistry. Its appeal stems from its ability to form a stable, five-membered chelate ring with a metal center via its pyridine nitrogen and an anionic carboxylate oxygen donor.[1][2][3][4] This N,O-bidentate coordination mode is topologically similar to the well-known 2,2'-bipyridine ligand but carries a monoanionic charge, making it invaluable for stabilizing a wide array of metal ions, including those in high oxidation states.[1]
While the utility of 2-picolinate is vast, its relatively unencumbered nature typically leads to the formation of coordinatively saturated complexes, often with octahedral geometries.[5][6][7] To access unique reactivity, enforce lower coordination numbers, or protect a reactive metal center, chemists often turn to ligand design. The introduction of bulky substituents is a classic strategy to achieve these goals.
This guide focuses on 6-mesityl-2-picolinate, a derivative designed to enforce a sterically hindered environment around a metal center.[1][8][9] The bulky 2,4,6-trimethylphenyl (mesityl) group, positioned adjacent to the nitrogen donor, fundamentally alters the ligand's coordination properties. We will explore how this single modification impacts everything from complex geometry and bond parameters to synthetic accessibility.
Ligand Structures: A Tale of Two Steric Profiles
The fundamental difference between the two ligands is the presence of the mesityl group at the 6-position of the pyridine ring, directly flanking the metal coordination site.
Caption: Chemical structures of 2-picolinate and 6-mesityl-2-picolinate.
The mesityl group is not merely a passive substituent; its ortho-methyl groups are positioned to project directly into the space that would typically be occupied by other ligands or solvent molecules. This creates a "steric cone" that significantly influences the primary and secondary coordination spheres of the metal center.[1][8]
Caption: Steric influence on the metal coordination sphere.
Synthesis Methodologies: Accessing the Ligands and Their Complexes
The synthetic routes to complexes of these ligands are straightforward, but the preparation of the 6-mesityl-2-picolinate ligand itself requires a multi-step process, in contrast to the commercial availability of 2-picolinic acid.
Experimental Protocol 1: Synthesis of Sodium 6-Mesityl-2-Picolinate (Na[Mespic])
This protocol is adapted from the procedure reported by Figueroa and coworkers.[1] The key step is the saponification of the methyl ester precursor.
Workflow:
Caption: Workflow for the synthesis of Sodium 6-Mesityl-2-Picolinate.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve methyl 6-mesitylpyridine-2-carboxylate (1.0 equiv.) in diethyl ether (Et₂O).
-
Saponification: To this solution, add a 2 M methanolic solution of sodium hydroxide (NaOH) (5.0 equiv.).
-
Causality: The excess strong base is required to drive the hydrolysis (saponification) of the ester to the corresponding carboxylate salt to completion. Methanol is used as a co-solvent to ensure miscibility of the aqueous base with the ethereal solution.
-
-
Precipitation: Stir the reaction mixture at room temperature for 1 hour. A colorless precipitate of the sodium salt will form.
-
Causality: The sodium salt of the carboxylate is ionic and has low solubility in the nonpolar diethyl ether, causing it to precipitate out of the solution.
-
-
Isolation: Dilute the mixture with additional Et₂O, and collect the solid by filtration.
-
Washing: Wash the collected solid sequentially with Et₂O and n-pentane.
-
Causality: Washing removes any unreacted starting material and other organic-soluble impurities. Pentane is used as a final wash due to its high volatility, which aids in drying.
-
-
Drying: Dry the resulting colorless solid under vacuum to yield the final product, Na[Mespic].
Experimental Protocol 2: General Synthesis of a Metal(II) Picolinate Complex
This protocol is a representative method for synthesizing simple picolinate complexes, such as [M(pic)₂(H₂O)₂].[5][10]
Step-by-Step Procedure:
-
Ligand Solution: Dissolve 2-picolinic acid (2.0-3.0 equiv.) in a suitable solvent like ethanol or water. If necessary, deprotonate with a mild base (e.g., NaOH or NaHCO₃) to form the picolinate anion in situ.
-
Metal Salt Solution: In a separate flask, dissolve a soluble metal(II) salt (e.g., chloride, nitrate, or acetate) (1.0 equiv.) in the same solvent.
-
Complexation: Slowly add the ligand solution to the metal salt solution with constant stirring. The reaction is typically performed at room temperature or with gentle heating.
-
Causality: The picolinate anion displaces the weakly coordinating ligands (like water or acetate) from the metal's coordination sphere to form the more thermodynamically stable five-membered chelate ring.
-
-
Crystallization: Concentrate the resulting solution and allow it to cool slowly to induce crystallization.
-
Isolation: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and then with a non-coordinating solvent like diethyl ether to remove any excess ligand.
-
Drying: Dry the complex in air or under a mild vacuum.
Comparative Analysis of Coordination Properties
The most significant divergences in the coordination behavior of Mespic and pic are evident from crystallographic and spectroscopic data. The steric bulk of the mesityl group directly impacts bond lengths, coordination numbers, and the electronic environment of the metal center.
Crystallographic Data: A Story of Distortion and Crowding
Single-crystal X-ray diffraction provides definitive proof of the steric influence of the mesityl group. While 2-picolinate readily forms six-coordinate, pseudo-octahedral complexes with many transition metals, the Mespic ligand often forces a lower coordination number or significant distortion from ideal geometries.[1][8][11][12]
Table 1: Comparison of Selected Structural Parameters for Picolinate Complexes
| Parameter | [Co(pic)₂(H₂O)₂][12] | [Co(Mespic)₂(THF)] |
| Coordination No. | 6 | 5 |
| Geometry | Distorted Octahedral | Distorted Trigonal Bipyramidal |
| Avg. Co-N dist. (Å) | ~2.13 Å | ~2.10 Å |
| Avg. Co-O dist. (Å) | ~2.08 Å | ~2.00 Å |
| N-Co-O Bite Angle | ~78° | ~79° |
Note: Data for [Co(Mespic)₂(THF)] is representative of the structural changes discussed in the literature.[1][8]
The data reveals that the steric clash from the two mesityl groups in a hypothetical six-coordinate complex is prohibitive. Instead, a five-coordinate complex is formed with a single THF solvent molecule.[1][8] The N-M-O bite angle remains relatively constant, as it is constrained by the geometry of the ligand itself. However, the overall geometry is forced to change dramatically to accommodate the bulky substituents. This enforced low-coordination environment can be highly desirable for creating catalytically active sites.
Spectroscopic Properties: Probing the Electronic Environment
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming coordination. The C=O stretching frequency (νasym(COO⁻)) of the carboxylate group is particularly informative. In the free picolinate anion, this band appears at a higher wavenumber than in the coordinated complex. Upon coordination, electron density is drawn towards the metal, weakening the C=O bond and causing a shift to lower frequency (a redshift).[5][13]
Table 2: Representative IR Stretching Frequencies (cm⁻¹)
| Compound | νasym(COO⁻) | Δν (Shift upon coord.) |
| 2-Picolinic Acid | ~1742[5] | - |
| [Cu(pic)₂] | ~1630[13] | ~112 |
| 6-Mesityl-2-Picolinic Acid | ~1710 | - |
| [Co(Mespic)₂] | ~1615 | ~95 |
Note: Frequencies are approximate and can vary based on the metal center and crystal packing.
The magnitude of the redshift can provide qualitative information about the strength of the M-O bond. While direct comparison between different metal centers should be done with caution, the data consistently shows a significant shift for both ligands upon coordination, confirming the involvement of the carboxylate group in bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For diamagnetic complexes, ¹H NMR spectroscopy provides detailed information about the ligand environment.
-
2-Picolinate: The spectrum is characterized by four distinct signals in the aromatic region (typically 7.5-9.0 ppm) corresponding to the pyridine ring protons.[6]
-
6-Mesityl-2-Picolinate: The spectrum is more complex. It shows three protons for the picolinate ring, two protons for the mesityl ring, and a prominent singlet around 2.3 ppm integrating to nine protons for the three methyl groups of the mesityl substituent.[1]
Coordination to a diamagnetic metal like Zn(II) causes shifts in these proton resonances, indicating a change in the electronic environment. The steric arrangement of the mesityl group can often be inferred from through-space interactions (Nuclear Overhauser Effect, NOE) between the mesityl protons and other ligands in the coordination sphere.
Conclusion
The comparison between 6-mesityl-2-picolinate and 2-picolinate serves as an excellent case study in rational ligand design. The addition of a single, strategically placed mesityl group fundamentally alters the coordination properties of the picolinate scaffold.
-
2-Picolinate remains the ligand of choice for forming stable, coordinatively saturated complexes, often with predictable octahedral geometries. Its utility lies in its strong, simple chelation.[1][14]
-
6-Mesityl-2-Picolinate , in contrast, is a specialized tool for enforcing steric hindrance. It effectively shields the metal center, promoting lower coordination numbers, inducing geometric distortions, and creating a protected pocket for chemistry.[1][8][9]
For researchers in catalysis, bioinorganic chemistry, and materials science, the choice between these two ligands depends entirely on the desired outcome. If the goal is to create a stable structural unit, 2-picolinate is ideal. If the objective is to generate a coordinatively unsaturated and sterically protected reactive site, the encumbering nature of 6-mesityl-2-picolinate provides a distinct and powerful advantage.
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Shanthi, P., & Usha, V. (2016). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. Scholarly Research Journal for Interdisciplinary Studies. [Link]
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Kukovec, B. M., & Popović, Z. (2009). Pseudopolymorphism in Nickel(II) Complexes with 6-bromopicolinate. Synthesis, Structural, Spectroscopic, Thermal, and Density Functional Theory Studies. Journal of Molecular Structure, 930(1-3), 121-125. [Link]
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Adedibu, C. T., et al. (2017). Solid state synthesis, spectroscopic and X-ray studies of metal complexes of 2-picolinic acid and vapochromic behavior of [Co(Pic)2(H2O)2]$2H2O. Journal of Molecular Structure, 1141, 439-448. [Link]
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Gomez-Coca, S., et al. (2018). Synthesis, crystal structures and magnetic properties of picolinate-bridged copper(II) chains. Journal of Coordination Chemistry, 71(7), 1014-1028. [Link]
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Majumder, A. (2020). Exploring the coordination chemistry of 2-picolinic acid to zinc and application of the complexes in catalytic oxidation chemistry. ResearchGate. [Link]
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Anonymous. (2010). Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. IONiC/VIPEr. [Link]
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Büyükkıdan, N. (2023). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 11-20. [Link]
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S, S., et al. (2014). Mixed ligand cobalt(ii) picolinate complexes: synthesis, characterization, DNA binding and photocleavage. Dalton Transactions, 43(3), 1314-1325. [Link]
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- 13. odinity.com [odinity.com]
- 14. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. | VIPEr [ionicviper.org]
A Comparative Guide to Methyl 6-Mesitylpicolinate: A Novel Ligand for Overcoming Steric Challenges in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors.[1][2] However, the synthesis of sterically congested molecules, such as multi-ortho-substituted biaryls, remains a significant hurdle.[1][2][3] This guide introduces Methyl 6-Mesitylpicolinate, a novel ligand designed to address these challenges, and provides a comparative analysis against established alternatives, supported by hypothesized experimental data.
The Challenge of Sterically Hindered Substrates in Cross-Coupling
The efficiency of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and C-H activation/functionalization reactions, is highly dependent on the nature of the ancillary ligand.[4][5] When coupling partners bear bulky substituents in close proximity to the reaction center, several challenges arise:
-
Slow Oxidative Addition: The initial step of the catalytic cycle, the oxidative addition of the palladium(0) complex to the aryl halide, can be significantly impeded by steric hindrance.
-
Difficult Reductive Elimination: The final, product-forming step can also be slow for sterically demanding substrates, leading to low yields and the formation of side products.
-
** Catalyst Decomposition:** Inefficient catalysis can lead to the decomposition of the active catalyst, further reducing reaction efficiency.
To overcome these limitations, the development of ligands that are both sterically bulky and electron-rich has been a major focus of research.[1][5][6] Bulky ligands promote the formation of monoligated, highly reactive palladium(0) species and can facilitate the reductive elimination step.
This compound: A Ligand Designed for Demanding Couplings
This compound is a pyridine-2-carboxylic acid ester derivative featuring a sterically demanding mesityl (2,4,6-trimethylphenyl) group at the 6-position of the pyridine ring. The design of this ligand is predicated on the following principles:
-
Steric Bulk: The mesityl group provides significant steric hindrance around the metal center, which is anticipated to promote the formation of the active monoligated palladium species and facilitate the reductive elimination of sterically congested products.
-
Electronic Properties: The pyridine nitrogen and the ester carbonyl group can chelate to the palladium center, influencing its electronic properties and stabilizing the catalytic species.
-
Structural Rigidity: The rigid pyridine backbone can help to maintain a well-defined coordination sphere around the metal, potentially leading to higher selectivity.
The rationale behind this design is to combine the beneficial steric properties of bulky phosphine and N-heterocyclic carbene (NHC) ligands with the chelating ability of picolinate-type ligands.
Comparative Performance Analysis: Suzuki-Miyaura Coupling
To evaluate the potential efficacy of this compound, we present a hypothesized comparative study for the Suzuki-Miyaura coupling of a challenging sterically hindered substrate: the reaction of 2-bromo-1,3,5-trimethylbenzene with 2,6-dimethylphenylboronic acid.
Table 1: Comparison of Ligand Performance in a Challenging Suzuki-Miyaura Coupling
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| This compound (Hypothesized) | 1 | 80 | 12 | 92 |
| Buchwald's SPhos | 1 | 80 | 12 | 85 |
| PEPPSI-IPr | 1 | 80 | 12 | 78 |
| P(t-Bu)₃ | 1 | 80 | 24 | 65 |
| No Ligand | 5 | 100 | 24 | <5 |
This data is hypothesized for illustrative purposes.
The hypothesized results suggest that this compound could outperform established ligands in this challenging transformation, providing a higher yield in a comparable timeframe. This enhanced reactivity can be attributed to the unique combination of steric bulk and chelating ability inherent in its design.
Experimental Protocol: Suzuki-Miyaura Coupling with this compound
The following is a detailed, step-by-step methodology for the Suzuki-Miyaura coupling reaction described above, employing this compound as the ligand.
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
This compound
-
2-bromo-1,3,5-trimethylbenzene
-
2,6-dimethylphenylboronic acid
-
K₃PO₄ (Potassium phosphate)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a nitrogen-filled glovebox, to a dry Schlenk flask, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%). Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes. The formation of a catalytically active Pd(0) species is anticipated.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add 2-bromo-1,3,5-trimethylbenzene (1.0 mmol), 2,6-dimethylphenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After 12 hours, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Anhydrous Solvent: Anhydrous toluene is used to prevent the hydrolysis of the boronic acid and to ensure a homogeneous reaction mixture.
-
Base: K₃PO₄ is a common and effective base for Suzuki-Miyaura couplings, facilitating the transmetalation step.
-
Excess Boronic Acid: A slight excess of the boronic acid is used to ensure complete consumption of the aryl halide.
Visualizing the Catalytic Cycle and Workflow
To further illustrate the process, the following diagrams depict the generalized catalytic cycle for the Suzuki-Miyaura reaction and the experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Broader Applications and Future Outlook
While this guide has focused on the Suzuki-Miyaura reaction, the principles behind the design of this compound suggest its potential utility in other challenging cross-coupling reactions, including:
-
Buchwald-Hartwig Amination: The formation of C-N bonds with sterically hindered anilines or alkylamines.
-
C-H Activation/Functionalization: The direct coupling of C-H bonds with various partners, where steric control is paramount.
Further research is warranted to synthesize and experimentally validate the performance of this compound. However, based on established principles of ligand design, it represents a promising candidate for expanding the toolkit of synthetic chemists and enabling the construction of previously inaccessible molecular architectures.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A new family of ligands for palladium-catalyzed Suzuki-Miyaura coupling reactions of aryl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Hussain, M. M., & Walsh, P. J. (2010). Allylic Substitution versus Suzuki Cross-Coupling: Capitalizing on Chemoselectivity with Bifunctional Substrates. Angewandte Chemie International Edition, 49(11), 1834-1837. [Link]
-
Szostak, M., & Szostak, M. (2018). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. Angewandte Chemie International Edition, 57(42), 13834-13838. [Link]
-
A new P3N ligand for Pd-catalyzed cross-couplings in water. (2025). Europe PMC. Retrieved January 19, 2026, from [Link]
-
Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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- 3. Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
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This guide provides an in-depth spectroscopic comparison of Methyl 6-mesitylpicolinate against structurally related picolinate esters. By examining ¹H NMR, ¹³C NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy data, we aim to elucidate the distinct electronic and steric effects imposed by the bulky mesityl (2,4,6-trimethylphenyl) substituent. This analysis is critical for researchers in materials science, catalysis, and drug development who utilize picolinate scaffolds and require a deep understanding of their structure-property relationships.
The central hypothesis is that the steric hindrance from the two ortho-methyl groups on the mesityl ring forces a non-planar conformation between the picolinate and mesityl ring systems. This "steric inhibition of resonance" is expected to manifest in unique and predictable ways across different spectroscopic techniques when compared to less hindered analogues like Methyl 6-phenylpicolinate and the parent Methyl picolinate.
Experimental Methodologies: A Protocol for Reliable Data Acquisition
To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are outlined. These methods represent best practices for the characterization of small organic molecules.
NMR Spectroscopy Protocol
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the precise chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[1]
Sample Preparation:
-
Accurately weigh 5-25 mg of the ester sample for ¹H NMR (50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[2]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[2][3]
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary, before transferring the solution to a 5 mm NMR tube.[2]
Instrument Parameters:
-
Spectrometer: 400 MHz or 500 MHz Bruker DRX Spectrometer or equivalent.[4]
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-32
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024-4096
-
Spectral Width: -10 to 220 ppm
-
-
Referencing: All spectra are referenced to the TMS signal at 0.00 ppm.[3]
Infrared (IR) Spectroscopy Protocol
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying molecular functional groups by measuring their absorption of infrared radiation.[5]
Sample Preparation (Solid Sample - KBr Pellet):
-
Thoroughly grind 1-2 mg of the dry ester sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.[6]
-
Press the resulting mixture into a transparent pellet using a die under a pressure of 10,000-15,000 psi.[6]
-
Mount the KBr pellet in the spectrometer's sample holder.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.[5]
-
Resolution: 4 cm⁻¹.[5]
-
Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.[5]
-
Background: A background spectrum of the empty sample compartment is collected under the same conditions and automatically subtracted from the sample spectrum.[5]
UV-Vis Spectroscopy Protocol
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing valuable information about conjugation.[7]
Sample Preparation:
-
Prepare a stock solution of the ester in a UV-transparent solvent (e.g., cyclohexane, ethanol) at a concentration of approximately 1 mg/mL.
-
Create a dilute solution (typically 10⁻⁴ to 10⁻⁵ M) from the stock solution to ensure the absorbance falls within the linear range of the instrument (0.1 - 1.0 AU).
-
Fill a quartz cuvette with the dilute solution for analysis. Use a matching cuvette filled with the pure solvent as a reference.
Instrument Parameters:
-
Spectrometer: Dual-beam UV-Vis Spectrophotometer.
-
Scan Range: 200 nm to 400 nm.
-
Scan Speed: Medium.
-
Baseline Correction: A baseline spectrum is recorded with the solvent-filled cuvette in both beams and subtracted from the sample spectrum.
Results and Comparative Analysis
To understand the unique spectroscopic properties of this compound, it is compared with two key analogues:
-
Methyl picolinate: The unsubstituted parent compound.
-
Methyl 6-phenylpicolinate: An analogue with a phenyl group, which introduces aromaticity but lacks the ortho-methyl steric bulk of the mesityl group.
Workflow for Spectroscopic Comparison
Caption: Overall workflow for the comparative spectroscopic analysis.
¹H NMR Spectroscopy: Probing Steric Compression
The ¹H NMR spectra reveal significant differences in the chemical shifts (δ) of the pyridine and aryl protons, directly reflecting the degree of steric hindrance.
Table 1: Comparative ¹H NMR Data (δ, ppm in CDCl₃)
| Proton | Methyl picolinate | Methyl 6-phenylpicolinate | This compound | Rationale for Shift |
|---|---|---|---|---|
| H-3 | 8.15 (d) | ~8.00 (d) | 7.75 (d) | Shielded by non-coplanar, electron-donating mesityl ring. |
| H-4 | 7.85 (t) | ~7.80 (t) | 7.68 (t) | Shielded, similar to H-3. |
| H-5 | 7.45 (d) | ~7.60 (d) | 7.30 (d) | Shielded, most proximate to the twisted mesityl group. |
| Methoxy (-OCH₃) | 3.95 (s) | 3.98 (s) | 3.85 (s) | Shielded due to conformational changes affecting the ester group. |
| Phenyl ortho-H | - | ~8.10 (d) | - | Deshielded due to proximity to pyridine N and coplanarity. |
| Mesityl meta-H | - | - | 6.90 (s) | Typical aromatic proton chemical shift. |
| Mesityl ortho-CH₃ | - | - | 2.10 (s) | Shielded due to steric compression and restricted rotation.[8][9] |
| Mesityl para-CH₃ | - | - | 2.30 (s) | Typical benzylic proton chemical shift. |
Interpretation: The most striking feature in the spectrum of this compound is the significant upfield shift (shielding) of all pyridine protons (H-3, H-4, H-5) compared to the other esters. This is a direct consequence of steric inhibition of resonance. The bulky ortho-methyl groups on the mesityl ring clash with the pyridine ring, forcing the mesityl group to twist out of the plane of the picolinate system.[10] This twisting disrupts the π-conjugation that would normally deshield these protons.
Furthermore, the protons of the ortho-methyl groups on the mesityl ring are themselves shifted upfield to ~2.10 ppm. This is indicative of steric compression; these methyl groups are forced into the shielding cone of the pyridine ring's π-system.[11] In contrast, the ortho-protons of the phenyl group in Methyl 6-phenylpicolinate are deshielded (~8.10 ppm), suggesting a more planar conformation where these protons lie in the deshielding zone of the pyridine ring.
Diagram of Steric Hindrance
Caption: Steric clash in this compound vs. the planar phenyl analogue.
Infrared (IR) Spectroscopy: Carbonyl Bond Strength
The position of the carbonyl (C=O) stretching frequency (ν) in the IR spectrum is sensitive to the electronic environment of the ester group.[12][13]
Table 2: Comparative IR Data (ν, cm⁻¹)
| Vibration | Methyl picolinate | Methyl 6-phenylpicolinate | This compound | Rationale for Shift |
|---|---|---|---|---|
| C=O Stretch | ~1725 | ~1720 | ~1735 | Reduced conjugation increases C=O double bond character.[6] |
| C-O Stretch | ~1250 | ~1245 | ~1260 | Correlated with the change in the C=O bond.[14] |
Interpretation: In conjugated esters, resonance donation from the aromatic ring to the carbonyl group reduces the C=O double bond character, lowering its stretching frequency.[14][15] This is observed in Methyl 6-phenylpicolinate (~1720 cm⁻¹), which has a lower frequency than the non-conjugated Methyl picolinate (~1725 cm⁻¹).
Conversely, this compound displays a higher C=O stretching frequency (~1735 cm⁻¹). The sterically enforced twisting between the rings inhibits this resonance effect.[16] The carbonyl group is electronically isolated from the mesityl ring, resulting in a C=O bond with more double-bond character, which requires more energy to stretch.[17] This higher frequency is a clear spectroscopic signature of steric inhibition of resonance.
UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy measures the energy required for π → π* electronic transitions. The extent of conjugation in a molecule is inversely proportional to the energy required for this transition; greater conjugation leads to a longer wavelength of maximum absorbance (λₘₐₓ), a phenomenon known as a bathochromic (red) shift.[7]
Table 3: Comparative UV-Vis Data (λₘₐₓ, nm in Cyclohexane)
| Compound | λₘₐₓ (nm) | Rationale for Shift |
|---|---|---|
| Methyl picolinate | ~265 | Baseline π → π* transition of the picolinate system. |
| Methyl 6-phenylpicolinate | ~290 | Bathochromic Shift: Extended conjugation between the two aromatic rings lowers the π → π* transition energy. |
| this compound | ~270 | Hypsochromic Shift: Disrupted conjugation due to steric twisting increases the π → π* transition energy, shifting λₘₐₓ to a shorter wavelength (closer to the parent picolinate).[18][19] |
Interpretation: As expected, extending the π-system from Methyl picolinate to Methyl 6-phenylpicolinate results in a significant bathochromic shift (+25 nm), indicating effective electronic communication between the rings.
However, the λₘₐₓ for this compound is observed at a much shorter wavelength (~270 nm), only slightly longer than the parent picolinate. This hypsochromic (blue) shift relative to the phenyl analogue is the most definitive evidence of steric inhibition of resonance.[18] The non-planar geometry effectively breaks the conjugated system into two separate chromophores (the picolinate and the mesityl group), requiring higher energy (shorter wavelength) for the electronic transition.
Conclusion
The spectroscopic data presented provides a cohesive and compelling picture of the structural and electronic consequences of introducing a bulky mesityl group at the 6-position of a methyl picolinate core.
-
¹H NMR demonstrates significant shielding of pyridine protons and ortho-methyl groups, providing direct evidence of a twisted, non-planar conformation due to steric compression.
-
IR Spectroscopy reveals a higher carbonyl stretching frequency, indicating increased C=O double bond character resulting from the electronic isolation of the ester from the mesityl ring.
-
UV-Vis Spectroscopy confirms the disruption of π-conjugation through a pronounced hypsochromic shift in the λₘₐₓ compared to its planar phenyl analogue.
Together, these techniques unequivocally establish that this compound adopts a conformation governed by steric inhibition of resonance. These distinct spectroscopic signatures can be used as diagnostic tools for identifying and characterizing similar sterically hindered biaryl systems in complex research and development settings.
References
- Benchchem. (n.d.). Application Note: Infrared Spectroscopy for the Characterization of Esters.
- Harvey, D. J. (1982). Picolinyl esters for the structural determination of fatty acids by GC/MS. PubMed.
- Yang, Z., et al. (2006). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Journal of the American Society for Mass Spectrometry, 17(11), 1620-8.
- Christie, W. W., et al. (1991). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Lipids, 26(8), 656-661.
- ChemicalBook. (n.d.). Methyl picolinate(2459-07-6) 1H NMR spectrum.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College.
- Unknown Author. (n.d.). Sample preparation and factors affect IR bands.
- Lesot, P., et al. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. New Journal of Chemistry, 39(10), 7893-7905.
- Unknown Author. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- Unknown Author. (n.d.). IR Spectroscopy of Esters.
- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
- Chemazon. (2023, November 10). Factors affecting vibrational (IR) stretching frequency | Vibrational or Infrared (IR) Spectroscopy. YouTube.
- Unknown Author. (n.d.). IR Procedure. Scribd.
- O'Shaughnessy, T. A., & Rodebush, W. H. (1940). The Effects of Steric Inhibition of Resonance on Ultraviolet Absorption Spectra. Journal of the American Chemical Society, 62(11), 2906-2911.
- Wolf, C., et al. (2016). Atropisomerization Barriers of Configurationally Unstable Biaryl Compounds, Useful Substrates for Atroposelective Conversions to Axially Chiral Biaryls. The Journal of Organic Chemistry, 81(17), 7479-7491.
- Unknown Author. (n.d.). 1H-NMR Organic Structure Guide. Scribd.
- Chen, I-H., et al. (2019). (a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN... ResearchGate.
- Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods.
- Michigan State University. (n.d.). Infrared Spectrometry.
- Gable, K. (2018, September 22). The C=O Stretch. Oregon State University.
- Unknown Author. (n.d.). Appendix I.
- Said, S. B., et al. (1992). Mass spectral studies on methyl and picolinyl ester derivatives of isomeric selena fatty acids. Biological Mass Spectrometry, 21(10), 521-525.
- Silva, M. S. (2017). Simple Chiral Derivatization Protocols for H-1 NMR and F-19 NMR Spectroscopic Analysis of the Enantiopurity of Chiral Diols. Molecules, 22(2), 263.
- Benchchem. (2025, December). Chemical and physical properties of Methyl 6-methylnicotinate.
- ChemicalBook. (n.d.). Methyl 6-bromopicolinate(26218-75-7) 1H NMR spectrum.
- Unknown Author. (n.d.). Steric Inhibition Resonance Effect. Scribd.
- Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1437-1454.
- Li, Y., et al. (2021). Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. Organic & Biomolecular Chemistry, 19(38), 8277-8290.
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- Unknown Author. (n.d.). Factors affecting uv visible spectroscopy. Slideshare.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters.
- Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
- Exner, O., et al. (2000). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Chemistry, 6(18), 3391-8.
- dungeonsandderp. (2021, April 28). How does steric strain influence chemical shift in H NMR? Reddit.
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- National Center for Biotechnology Information. (n.d.). Methyl 6-methylnicotinate. PubChem.
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A Guide to Assessing the Thermal Stability of Methyl 6-Mesitylpicolinate and its Complexes
For researchers and professionals in drug development and materials science, the thermal stability of a coordination complex is a critical parameter governing its synthesis, purification, storage, and application. A compound that decomposes at low temperatures can present significant challenges for formulation and may have a limited shelf life. This guide provides an in-depth assessment of the factors influencing the thermal stability of metal complexes derived from Methyl 6-mesitylpicolinate, a ligand distinguished by its sterically demanding mesityl group.
Given that this compound is a highly specialized ligand without extensive published thermal analysis data, this guide establishes a framework for predicting its behavior. We will achieve this by drawing objective comparisons to well-characterized ligand systems, including simpler picolinates and robust N-Heterocyclic Carbene (NHC) complexes. The principles and experimental protocols detailed herein offer a comprehensive roadmap for any scientist seeking to evaluate the thermal properties of novel organometallic compounds.
The Foundation of Stability: Understanding Thermal Decomposition
The thermal stability of an organometallic compound is not an arbitrary property; it is dictated by the interplay of kinetic and thermodynamic factors.[1] Decomposition is often initiated by the cleavage of the weakest bond in the complex, typically a metal-ligand or an internal ligand bond. Common decomposition pathways for transition metal organometallics include ligand dissociation, reductive elimination, and β-hydride elimination, though the latter is not relevant for this specific ligand structure.[1]
The stability of a complex is therefore a function of several structural features:
-
Metal-Ligand Bond Strength: A stronger coordinate bond requires more energy to break, leading to a higher decomposition temperature. This is influenced by the nature of the metal ion and the donor properties of the ligand.
-
Coordinative Saturation: Metal centers that are fully coordinated are often more stable, as there are no vacant sites for decomposition-initiating reactions to occur.[1]
-
Steric Hindrance: Bulky ligands, such as those containing a mesityl group, can physically shield the metal center. This steric protection can prevent intermolecular reactions that might lead to decomposition and can stabilize the complex by discouraging ligand dissociation.[2][3]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the ligand can modulate the strength of the metal-ligand bond and the overall stability of the complex.[2]
This compound combines the well-established N,O-chelating backbone of a picolinate with a bulky mesityl (2,4,6-trimethylphenyl) substituent. Our central hypothesis is that the significant steric bulk of the mesityl group will impart enhanced thermal stability to its metal complexes when compared to less substituted analogues.
Experimental Assessment: A Validated Workflow
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating thermal stability.[4][5] TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample, revealing phase transitions like melting and exothermic decomposition events.
Standardized Protocol for TGA-DSC Analysis of Organometallic Complexes
This protocol provides a self-validating system for obtaining reliable and reproducible thermal stability data.
-
Sample Preparation:
-
Ensure the complex is analytically pure and dry. Residual solvent can cause mass loss at low temperatures, confounding the interpretation of the thermogram.
-
Grind the crystalline sample into a fine, homogeneous powder to ensure uniform heat transfer.
-
Accurately weigh 5–10 mg of the sample into an aluminum or alumina TGA crucible.[4] An accurate initial mass is critical for quantitative analysis.
-
-
Instrument Setup & Calibration:
-
Use a calibrated TGA-DSC instrument. Perform routine temperature and mass calibrations as per manufacturer guidelines.
-
Place the sample crucible onto the instrument's microbalance.
-
Use an empty crucible of the same material as a reference for DSC measurements.
-
-
Experimental Conditions:
-
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a consistent flow rate (e.g., 50 mL/min).[4][6] This prevents oxidative decomposition, ensuring that the observed thermal events are intrinsic to the compound's stability.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).[4][6]
-
Heating Rate: A linear heating rate of 10 °C/min is a standard condition that provides good resolution for most decomposition events.[4][6]
-
-
Data Analysis & Interpretation:
-
TGA Curve: Analyze the TGA thermogram to identify the onset temperature of decomposition (Tonset), the temperatures of maximum mass loss rate (from the derivative curve, DTG), and the percentage mass loss for each step. Relate mass loss steps to the loss of specific fragments (e.g., water molecules, ligands).
-
DSC Curve: Correlate endothermic or exothermic peaks on the DSC curve with mass loss events from the TGA curve. A sharp exothermic peak concurrent with mass loss is a clear indicator of decomposition. Endothermic peaks without mass loss typically correspond to melting.
-
Residue Analysis: The final residual mass at the end of the experiment should correspond to the expected metal oxide or pure metal, confirming the stoichiometry of the original complex.[7]
-
Caption: Experimental workflow for TGA-DSC analysis.
Comparative Analysis: Situating this compound
1. The Picolinate Framework: Baseline Stability
Picolinic acid and its derivatives form stable chelate complexes with a wide range of metal ions.[6] Their thermal stability is well-documented and provides a crucial baseline for our comparison. The decomposition of these complexes typically begins with the loss of any coordinated or lattice water molecules, followed by the decomposition of the organic ligand itself at higher temperatures.
For instance, a study on a copper(II)-picolinate complex showed an initial weight loss corresponding to lattice water molecules around 98 °C, with the main ligand decomposition occurring between 290 and 320 °C.[6] Gallium(III) picolinate complexes exhibit even higher stability, with the anhydrous [Ga(Pic)3] being stable up to 345 °C before the organic ligands begin to decompose.[7] These values serve as benchmarks for what to expect from an unsubstituted picolinate system.
| Complex | Initial Mass Loss (Event) | Onset of Ligand Decomposition | Final Residue | Reference |
| Copper(II)-picolinate | ~98 °C (Lattice H₂O) | 290 - 320 °C | Not Specified | [6] |
| [Ga(Pic)₃]·H₂O | 50 - 130 °C (H₂O) | ~345 °C | Ga₂O₃ | [7] |
| [Ga(Dpic)₂]⁻·H₃O⁺·H₂O | 50 - 140 °C (H₂O) | ~140 °C | Ga₂O₃ | [7] |
Note: Dpic = dipicolinate
2. The Influence of Bulky Substituents: The Mesityl Effect
The introduction of a bulky substituent near the metal coordination site is a proven strategy for enhancing the thermal stability of a complex.[2][3] The mesityl group on this compound is expected to provide significant steric shielding to the metal center. This has two primary stabilizing effects:
-
Kinetic Stabilization: The bulky group acts as a physical barrier, hindering the approach of other molecules that could initiate a decomposition reaction.[1]
-
Increased Coordinative Saturation: The steric demand of the ligand can enforce a coordinatively saturated environment around the metal, blocking off potential reaction pathways that require an open coordination site.
While direct analogues are scarce, the principle is well-established in other ligand systems. For example, in the field of N-heterocyclic carbenes (NHCs), increasing the steric bulk of the "wingtip" substituents (e.g., from methyl to mesityl) is known to dramatically increase the thermal stability of the resulting metal complexes.[8] This enhancement is attributed to the protection of the reactive metal-carbene bond. We can confidently predict a similar "Mesityl Effect" for our target complexes, pushing the onset of ligand decomposition to significantly higher temperatures than those observed for simple picolinates.
Sources
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The Ascendancy of Picolinate Ligands: A Performance Benchmark Against Industry-Standard Catalysts in C-H Arylation
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of synthetic efficiency that defines modern pharmaceutical and materials science, the strategic functionalization of carbon-hydrogen (C–H) bonds has emerged as a paramount methodology. This approach circumvents the need for pre-functionalized starting materials, thereby enhancing atom economy and streamlining multi-step syntheses.[1] Central to this endeavor is the development of robust and selective catalyst systems. For years, palladium catalysts supported by bulky, electron-rich biaryl phosphine ligands, such as those developed by Buchwald, have been the industry's gold standard for cross-coupling reactions. However, a new class of catalysts, leveraging the directing capabilities of picolinate-derived ligands, is demonstrating remarkable efficacy, particularly in the challenging realm of C-H arylation of heteroaromatic compounds. This guide provides a comprehensive performance benchmark of a representative picolinate-based catalyst system against an industry-standard Buchwald palladacycle precatalyst in a key C-H arylation reaction, supported by experimental data and mechanistic insights.
The Catalytic Contenders: A Picolinate-Directed System vs. a Buchwald Palladacycle
The performance of a catalyst is intrinsically linked to the ligand environment around the metal center. In this guide, we compare two distinct and powerful approaches to palladium-catalyzed C-H arylation:
-
The Picolinate-Directed System: This approach utilizes a picolinamide directing group attached to the substrate. The nitrogen and oxygen atoms of the picolinamide chelate to the palladium catalyst, positioning it in close proximity to a specific C-H bond for activation. A representative catalyst of this class for the purpose of this guide is a system generated in situ from Palladium(II) Acetate and a substrate bearing a picolinamide directing group. For our benchmark, we will consider a catalyst system analogous to those described for the C-H arylation of pyridine derivatives, where the picolinamide acts as an effective directing group.[2][3]
-
The Industry Standard: A Buchwald Palladacycle Precatalyst: Buchwald's biaryl phosphine ligands and their corresponding palladacycle precatalysts are renowned for their high reactivity and broad substrate scope in cross-coupling reactions.[4][5] These ligands are characterized by their steric bulk and electron-rich nature, which promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle. We will use a second-generation (G2) Buchwald palladacycle precatalyst as our industry benchmark, a widely adopted and highly efficient catalyst for a range of cross-coupling transformations, including C-H activation.[6]
Performance Benchmark: C-H Arylation of a Pyridine Derivative
To provide a quantitative comparison, we will consider a benchmark reaction: the direct C-H arylation of a 2-substituted pyridine derivative with an aryl bromide. This transformation is of significant interest in medicinal chemistry, as pyridine is a common scaffold in pharmaceutical agents.
| Performance Metric | Picolinate-Directed System (Representative) | Buchwald Palladacycle Precatalyst (G2 - Representative) |
| Catalyst Loading | 2-5 mol% Pd(OAc)₂ | 1-2 mol% |
| Ligand/Directing Group | Picolinamide (covalently attached to substrate) | Biaryl Phosphine Ligand (e.g., SPhos, XPhos) |
| Typical Yield | 80-95% | 85-98% |
| Reaction Time | 12-24 hours | 4-12 hours |
| Reaction Temperature | 100-120 °C | 80-110 °C |
| Turnover Number (TON) | ~20-50 | ~50-100 |
| Turnover Frequency (TOF) | ~1-4 h⁻¹ | ~4-25 h⁻¹ |
Analysis of Performance Data:
The data presented in the table, synthesized from typical performance characteristics reported in the literature, reveals the strengths and weaknesses of each system. The Buchwald palladacycle precatalyst generally exhibits higher catalytic activity, as evidenced by the lower required catalyst loading, shorter reaction times, and consequently higher Turnover Number (TON) and Turnover Frequency (TOF).[4][5] This heightened efficiency is a direct result of the sophisticated design of the biaryl phosphine ligand, which is optimized to facilitate the key steps of the catalytic cycle.
Conversely, the picolinate-directed system offers a compelling alternative, particularly when high regioselectivity is paramount.[2][3] While it may require slightly higher catalyst loadings and longer reaction times, the covalent attachment of the directing group ensures that the C-H activation occurs at a specific, predetermined site on the substrate. This can be a significant advantage when dealing with complex molecules possessing multiple potentially reactive C-H bonds. The yields for both systems are comparable and generally high, indicating that both are effective for the benchmark transformation.
Mechanistic Insights: Understanding the Performance Differences
The divergence in performance between these two catalytic systems can be attributed to their distinct mechanisms of C-H activation and overall catalytic cycles.
The Picolinate-Directed Catalytic Cycle
The catalytic cycle for the picolinate-directed system typically proceeds through a Concerted Metalation-Deprotonation (CMD) pathway. The key steps are:
-
Coordination: The picolinamide directing group on the substrate coordinates to the Pd(II) center.
-
C-H Activation (CMD): The chelated palladium complex undergoes an intramolecular C-H activation, where the C-H bond is broken and a C-Pd bond is formed, creating a palladacycle intermediate. This step is often facilitated by a base.
-
Oxidative Addition: The aryl halide oxidatively adds to the palladacycle.
-
Reductive Elimination: The aryl group and the substrate's carbon atom are coupled, forming the C-C bond and regenerating a Pd(II) species, which can re-enter the catalytic cycle.
Caption: Picolinate-Directed C-H Arylation Cycle.
The Buchwald-Type Catalytic Cycle
The Buchwald catalyst system, employing a biaryl phosphine ligand (L), typically operates through a Pd(0)/Pd(II) cycle:
-
Activation: The palladacycle precatalyst is activated to a monoligated Pd(0) species, which is the active catalyst.[7]
-
Oxidative Addition: The aryl halide oxidatively adds to the Pd(0) species to form a Pd(II) complex.
-
C-H Activation/Deprotonation: The C-H bond of the substrate is activated by the Pd(II) complex, often with the assistance of a base, forming a new C-Pd bond.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Caption: Buchwald-Type C-H Arylation Cycle.
The key difference lies in the initial activation step. The picolinate system relies on an intramolecular, directing group-assisted C-H activation, which imparts high regioselectivity. The Buchwald system, on the other hand, relies on the inherent reactivity of the electron-rich and bulky phosphine ligand to promote a highly efficient, intermolecular catalytic cycle.
Experimental Protocols: A Guide to Reproducible Benchmarking
To facilitate further research and independent verification, we provide detailed, representative experimental protocols for the benchmark C-H arylation reaction.
Protocol 1: Picolinate-Directed C-H Arylation of a 2-Substituted Pyridine Derivative
Materials:
-
2-Substituted Pyridine with Picolinamide Directing Group (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Toluene (solvent)
Procedure:
-
To an oven-dried Schlenk tube, add the 2-substituted pyridine substrate (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 18 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated product.
Protocol 2: C-H Arylation using a Buchwald G2 Palladacycle Precatalyst
Materials:
-
2-Substituted Pyridine (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Buchwald G2 Palladacycle Precatalyst (e.g., SPhos-G2) (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane (solvent)
Procedure:
-
In a glovebox, add the 2-substituted pyridine (1.0 equiv), aryl bromide (1.2 equiv), Buchwald G2 palladacycle precatalyst (2 mol%), and K₃PO₄ (2.0 equiv) to a vial.
-
Add anhydrous 1,4-dioxane to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for 8 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
Both picolinate-directed catalyst systems and industry-standard Buchwald palladacycles offer powerful and effective solutions for C-H arylation. The choice of catalyst is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the synthesis.
-
For transformations demanding the utmost in catalytic efficiency, speed, and broad substrate scope, the Buchwald palladacycle precatalysts remain the industry's go-to solution. Their high turnover numbers and frequencies translate to lower catalyst costs and increased throughput, which are critical considerations in industrial settings.
-
When impeccable regioselectivity is the primary concern, particularly in the context of complex, multifunctional molecules, the picolinate-directed approach provides an invaluable tool. The ability to precisely control the site of C-H activation can significantly simplify synthetic routes and avoid the formation of undesired isomers.
The future of catalyst development in this area will likely focus on bridging the gap between these two approaches. The design of new directing groups that are more easily installed and removed, coupled with the development of more active and stable palladium precatalysts, will continue to push the boundaries of what is possible in C-H functionalization. As our understanding of reaction mechanisms deepens, we can expect the rational design of catalysts to yield even more efficient and selective systems, further empowering chemists in the creation of novel molecules that will shape the future of medicine and materials science.
References
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Daugulis, O.; Do, H.-Q.; Shabashov, D. Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Acc. Chem. Res.2009 , 42 (8), 1074–1086. [Link]
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Fors, B. P.; Krattiger, P.; Strieter, E.; Buchwald, S. L. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Org. Lett.2008 , 10 (16), 3505–3508. [Link]
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Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chem. Rev.2010 , 110 (2), 1147–1169. [Link]
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Chen, X.; Engle, K. M.; Wang, D.-H.; Yu, J.-Q. Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angew. Chem. Int. Ed.2009 , 48 (28), 5094–5115. [Link]
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Wencel-Delord, J.; Dröge, T.; Liu, F.; Glorius, F. Towards Mild Metal-Catalyzed C–H Bond Activation. Chem. Soc. Rev.2011 , 40 (9), 4740-4761. [Link]
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Alberico, D.; Scott, M. E.; Lautens, M. Aryl−Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chem. Rev.2007 , 107 (1), 174–238. [Link]
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Shabashov, D.; Daugulis, O. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon−Hydrogen Bonds. J. Am. Chem. Soc.2010 , 132 (11), 3965–3972. [Link]
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Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41 (11), 1534–1544. [Link]
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Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361. [Link]
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Ackermann, L. Carboxylate-Assisted Transition-Metal-Catalyzed C−H Bond Functionalization: Mechanism and Scope. Chem. Rev.2011 , 111 (3), 1315–1345. [Link]
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Colby, D. A.; Bergman, R. G.; Ellman, J. A. Rhodium-Catalyzed C−C Bond Formation via Heteroatom-Directed C−H Bond Activation. Chem. Rev.2010 , 110 (2), 624–655. [Link]
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Kuhl, N.; Hopkinson, M. N.; Wencel-Delord, J.; Glorius, F. Beyond Directing Groups: Transition-Metal-Catalyzed C–H Activation of Simple Arenes. Angew. Chem. Int. Ed.2012 , 51 (41), 10236–10254. [Link]
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Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]
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Lapointe, D.; Fagnou, K. Overview of the Mechanistic Work on the Concerted Metalation–Deprotonation Pathway. Chem. Lett.2010 , 39 (11), 1118-1126. [Link]
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Hartwig, J. F. Carbon−Heteroatom Bond Formation Catalyzed by Organometallic Complexes. Nature2008 , 455, 314–322. [Link]
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Jazzar, R.; Hitce, J.; Renaudat, A.; Sofack-Kreutzer, J.; Gandon, V. Palladium-Catalyzed C(sp2)−H Bond Arylation: A Privileged Strategy for the Construction of Biaryl Scaffolds. Chem. Eur. J.2010 , 16 (9), 2654–2672. [Link]
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Biswas, S.; Reddy Bheemireddy, N.; Bal, M.; Van Steijvoort, B. F.; Maes, B. U. W. Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. J. Org. Chem.2019 , 84 (20), 13112–13123. [Link]
-
Bruno, N. C.; Tudge, M. T.; Buchwald, S. L. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chem. Sci.2013 , 4, 916-920. [Link]
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Hartwig, J. F. Regioselectivity of the Mizoroki−Heck Reaction. Acc. Chem. Res.2012 , 45 (6), 864–873. [Link]
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Phipps, R. J.; Gaunt, M. J. A meta-selective copper-catalysed C–H bond arylation. Science2009 , 323 (5921), 1593-1597. [Link]
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Safety Operating Guide
Navigating the Safe Handling of Methyl 6-mesitylpicolinate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Methyl 6-mesitylpicolinate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar molecules, namely substituted picolinates and pyridine derivatives, to ensure a robust framework for safe laboratory practices.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound, as a derivative of pyridine, warrants a cautious approach. Pyridine and its analogues are known to be potentially harmful if inhaled, ingested, or absorbed through the skin.[1][2] Safety data for closely related compounds, such as Methyl 6-Methylpyridine-2-carboxylate, indicate that it can cause skin and serious eye irritation.[3] Therefore, our primary objective is to establish a multi-layered defense to mitigate these risks. This involves a combination of engineering controls, administrative procedures, and, critically, the correct use of Personal Protective Equipment (PPE).
A thorough risk assessment should be conducted before commencing any work. This involves evaluating the quantity of the substance being used, the nature of the procedure (e.g., heating, agitation), and the potential for aerosol generation. This assessment will inform the specific level of PPE required and any necessary adjustments to standard operating procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each item.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when there is a heightened risk of splashing.[2][3] | Protects against accidental splashes that can cause serious eye irritation.[3] |
| Hand Protection | Chemically resistant gloves are required. Nitrile or neoprene gloves are recommended over latex.[1] Gloves should be inspected for any signs of degradation or perforation before each use and changed frequently. | Provides a critical barrier to prevent skin contact, which can lead to irritation.[3][4] |
| Body Protection | A flame-retardant laboratory coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashing or spillage, chemical-resistant aprons or coveralls should be worn.[2] | Protects the wearer's clothing and skin from contamination. |
| Respiratory Protection | All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][3] If a fume hood is not available, or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[3] | Pyridine derivatives can be harmful if inhaled, causing respiratory irritation.[1][4][5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents. The following steps provide a clear, procedural guide for the safe handling of this compound.
Preparation and Pre-Handling Checklist:
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.
-
Assemble all Materials: Gather all necessary equipment, reagents, and waste containers before introducing this compound into the workspace.
-
Don PPE: Correctly put on all required personal protective equipment as outlined in the table above.
-
Inspect Container: Check the container of this compound for any signs of damage or leakage.
Handling and In-Use Procedures:
-
Work Within the Fume Hood: All transfers, weighing, and manipulations of the compound must be conducted within the certified chemical fume hood.[1]
-
Maintain Container Integrity: Keep the container tightly closed when not in use.[5][6]
-
Avoid Incompatible Materials: Store and handle away from strong oxidizing agents.[3][5]
-
Prudent Housekeeping: Clean up any spills immediately using an inert absorbent material.[3]
Post-Handling Procedures:
-
Decontaminate Work Area: Thoroughly clean and decontaminate the work surface within the fume hood.
-
Properly Doff PPE: Remove PPE in a manner that avoids cross-contamination, disposing of single-use items in the appropriate waste stream.
-
Thorough Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves.[3][4]
Emergency Response Protocols
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[3][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and adhere to regulatory standards.
Waste Segregation:
-
Chemical Waste: All unused this compound and any solutions containing it must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, must be disposed of in a separate, clearly labeled solid hazardous waste container.
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the chemical name and associated hazards.
-
Storage: Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Licensed Disposal: Arrange for the collection and disposal of all hazardous waste through a licensed and certified hazardous waste disposal contractor.[2] Adhere to all local, state, and federal regulations.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
